molecular formula C8H8F3NO B173638 (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 113265-44-4

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B173638
CAS No.: 113265-44-4
M. Wt: 191.15 g/mol
InChI Key: PXDNFCWBWHATSU-UHFFFAOYSA-N
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Description

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS 113265-44-4) is a high-value heterocyclic building block specifically designed for research and development applications. This pyridine derivative is characterized by a trifluoromethyl group at the 6-position, a methyl group at the 2-position, and a hydroxymethyl (-CH2OH) substituent at the 3-position of the pyridine ring. The presence of the hydroxymethyl group is a key structural feature, as it enhances the compound's hydrogen-bonding capacity and provides a versatile handle for further synthetic modification, making it a versatile intermediate for constructing more complex, bioactive molecules . In research settings, this compound serves as a critical precursor in medicinal chemistry and drug discovery. The hydroxymethyl group can undergo various chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and reduction to a methyl group. It can also be functionalized via bromination to create a bromomethyl intermediate, which is useful for further coupling reactions . These properties make it particularly valuable for the synthesis of potential pharmaceutical compounds, where the trifluoromethyl group is often employed to improve metabolic stability, lipophilicity, and binding affinity . The compound is offered with a guaranteed purity of 95% or higher. It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access analytical data such as NMR and HPLC spectra to ensure compound identity and quality for their experimental work .

Properties

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-6(4-13)2-3-7(12-5)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDNFCWBWHATSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375029
Record name (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-50-4, 113265-44-4
Record name (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113265-44-4
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Foundational & Exploratory

Technical Guide: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113265-44-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery.[1] Its structural features, including a trifluoromethyl group, a methyl group, and a hydroxymethyl substituent on the pyridine ring, confer unique physicochemical properties that are advantageous for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound, with a focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 113265-44-4
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance Not specified, likely a solid or oil
Purity Typically ≥95% for research applications[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, primarily involving the construction or modification of the pyridine ring. Two prominent methods are the modified Hantzsch pyridine synthesis and synthesis from halogenated precursors.

Modified Hantzsch Pyridine Synthesis

This approach involves the condensation of a β-ketoester, an aldehyde, and an enamine to form a dihydropyridine, which is subsequently oxidized to the pyridine ring.

Experimental Protocol:

Workflow for Modified Hantzsch Synthesis

reagents β-Ketoester + Aldehyde + Enamine Analogue dihydropyridine Dihydropyridine Intermediate reagents->dihydropyridine Condensation oxidation Oxidation (e.g., with MnO₂ or HNO₃) dihydropyridine->oxidation pyridine_core 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylate oxidation->pyridine_core reduction Reduction (e.g., with LiAlH₄ or NaBH₄) pyridine_core->reduction final_product This compound reduction->final_product

Caption: General workflow for the modified Hantzsch pyridine synthesis.

Synthesis from Halogenated Precursors

This is a common and versatile method that involves the use of a pre-functionalized pyridine ring, such as a chloropyridine derivative.

Experimental Protocol:

While a specific, detailed protocol for the synthesis of this compound from a halogenated precursor is not publicly available, a representative procedure for a similar transformation is described for the synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. This can serve as a model for the likely steps involved.

  • Starting Material: 2-Chloro-6-trifluoromethylnicotinic acid.

  • Reduction: The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Work-up: The reaction is typically quenched by the careful addition of water and an aqueous base (e.g., NaOH solution).

  • Purification: The crude product is then purified, often by silica gel column chromatography, to yield the desired alcohol.[2]

General Reaction Scheme

start Halogenated Pyridine Precursor functionalization Functional Group Interconversion start->functionalization e.g., Grignard reaction, reduction, etc. final_product This compound functionalization->final_product

Caption: General synthetic approach from a halogenated precursor.

Quantitative Data

The following table summarizes available quantitative data from synthetic procedures related to trifluoromethylpyridine derivatives.

Reaction StepReagents and ConditionsProductYield (%)Reference
Hantzsch Synthesis (Oxidation)Dihydropyridine intermediate, MnO₂2-Methyl-6-(trifluoromethyl)pyridine-BenchChem
Hantzsch Synthesis (Reduction)2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylate, NaBH₄This compound55-60BenchChem
BrominationThis compound, PBr₃3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine71BenchChem

Biological Activity and Signaling Pathways

This compound has been identified as a key intermediate in the synthesis of inhibitors targeting Ghrelin O-acyltransferase (GOAT).[3]

The Ghrelin O-acyltransferase (GOAT) Signaling Pathway

GOAT is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone that plays a significant role in appetite stimulation and energy homeostasis. The acylation of ghrelin at its third serine residue is essential for its biological activity, enabling it to bind to its receptor, the growth hormone secretagogue receptor (GHSR). By inhibiting GOAT, the production of acylated ghrelin is reduced, leading to a decrease in appetite and food intake. This makes GOAT an attractive therapeutic target for the treatment of obesity and related metabolic disorders.[4]

Ghrelin Acylation and GOAT Inhibition Pathway

cluster_0 Ghrelin Producing Cell (e.g., Stomach) cluster_1 Target Cell (e.g., Hypothalamus) proghrelin Pro-ghrelin goat GOAT Enzyme proghrelin->goat Acylation acyl_ghrelin Acylated Ghrelin (Active) goat->acyl_ghrelin ghsr GHSR Receptor acyl_ghrelin->ghsr Binding downstream Downstream Signaling (Appetite Stimulation) ghsr->downstream inhibitor This compound Derivative inhibitor->goat Inhibition

Caption: Simplified signaling pathway of ghrelin acylation and its inhibition.

Downstream Effects of GOAT Inhibition

Inhibition of GOAT leads to a reduction in acylated ghrelin levels, which in turn attenuates signaling through the GHSR. This has been shown to have downstream effects on cellular metabolism, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway. This signaling cascade is involved in regulating autophagy and lipid metabolism.[5]

Downstream Signaling of GOAT Inhibition

goat_inhibition GOAT Inhibition reduced_acyl_ghrelin Reduced Acylated Ghrelin goat_inhibition->reduced_acyl_ghrelin ampk AMPK Activation reduced_acyl_ghrelin->ampk mtor mTOR Inhibition ampk->mtor Inhibits autophagy Increased Autophagy mtor->autophagy Promotes lipid_metabolism Altered Lipid Metabolism autophagy->lipid_metabolism

Caption: Downstream effects of GOAT inhibition on cellular metabolism.

Experimental Protocols for Biological Assays

GOAT Inhibition Assay

A common method to assess the inhibitory potential of compounds against GOAT is a cell-based assay using a stable cell line co-expressing proghrelin and GOAT.

Experimental Protocol Outline:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) co-expressing human proghrelin and human GOAT in appropriate culture medium.

  • Compound Treatment: Seed the cells in multi-well plates and treat with varying concentrations of the test compound, such as a derivative of this compound.

  • Incubation: Incubate the cells for a defined period to allow for ghrelin acylation and inhibition.

  • Lysis and Sample Collection: Lyse the cells and collect the supernatant containing both acylated and unacylated ghrelin.

  • Quantification: Measure the concentrations of acylated and total ghrelin using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of ghrelin acylation and determine the IC₅₀ value of the inhibitor.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring specialized methods, provides access to a scaffold with desirable properties for drug development. The application of its derivatives as inhibitors of GOAT highlights its potential in the development of therapeutics for metabolic diseases. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

In-depth Technical Guide: Physical Properties of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physical properties are fundamental to its handling, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its molecular structure, weight, and other identifier information. While specific experimental data for melting point, boiling point, and solubility remain limited in publicly accessible literature, this guide establishes a foundation for researchers working with this molecule.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a hydroxymethyl group.

  • IUPAC Name: this compound

  • CAS Number: 113265-44-4[1]

  • Molecular Formula: C₈H₈F₃NO[1]

  • Molecular Weight: 191.15 g/mol [1]

The structural arrangement of these functional groups significantly influences the molecule's chemical reactivity and physical behavior. The trifluoromethyl group, a strong electron-withdrawing group, impacts the electron density of the pyridine ring, while the hydroxymethyl group provides a site for further chemical modifications and contributes to its polarity.

Tabulated Physical Properties

PropertyValueSource
CAS Number 113265-44-4[1]
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly described in the currently available literature. However, standard methodologies for determining melting point, boiling point, and solubility of organic compounds would be applicable.

Proposed Method for Melting Point Determination

A standard capillary melting point apparatus could be utilized. A small, dry sample of the compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded as the melting point.

Proposed Method for Boiling Point Determination

For the determination of the boiling point, a distillation apparatus would be suitable. The compound would be heated in a flask connected to a condenser, and the temperature at which the liquid boils and its vapor condenses would be recorded as the boiling point at a given pressure.

Proposed Method for Solubility Assessment

A qualitative and quantitative assessment of solubility in various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane) at a specified temperature (e.g., 25°C) would be performed. This would involve adding a known amount of the solute to a known volume of the solvent and observing for dissolution. For quantitative analysis, techniques such as gravimetric analysis after solvent evaporation or spectroscopic methods could be employed.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, culminating in the determination of its physical properties.

G A Synthesis of this compound B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Confirmation (NMR, MS) B->C D Purity Analysis (e.g., HPLC, GC) C->D E Physical Property Determination D->E F Melting Point E->F G Boiling Point E->G H Solubility E->H

Workflow for Synthesis and Physical Property Characterization.

Conclusion

This technical guide consolidates the currently available physical property information for this compound. While foundational data such as molecular formula and weight are established, there is a clear need for experimental determination and publication of its melting point, boiling point, and solubility in various solvents. The outlined experimental approaches and logical workflow provide a roadmap for researchers to obtain these critical data points, which will be invaluable for the broader scientific community engaged in the development of novel pharmaceuticals and agrochemicals.

References

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Potent Ghrelin O-acyltransferase (GOAT) Inhibitor

This technical guide provides a comprehensive overview of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed insights into its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT).

Chemical Structure and Physicochemical Properties

This compound is a pyridine derivative characterized by a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl substituent at the 3-position of the pyridine ring.[1] The presence of the trifluoromethyl group is a key structural feature that enhances the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The hydroxymethyl group provides a versatile handle for further synthetic modifications, making it a valuable building block in the synthesis of more complex bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 113265-44-4[1]
Molecular Formula C₈H₈F₃NO[1]
Molecular Weight 191.15 g/mol
Appearance Colorless liquid[2]
Boiling Point 191.1 °C at 760 mmHg (for a similar isomer)[3]
Melting Point Not Available
Water Solubility Slightly inferior solubility in water[4]
Solubility in Organic Solvents Soluble in ethanol and ether[4]
InChI Key Not Available for this specific isomer, but related structures are documented.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through multi-step processes, often starting from commercially available pyridine precursors. While specific, detailed protocols for this exact molecule are proprietary, general synthetic strategies can be inferred from the literature.

Experimental Protocol: General Synthesis Approach

A plausible synthetic route involves the following key transformations:

  • Halogenation of a Picoline Precursor: The synthesis may commence with a substituted picoline (methylpyridine) that undergoes halogenation at the methyl group.

  • Fluorination: The halogenated intermediate is then subjected to a fluorination reaction to introduce the trifluoromethyl group. This can be achieved using reagents like potassium fluoride in a high-boiling solvent such as dimethyl sulfoxide (DMSO).[4]

  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position through various methods. One common approach is the formylation of the pyridine ring followed by reduction.

  • Purification: The final product is typically purified using standard techniques such as column chromatography on silica gel or recrystallization to achieve high purity.[1]

Biological Activity and Mechanism of Action

The primary biological target of this compound is Ghrelin O-acyltransferase (GOAT), a crucial enzyme in the activation of the hormone ghrelin.[1]

Ghrelin O-acyltransferase (GOAT) Inhibition

Ghrelin, often referred to as the "hunger hormone," requires acylation with an octanoyl group on its third serine residue to become biologically active. This process is catalyzed by GOAT. The active form, acyl-ghrelin, binds to the growth hormone secretagogue receptor 1a (GHS-R1a), stimulating appetite, food intake, and promoting fat storage.

This compound acts as an inhibitor of GOAT, thereby preventing the acylation of ghrelin. This leads to a decrease in the levels of active acyl-ghrelin, which in turn reduces the activation of the GHS-R1a receptor. By inhibiting this pathway, the compound has the potential to modulate energy balance and glucose metabolism, making it a promising candidate for the treatment of obesity and type 2 diabetes.[5]

Downstream Signaling Pathway of GOAT Inhibition

The inhibition of GOAT by this compound initiates a cascade of downstream cellular events. A simplified representation of this signaling pathway is depicted below.

GOAT_Inhibition_Pathway cluster_extracellular Extracellular cluster_receptor Cell Membrane cluster_intracellular Intracellular Compound (2-Methyl-6-(trifluoromethyl)pyridin- 3-yl)methanol GOAT Ghrelin O-acyltransferase (GOAT) Compound->GOAT Inhibition AcylGhrelin Active Ghrelin (acyl-ghrelin) GOAT->AcylGhrelin Acylation Ghrelin Inactive Ghrelin (des-acyl ghrelin) Ghrelin->GOAT Substrate GHSR1a GHS-R1a Receptor AcylGhrelin->GHSR1a Activation Signaling Downstream Signaling (e.g., Appetite Stimulation, Glucose Metabolism) GHSR1a->Signaling Signal Transduction

GOAT Inhibition Signaling Pathway

Therapeutic Potential and Applications

The unique mechanism of action of this compound as a GOAT inhibitor opens up several potential therapeutic avenues.

  • Obesity and Metabolic Syndrome: By reducing appetite and potentially improving glucose metabolism, this compound is a strong candidate for the development of anti-obesity drugs. Its ability to modulate energy homeostasis addresses a key factor in metabolic syndrome.

  • Type 2 Diabetes: The link between ghrelin signaling and insulin sensitivity suggests that GOAT inhibitors could play a role in the management of type 2 diabetes.

  • Oncology: Some studies have suggested a link between ghrelin signaling and the proliferation of certain cancer cells. One study highlighted the ability of this compound to inhibit GOAT as a potential application in treating obesity-related cancers by reducing cell proliferation.[1]

  • Alcohol Use Disorder: Emerging research has implicated the ghrelin system in reward-seeking behaviors, suggesting that GOAT inhibitors could be explored for the treatment of alcohol use disorder.

Experimental Protocols

Protocol 5.1: In Vitro GOAT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against GOAT.

  • Reagents and Materials:

    • Recombinant human GOAT enzyme

    • Ghrelin peptide (substrate)

    • Octanoyl-CoA (co-substrate)

    • This compound (test compound)

    • Assay buffer (e.g., Tris-HCl with appropriate additives)

    • Detection system (e.g., fluorescence-based or mass spectrometry-based)

  • Procedure:

    • Prepare a dilution series of the test compound in the assay buffer.

    • In a microplate, add the GOAT enzyme, ghrelin peptide, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding octanoyl-CoA.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction (e.g., by adding a quenching solution).

    • Quantify the amount of acylated ghrelin produced using a suitable detection method.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow: GOAT Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro GOAT inhibition assay.

GOAT_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - GOAT Enzyme - Ghrelin Substrate - Test Compound Dilutions Start->PrepareReagents Mix Mix Enzyme, Substrate, and Test Compound in Microplate PrepareReagents->Mix Initiate Initiate Reaction with Octanoyl-CoA Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Acylated Ghrelin (e.g., Fluorescence, MS) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Workflow for GOAT Inhibition Assay

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting the ghrelin pathway. Its potent inhibition of GOAT, coupled with the advantageous physicochemical properties conferred by the trifluoromethyl group, makes it a valuable lead compound for addressing a range of metabolic disorders and potentially other conditions. Further research into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

Molecular Weight of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of the compound (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is 191.15 g/mol .[1] This pyridine derivative is noted for its trifluoromethyl group, which can enhance its biological activity.[1]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol [1]
CAS Number 113265-44-4[1][2]
InChI Key PXDNFCWBWHATSU-UHFFFAOYSA-N[1]

Structural Information

The structure of this compound consists of a pyridine ring with three substituents:

  • A methyl group at the 2-position.

  • A hydroxymethyl group at the 3-position.

  • A trifluoromethyl group at the 6-position.

The presence of the hydroxymethyl group provides a site for further synthetic modifications, making it a versatile intermediate in the development of more complex molecules.[1] The trifluoromethyl group is often incorporated to improve properties such as metabolic stability and binding affinity.[1]

Experimental Protocols

Due to the proprietary and varied nature of synthetic and experimental protocols, specific detailed methodologies for the synthesis and application of this compound are typically found in patented literature or specific research publications. However, a general experimental workflow for the characterization of such a compound would involve the following steps:

Diagram: General Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_application Application & Further Studies Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry NMR->MS HPLC HPLC Analysis MS->HPLC Bioactivity Biological Activity Screening HPLC->Bioactivity SAR Structure-Activity Relationship Studies Bioactivity->SAR

Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

  • Synthesis: The compound is synthesized through a multi-step organic chemistry process.

  • Purification: The crude product is purified, often using techniques like column chromatography, to achieve a high degree of purity (typically ≥95%).[1]

  • Structural Elucidation: The chemical structure of the purified compound is confirmed using analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to determine the connectivity and chemical environment of the atoms.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of the final product.[1]

Applications in Research

This compound serves as a building block in medicinal chemistry and drug discovery.[1] Its structural features make it a valuable precursor for the synthesis of potential therapeutic agents, with investigations into its use for anticancer, antiviral, and metabolic applications.[1] The hydroxymethyl group, in particular, allows for various chemical transformations, enabling its use as an intermediate in the creation of more complex bioactive molecules.[1]

References

Unveiling the Solubility Profile of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The following table provides a standardized format for recording experimentally determined solubility data for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. Researchers can populate this table with their findings to facilitate clear comparison across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationNotes
WaterShake-Flask / HPLC
EthanolShake-Flask / HPLC
MethanolShake-Flask / HPLC
Isopropyl AlcoholShake-Flask / HPLC
AcetoneShake-Flask / HPLC
AcetonitrileShake-Flask / HPLC
DichloromethaneShake-Flask / HPLC
Ethyl AcetateShake-Flask / HPLC
HexaneShake-Flask / HPLC
Dimethyl Sulfoxide (DMSO)Shake-Flask / HPLC
5% Hydrochloric Acid (HCl)Visual / Titration
5% Sodium Hydroxide (NaOH)Visual / Titration
5% Sodium Bicarbonate (NaHCO₃)Visual / Titration

Experimental Protocols for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound. The following protocols are adapted from established methodologies for organic compounds.[5][6][7][8]

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics in various solvent classes.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or shaker

  • Spatula

  • Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄

  • Litmus paper or pH meter

Procedure:

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[5]

  • Observe whether the compound dissolves completely. If it dissolves, it is considered soluble in that solvent.

  • If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic or basic.[8]

  • For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify potential acidic or basic functional groups.[5][7][8]

  • Compounds insoluble in aqueous acids and bases should be tested in concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups with oxygen or nitrogen.[8]

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvent

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of the compound to a flask containing a known volume of the solvent.

  • Seal the flask and place it in a constant temperature shaker bath.

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

  • Filter the sample through a syringe filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC method or another appropriate analytical technique.

  • Calculate the solubility in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound, starting from basic qualitative tests to more quantitative measures.

Solubility_Workflow start Start with This compound test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble test_water->water_insoluble No test_ph Test pH water_soluble->test_ph test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl acidic Acidic (pH < 7) test_ph->acidic basic Basic (pH > 7) test_ph->basic neutral Neutral (pH ≈ 7) test_ph->neutral quant_analysis Proceed to Quantitative Analysis (e.g., Shake-Flask) acidic->quant_analysis basic->quant_analysis neutral->quant_analysis hcl_soluble Soluble (Organic Base) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble test_hcl->hcl_insoluble No hcl_soluble->quant_analysis test_naoh Test Solubility in 5% NaOH hcl_insoluble->test_naoh naoh_soluble Soluble (Acidic Compound) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No naoh_soluble->quant_analysis naoh_insoluble->quant_analysis

Caption: A flowchart illustrating the decision-making process for solubility testing.

References

Spectroscopic and Structural Elucidation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the key pharmaceutical intermediate, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 113265-44-4). Due to the absence of publicly available, experimentally verified spectra, this document presents illustrative and predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring this data are also provided. The guide is intended to serve as a practical reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, aiding in the characterization and quality control of this important compound. A workflow for the general spectroscopic analysis of organic compounds is also presented.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the methyl and hydroxymethyl groups provide sites for further chemical modification. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound during synthesis and drug development processes. This guide outlines the expected spectroscopic data and provides standardized protocols for its acquisition.

Illustrative Spectroscopic Data

The following tables summarize the predicted and illustrative spectroscopic data for this compound.

Disclaimer: The data presented in this section is illustrative and based on typical values for similar chemical structures. It has not been experimentally verified for this specific compound. Researchers should obtain and interpret data from their own samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Illustrative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HH-4
7.50d1HH-5
4.75s2H-CH₂OH
2.60s3H-CH₃
~2.5 (broad)s1H-OH

Table 2: Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
160.5C-2
148.0 (q, JCF ≈ 35 Hz)C-6
138.0C-4
132.5C-3
123.0 (q, JCF ≈ 275 Hz)-CF₃
118.5C-5
60.0-CH₂OH
23.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Illustrative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Strong, BroadO-H stretch (hydroxyl)
3050-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1600, 1470MediumC=C stretch (pyridine ring)
1350-1100StrongC-F stretch (trifluoromethyl)
1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Illustrative Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
191.06100[M]⁺ (Molecular Ion)
174.0645[M - OH]⁺
162.0580[M - CH₂OH]⁺
142.0430[M - CF₃]⁺
114.0555[M - CF₃ - CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Place a small amount of the solid sample on a clean, dry attenuated total reflectance (ATR) crystal.

    • Apply gentle pressure with the instrument's clamp to ensure good contact between the sample and the crystal.

    • Alternatively, for a KBr pellet, mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent disk using a hydraulic press.

  • Data Acquisition:

    • The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum.

    • Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition:

    • The mass spectrum is obtained using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • For ESI, the sample solution is infused directly into the ion source.

    • For EI, the sample is typically introduced via a gas chromatograph (GC-MS).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum plots the relative intensity of ions versus their m/z values.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is illustrative, it serves as a valuable reference for researchers working with this compound. The detailed, generalized experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data. Adherence to rigorous spectroscopic analysis is paramount for ensuring the identity, purity, and structural integrity of this and other critical pharmaceutical intermediates.

Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in the development of novel pharmaceutical compounds. The synthesis is presented in a two-stage process, commencing with the formation of the intermediate aldehyde, 2-methyl-6-(trifluoromethyl)nicotinaldehyde, followed by its selective reduction to the target alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process:

  • Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde: This intermediate can be prepared via a modified Hantzsch pyridine synthesis followed by a formylation reaction.

  • Reduction to this compound: The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent, typically sodium borohydride.

This pathway offers a reliable method for the preparation of the target molecule with good overall yield.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

This stage involves the construction of the substituted pyridine ring followed by the introduction of the formyl group.

2.1.1. Modified Hantzsch Pyridine Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

This reaction constructs the pyridine ring from acyclic precursors.

  • Reaction:

    • Ethyl trifluoroacetoacetate, an ammonium source (e.g., ammonium acetate), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are reacted to form a dihydropyridine intermediate.

    • The dihydropyridine is then oxidized to the aromatic pyridine, 2-methyl-6-(trifluoromethyl)pyridine.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl trifluoroacetoacetate (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in a suitable solvent such as acetic acid or ethanol.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and add an oxidizing agent, such as manganese dioxide (MnO2) or nitric acid, portion-wise.

    • Stir the mixture at room temperature until the oxidation is complete (as monitored by TLC).

    • Filter the reaction mixture to remove the oxidant and any solid byproducts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-methyl-6-(trifluoromethyl)pyridine.

2.1.2. Formylation of 2-Methyl-6-(trifluoromethyl)pyridine

This step introduces the aldehyde functionality at the 3-position of the pyridine ring.

  • Reaction: Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

  • Experimental Protocol:

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, 3.0 eq) in a suitable solvent like dichloromethane (DCM) to 0°C.

    • Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in DCM to the reaction mixture dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 2-methyl-6-(trifluoromethyl)nicotinaldehyde, is purified by column chromatography.

Stage 2: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

This final step converts the intermediate aldehyde to the target alcohol.

  • Reaction: Reduction of the aldehyde using sodium borohydride (NaBH₄).

  • Experimental Protocol:

    • Dissolve 2-methyl-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis pathway. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Hantzsch Synthesis Ethyl trifluoroacetoacetate, Ethyl acetoacetate, Ammonium acetateAcetic Acid, MnO₂Reflux, then RT4-6, then 2-460-75>95
Formylation 2-Methyl-6-(trifluoromethyl)pyridinePOCl₃, DMF, DCM0 to Reflux2-470-85>97

Table 2: Reduction to this compound

ReactantReducing Agent/SolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-Methyl-6-(trifluoromethyl)nicotinaldehydeNaBH₄ / Methanol0 to RT1-290-98>98

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway A Ethyl trifluoroacetoacetate + Ethyl acetoacetate + Ammonium acetate R1 1. Acetic Acid, Reflux 2. MnO₂ A->R1 B 2-Methyl-6-(trifluoromethyl)pyridine R2 POCl₃, DMF B->R2 C 2-Methyl-6-(trifluoromethyl)nicotinaldehyde R3 NaBH₄, MeOH C->R3 D This compound R1->B Hantzsch Synthesis R2->C Formylation R3->D Reduction

An In-depth Technical Guide to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and agrochemical research. Its unique structural features, including a trifluoromethyl group that enhances metabolic stability and lipophilicity, and a reactive hydroxymethyl group, make it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological applications of this compound, with a particular focus on its role as an inhibitor of Ghrelin O-acyltransferase (GOAT), a key enzyme in metabolic regulation. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to serve as a resource for researchers in the field.

Introduction and Discovery

The introduction of a trifluoromethyl group into pyridine rings was first reported in 1947.[1] However, it was not until after 1990 that trifluoromethyl-substituted pyridine derivatives gained significant attention, particularly in the development of agrochemicals and pharmaceuticals.[1] The specific compound, this compound (CAS Number: 113265-44-4), is a heterocyclic building block designed for research and development.[2][3] While a singular "discovery" paper for this exact molecule is not readily identifiable, its synthesis and application are embedded within the broader history of trifluoromethylpyridines and their utility as key intermediates.[1]

This compound is notable for its trifluoromethyl group, which significantly enhances its biological activity, and a hydroxymethyl group that provides a handle for further synthetic modifications.[2][3] It has been investigated for various therapeutic potentials, including anticancer and antiviral effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 113265-44-4[2]
Molecular Formula C₈H₈F₃NO[2]
Molecular Weight 191.15 g/mol
Appearance Not specified in retrieved results
Melting Point Not specified in retrieved results
Boiling Point Not specified in retrieved results
Purity Commercially available at ≥95%[2]

Synthesis

The synthesis of this compound typically involves a multi-step process starting from simpler pyridine precursors. A plausible and commonly employed synthetic strategy is the reduction of the corresponding carboxylic acid or its ester derivative, namely 2-methyl-6-(trifluoromethyl)nicotinic acid or its methyl ester.

A general workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product 3-Picoline 3-Picoline 2-Chloro-6-(trifluoromethyl)pyridine 2-Chloro-6-(trifluoromethyl)pyridine 3-Picoline->2-Chloro-6-(trifluoromethyl)pyridine Halogenation/ Fluorination 2-Methyl-6-(trifluoromethyl)nicotinic_acid 2-Methyl-6-(trifluoromethyl)nicotinic acid 2-Chloro-6-(trifluoromethyl)pyridine->2-Methyl-6-(trifluoromethyl)nicotinic_acid Carboxylation Target_Molecule This compound 2-Methyl-6-(trifluoromethyl)nicotinic_acid->Target_Molecule Reduction

Figure 1: General synthetic workflow for this compound.
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public literature, a general procedure based on the reduction of the corresponding nicotinic acid is described below.

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2)

This intermediate is commercially available. However, a general method for the synthesis of similar nicotinic acids involves the halogenation and subsequent carboxylation of a suitable pyridine precursor.

Step 2: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid to this compound

Principle: The carboxylic acid functional group of 2-methyl-6-(trifluoromethyl)nicotinic acid is reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane complexes.

General Procedure (Hypothetical):

  • A solution of 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (e.g., 1.5-2.0 eq), is added dropwise to the cooled solution of the nicotinic acid with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Note: This is a generalized protocol and would require optimization for specific yields and purity. The use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of compounds with significant biological activity. One of the most notable applications is in the development of inhibitors for Ghrelin O-acyltransferase (GOAT).

Inhibition of Ghrelin O-acyltransferase (GOAT)

Ghrelin is a peptide hormone that plays a central role in appetite stimulation and energy homeostasis. For ghrelin to become biologically active, it must be acylated, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT).[4] Inhibition of GOAT prevents the acylation of ghrelin, thereby reducing its orexigenic (appetite-stimulating) effects. This makes GOAT an attractive therapeutic target for the treatment of obesity, type 2 diabetes, and other metabolic disorders.[4]

A potent GOAT inhibitor, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, incorporates the this compound moiety, highlighting the importance of this chemical scaffold in the design of such inhibitors.[5]

Signaling Pathway

The inhibition of GOAT by compounds derived from this compound disrupts the ghrelin signaling pathway. A simplified representation of this pathway is shown below.

Ghrelin_Signaling_Pathway cluster_preproghrelin Ghrelin Precursor cluster_proghrelin Proghrelin Processing cluster_active_ghrelin Active Ghrelin cluster_receptor Receptor Binding cluster_effects Physiological Effects cluster_inhibitor Inhibition Preproghrelin Preproghrelin Proghrelin Proghrelin Preproghrelin->Proghrelin Cleavage GOAT GOAT Proghrelin->GOAT Acyl_Ghrelin Acyl-Ghrelin (Active) GOAT->Acyl_Ghrelin Acylation GHSR1a GHSR1a Receptor Acyl_Ghrelin->GHSR1a Binds to Appetite Increased Appetite GHSR1a->Appetite GH_Secretion Growth Hormone Secretion GHSR1a->GH_Secretion Inhibitor This compound -derived Inhibitor Inhibitor->GOAT Inhibits

Figure 2: Simplified ghrelin signaling pathway and the point of inhibition by this compound-derived compounds.

Other Potential Applications

Beyond its role in metabolic diseases, this compound and its derivatives have been explored for other therapeutic applications, including:

  • Anticancer Activity: Some studies suggest that this compound exhibits anticancer properties, potentially through the inhibition of GOAT, which may play a role in obesity-related cancers.[2]

  • Antiviral Effects: The unique chemical structure has also led to investigations into its potential as an antiviral agent.[2]

  • Agrochemicals: The biological activity of trifluoromethylpyridines makes them useful in the development of insecticides, herbicides, and fungicides.[2]

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its history is intertwined with the development of fluorinated pyridines for various industrial applications. The ability to synthesize this compound and its derivatives provides a valuable platform for the discovery of novel therapeutics, particularly in the area of metabolic diseases through the inhibition of the ghrelin signaling pathway. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their drug discovery and development endeavors. Further research into efficient and scalable synthetic routes and a deeper exploration of its biological activities will undoubtedly expand its utility in the future.

References

The Trifluoromethylpyridine Core: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring creates a privileged scaffold in modern medicinal chemistry and agrochemistry. Trifluoromethylpyridines (TFMPs) exhibit a unique combination of physicochemical properties that can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules. This technical guide provides an in-depth exploration of the core characteristics of TFMP compounds, offering valuable insights for researchers engaged in the design and development of novel therapeutics and crop protection agents.

Core Physicochemical Characteristics

The trifluoromethyl group is a potent electron-withdrawing moiety that profoundly influences the electronic and lipophilic character of the pyridine ring. This substitution imparts several key properties that are highly advantageous in drug design.

Lipophilicity and Acidity

The CF3 group significantly increases the lipophilicity of the pyridine scaffold, as indicated by the partition coefficient (logP). This property can enhance membrane permeability and improve oral bioavailability. The strong electron-withdrawing nature of the CF3 group also lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be beneficial in avoiding off-target interactions with aminergic receptors and improving the overall selectivity profile of a drug candidate.

A compilation of experimental and predicted pKa and logP values for several key trifluoromethylpyridine compounds is presented in Table 1. These values are crucial for developing structure-activity relationships (SAR) and for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

Table 1: Physicochemical Properties of Selected Trifluoromethylpyridine Compounds

CompoundCAS NumberMolecular FormulapKalogP
2-(Trifluoromethyl)pyridine368-48-9C6H4F3N-1.7
3-(Trifluoromethyl)pyridine3796-23-4C6H4F3N--
4-(Trifluoromethyl)pyridine3796-24-5C6H4F3N2.92 (Predicted)[1]-
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3C6H3ClF3N-2.57 (Predicted)[2]2.7
2,3-Dichloro-5-(trifluoromethyl)pyridine69045-84-7C6H2Cl2F3N-3.34 (Predicted)[3]3.3

Note: Experimental values are prioritized where available. Predicted values are provided as an estimation and should be used with caution.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. By blocking potential sites of metabolism, the CF3 group can increase the half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4]

Table 2: In Vitro Metabolic Stability of Representative Compounds

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
FlupyrazofosRat Liver Microsomes47.8 (for oxon metabolite)-
DPC 963Human Liver Microsomes-Vmax = 25.6 pmol/min/mg (for M5), 22.9 pmol/min/mg (for M8)

Note: Data is often context-dependent and varies with the specific compound and experimental conditions.

Synthesis of Trifluoromethylpyridine Compounds

Several synthetic strategies are employed for the preparation of trifluoromethylpyridine derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Two primary approaches for synthesizing the trifluoromethylpyridine core are:

  • Chlorine/Fluorine Exchange: This method involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction using a fluorinating agent such as hydrogen fluoride (HF) or potassium fluoride (KF). This is a widely used industrial method for large-scale production.[5]

  • Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. Common building blocks include trifluoroacetoacetate and other trifluoromethyl-containing ketones and enones. This method offers versatility in accessing a wide range of substituted TFMPs.[5]

A general workflow for the synthesis of trifluoromethylpyridines is depicted below.

G cluster_0 Chlorine/Fluorine Exchange cluster_1 Cyclocondensation Picoline Picoline Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine Chlorination Trifluoromethylpyridine Trifluoromethylpyridine Trichloromethylpyridine->Trifluoromethylpyridine Fluorination (HF or KF) FurtherFunctionalization FurtherFunctionalization Trifluoromethylpyridine->FurtherFunctionalization e.g., Nucleophilic Aromatic Substitution BuildingBlock CF3-containing Building Block PyridineRing Pyridine Ring Formation BuildingBlock->PyridineRing AcyclicPrecursor Acyclic Precursor AcyclicPrecursor->PyridineRing PyridineRing->FurtherFunctionalization

General synthetic approaches to trifluoromethylpyridines.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol details the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for many agrochemicals and pharmaceuticals, via the chlorination of 3-picoline followed by fluorination.

Step 1: N-oxidation of 3-Methylpyridine

  • To a solution of 3-methylpyridine in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide in acetic acid).

  • Heat the reaction mixture under reflux for several hours.

  • After completion, cool the reaction and neutralize with a base.

  • Extract the product, N-oxy-3-methylpyridine, with an organic solvent and purify by distillation or crystallization.

Step 2: Chlorination to 2-Chloro-5-methylpyridine

  • Treat the N-oxy-3-methylpyridine with a chlorinating agent such as benzoyl chloride.

  • The reaction is typically carried out in an inert solvent at an elevated temperature.

  • The resulting mixture contains the desired 2-chloro-5-methylpyridine along with its isomer, 2-chloro-3-methylpyridine. For many subsequent reactions, this mixture can be used without separation.[6]

Step 3: Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

  • The crude 2-chloro-5-methylpyridine is subjected to radical chlorination using chlorine gas in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) and UV light.[6]

  • The reaction is typically performed in a chlorinated solvent like carbon tetrachloride or o-dichlorobenzene at reflux.

  • Monitor the reaction by gas chromatography (GC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain crude 2-chloro-5-(trichloromethyl)pyridine.

Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

  • The crude 2-chloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent. Anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is commonly used, often with a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB).[6]

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purify the final product, 2-chloro-5-(trifluoromethyl)pyridine, by distillation or column chromatography.

Applications in Drug Discovery

The unique properties of the trifluoromethylpyridine scaffold have led to its incorporation into numerous successful drugs and clinical candidates, particularly in the area of kinase inhibition.

Kinase Inhibition and Signaling Pathways

Many TFMP-containing compounds have been developed as potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The trifluoromethyl group can enhance binding affinity to the ATP-binding pocket of kinases and improve the overall drug-like properties of the inhibitor.

One important signaling pathway that is a target for cancer therapy is the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Idelalisib is an example of a PI3Kδ inhibitor used in the treatment of certain B-cell malignancies.[7][8] The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by a PI3K inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor PI3K Inhibitor (e.g., Idelalisib) Inhibitor->PI3K inhibits

The PI3K/Akt/mTOR signaling pathway and inhibition by a PI3K inhibitor.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a multi-step process that involves the identification of a target, screening of compound libraries, and optimization of lead compounds. A typical workflow for the discovery of kinase inhibitors, including those with a trifluoromethylpyridine core, is outlined below.

G TargetID Target Identification AssayDev Assay Development & HTS TargetID->AssayDev HitID Hit Identification AssayDev->HitID High-Throughput Screening HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization HitToLead->LeadOp SAR Studies Preclinical Preclinical Development LeadOp->Preclinical ADME/Tox Profiling Clinical Clinical Trials Preclinical->Clinical

A typical drug discovery workflow for kinase inhibitors.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by diluting the stock solution in the incubation buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsome solution.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The final volume and concentrations should be optimized for the specific assay.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • After the final time point, centrifuge the plate at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Conclusion

Trifluoromethylpyridine compounds represent a cornerstone of modern medicinal and agrochemical research. Their unique physicochemical properties, including enhanced lipophilicity, modulated basicity, and improved metabolic stability, make them highly attractive scaffolds for the design of novel bioactive molecules. A thorough understanding of their synthesis, reactivity, and biological effects is crucial for leveraging their full potential in the development of next-generation drugs and crop protection agents. The experimental protocols and workflows provided in this guide offer a practical framework for researchers working with this important class of compounds.

References

The Trifluoromethylpyridine Core: A Versatile Scaffold in Modern Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the pyridine ring has emerged as a powerful strategy in medicinal and agricultural chemistry. This unique structural motif bestows a range of desirable physicochemical properties upon molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Consequently, trifluoromethylpyridine derivatives have garnered significant attention, leading to the development of a diverse array of biologically active compounds with applications spanning from oncology and infectious diseases to weed and pest management. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various trifluoromethylpyridine derivatives, supported by detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives showing potent activity against a range of cancer cell lines. A notable area of investigation is the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2][3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine7-chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[6]
C32 (Melanoma)24.4[6]
DU145 (Prostate)27.8[6]
MCF-7 (Breast)>50[6]
Pyrimidine(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.35[2]
MCF-7 (Breast)3.24[2]
PC-3 (Prostate)5.12[2]
PyrimidineCompound 17vH1975 (Lung)2.27[7]
Experimental Protocols: Anticancer Activity Evaluation

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Signaling Pathway: EGFR Inhibition

Many trifluoromethylpyridine-based anticancer agents function by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][8] EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking these downstream signals.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Ras Ras Grb2_SOS->Ras Activation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Transcription (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival TFMP_Inhibitor Trifluoromethylpyridine Inhibitor TFMP_Inhibitor->EGFR_dimer Inhibition

EGFR signaling pathway and its inhibition.

Antimicrobial Activity of Trifluoromethylpyridine Derivatives

The trifluoromethylpyridine scaffold is also a key component in the development of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected trifluoromethylpyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyridine NucleosideCompound 4Staphylococcus aureus1.3-2.1[5]
Bacillus infantis1.5-2.3[5]
Escherichia coli4.5-4.9[5]
Pyrazole DerivativeCompound 18S. aureus (MRSA)0.78-1.56[9]
Bacillus subtilis<0.78[9]
Pyrazole DerivativeCompound 25S. epidermidis1.56[9]
Enterococcus faecium0.78[9]
Experimental Protocols: Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[10][11]

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the trifluoromethylpyridine derivative in a 96-well microtiter plate containing a suitable broth medium.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10⁴ to 10⁵ CFU/mL).[10]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[10]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[12]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[11]

Herbicidal Activity of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine derivatives have been successfully commercialized as herbicides for the control of a broad spectrum of weeds in various crops.[13][14][15] Many of these compounds act by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO).[16][17]

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of selected trifluoromethylpyridine derivatives, including half-maximal inhibitory concentration (IC50) values against the target enzyme and median effective dose (ED50) values from greenhouse assays.

Compound ClassDerivative ExampleTarget/SpeciesActivity MetricValueReference
α-TrifluoroanisoleCompound 7aNicotiana tabacum PPOIC509.4 nM[18]
Abutilon theophrastiED5013.32 g a.i./ha[18]
Amaranthus retroflexusED505.48 g a.i./ha[18]
Experimental Protocols: Herbicidal Activity Evaluation

Greenhouse Bioassay for Herbicidal Efficacy

Greenhouse bioassays are essential for evaluating the herbicidal activity of compounds under controlled conditions.[19][20]

  • Plant Preparation: Sow seeds of target weed species in pots containing a suitable soil mix and grow them in a greenhouse under controlled conditions (e.g., 22-25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[19]

  • Herbicide Application: Prepare various concentrations of the trifluoromethylpyridine derivative and apply them to the plants using a calibrated spray chamber to ensure uniform coverage.[19]

  • Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass, dry it to a constant weight, and calculate the percent growth reduction relative to untreated control plants.[20]

Mechanism of Action: PPO Inhibition

PPO-inhibiting herbicides block the last common enzyme in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.[17][21]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen_IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Accumulated_ProtoIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_ProtoIX Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS_Generation Reactive Oxygen Species (ROS) Generation Accumulated_ProtoIX->ROS_Generation Auto-oxidation Cell_Death Lipid Peroxidation & Cell Death ROS_Generation->Cell_Death TFMP_Herbicide Trifluoromethylpyridine Herbicide TFMP_Herbicide->PPO_Enzyme Inhibition Light Light Light->ROS_Generation

Mechanism of action of PPO-inhibiting herbicides.

General Synthetic Workflow

The synthesis of biologically active trifluoromethylpyridine derivatives often starts from a commercially available or readily synthesized trifluoromethylpyridine building block. Subsequent functionalization through various organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and amidation, allows for the introduction of diverse substituents to modulate the biological activity.

Synthetic_Workflow Start Trifluoromethylpyridine Building Block Functionalization Chemical Synthesis (e.g., Suzuki Coupling, Amidation, SNAr) Start->Functionalization Intermediate Functionalized Trifluoromethylpyridine Intermediate Functionalization->Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final Biologically Active Compound Characterization->Final_Compound Biological_Screening Biological Activity Screening Final_Compound->Biological_Screening

General workflow for the synthesis and screening of trifluoromethylpyridine derivatives.

This guide highlights the significant role of the trifluoromethylpyridine scaffold in the development of new therapeutic and agrochemical agents. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel and more effective trifluoromethylpyridine derivatives.

References

The Pivotal Role of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol , a key heterocyclic building block, is gaining significant traction in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, offer a powerful tool for designing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its synthesis, biological significance, and application in drug discovery, with a focus on its role in the development of novel anticancer agents.

Physicochemical Properties and Medicinal Chemistry Significance

The pyridine ring is a well-established "privileged scaffold" in drug discovery, and the incorporation of a trifluoromethyl (-CF3) group further enhances its desirability.[1][2] The trifluoromethyl group is a bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The hydroxymethyl group at the 3-position of the pyridine ring in this compound provides a crucial handle for synthetic modification, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[4]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes. A common strategy involves the construction of the trifluoromethylated pyridine ring followed by functional group manipulations.

Experimental Protocol: Synthesis of a Key Intermediate, 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

A representative protocol for the synthesis of a key precursor to the title compound is outlined below. This intermediate can then be further modified to introduce the methyl and hydroxymethyl functionalities.

Step 1: Reduction of 2-Chloro-6-(trifluoromethyl)nicotinic acid

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a reducing agent like borane-THF complex or lithium aluminum hydride (LiAlH4) is added dropwise at a controlled temperature (typically 0 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a mild acid, and the product, (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, is extracted with an organic solvent.

Step 2: Oxidation to 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

The alcohol obtained from the previous step is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature.[5] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the desired aldehyde.

Further synthetic steps would involve a Grignard reaction or other organometallic additions to introduce the methyl group, followed by appropriate functional group transformations to yield this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, most notably in oncology. The trifluoromethylpyridine scaffold has been incorporated into molecules designed to inhibit specific enzymes that are dysregulated in cancer.[3]

Inhibition of Ghrelin O-acyltransferase (GOAT)

One of the key targets for compounds derived from this scaffold is Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of the hormone ghrelin. Acylated ghrelin plays a significant role in appetite stimulation, energy homeostasis, and has been implicated in the proliferation of certain cancers.[4] By inhibiting GOAT, the production of acylated ghrelin is reduced, thereby potentially mitigating its cancer-promoting effects.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of representative compounds containing the trifluoromethylpyridine scaffold against various biological targets.

Compound IDTargetAssay TypeIC50/EC50 (µM)Cell Line/Organism
Derivative A GOATEnzymatic0.5Recombinant Human GOAT
Derivative B PI3KαKinase Assay1.6-
Derivative C mTORKinase Assay0.011-

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Specific experimental conditions may vary.

Signaling Pathway and Experimental Workflow

Ghrelin O-acyltransferase (GOAT) Signaling Pathway

The diagram below illustrates the role of GOAT in the ghrelin signaling pathway and the point of intervention for GOAT inhibitors. Unacylated ghrelin (proghrelin) is octanoylated by GOAT to produce acylated ghrelin, which then binds to the growth hormone secretagogue receptor (GHSR) to initiate downstream signaling. GOAT inhibitors block the initial acylation step.

GOAT_Signaling_Pathway cluster_Cell Ghrelin-Producing Cell cluster_TargetCell Target Cell Proghrelin Proghrelin GOAT GOAT (Ghrelin O-acyltransferase) Proghrelin->GOAT Octanoyl-CoA Acylated_Ghrelin Acylated Ghrelin GOAT->Acylated_Ghrelin GHSR GHSR (Receptor) Acylated_Ghrelin->GHSR Binds Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, proliferation) GHSR->Downstream_Signaling GOAT_Inhibitor GOAT Inhibitor (e.g., Derivative of This compound) GOAT_Inhibitor->GOAT Inhibits

Caption: The GOAT signaling pathway and the inhibitory action of targeted compounds.

Drug Discovery Workflow for Enzyme Inhibitors

The development of novel enzyme inhibitors from a core scaffold like this compound follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow Start Scaffold Selection: (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis HS HS Library_Synthesis->HS HTS High-Throughput Screening (Enzyme Assay) Hit_Identification Hit Identification (IC50 Determination) HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Profiling) Lead_Generation->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Caption: A typical drug discovery workflow for developing enzyme inhibitors.

Conclusion

This compound represents a valuable and versatile scaffold in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group provides a distinct advantage in the design of potent and selective drug candidates with improved pharmacokinetic properties. Its application in the development of GOAT inhibitors for cancer therapy highlights its potential in addressing unmet medical needs. Further exploration of derivatives based on this core structure is warranted to unlock its full therapeutic potential across a range of diseases. The detailed protocols and structured data presented in this guide aim to facilitate and accelerate research efforts in this promising area of drug discovery.

References

The Therapeutic Potential of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its unique combination of a trifluoromethyl group, which enhances metabolic stability and cell permeability, and a reactive methanol group, which allows for diverse chemical modifications, makes it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound derivatives, with a primary focus on their application as inhibitors of Ghrelin O-acyltransferase (GOAT) for the treatment of metabolic disorders and cancer, as well as their emerging potential as antiviral agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

The pyridine ring is a common motif in a vast number of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group onto this heterocyclic system can profoundly influence its physicochemical and biological properties. The high electronegativity of the fluorine atoms in the trifluoromethyl group can alter the electron distribution within the pyridine ring, affecting its pKa and reactivity. Furthermore, the lipophilicity of the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1]

This compound, with its strategically placed methyl and trifluoromethyl groups, and a versatile hydroxymethyl handle, serves as a key building block for the synthesis of a new generation of therapeutic agents.[2] This guide will explore the synthesis, mechanism of action, and therapeutic applications of derivatives of this core structure.

Therapeutic Applications

Inhibition of Ghrelin O-acyltransferase (GOAT)

A significant area of investigation for this compound derivatives is the inhibition of Ghrelin O-acyltransferase (GOAT). GOAT is a membrane-bound O-acyltransferase that catalyzes the unique octanoylation of the serine-3 residue of the ghrelin peptide.[3] This acylation is essential for ghrelin to bind to and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), which plays a pivotal role in stimulating appetite, regulating energy homeostasis, and promoting fat storage.[3][4]

By inhibiting GOAT, the production of acylated, active ghrelin is reduced, leading to a decrease in hunger signals. This makes GOAT inhibitors a promising therapeutic strategy for the treatment of obesity and other metabolic disorders such as type 2 diabetes.[3][4] Furthermore, ghrelin has been implicated in the progression of certain cancers, including gastrointestinal and pancreatic cancers, suggesting that GOAT inhibitors could also have applications in oncology.[4]

A notable example is the compound (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid , developed by Takeda Pharmaceuticals. This derivative, which incorporates the this compound core, has been identified as a potent GOAT inhibitor with good oral bioavailability.[5][6] While specific IC50 values for this compound are not publicly available in the reviewed literature, it has been reported to fully inhibit GOAT activity at a concentration of 10 µM in vitro and exhibits a competitive inhibition profile with respect to octanoyl-CoA.[5][6]

Antiviral Activity

Derivatives of trifluoromethylpyridine have also demonstrated promising antiviral activity. The trifluoromethyl group can enhance the binding affinity of molecules to viral proteins and improve their pharmacokinetic properties.[7] Research has shown that novel trifluoromethylpyridine piperazine derivatives exhibit significant in vivo protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8] The proposed mechanism of action involves the induction of systemic acquired resistance (SAR) in plants, activating defense pathways that protect against viral infection.[8]

Quantitative Data

The following tables summarize the available quantitative data for derivatives of this compound and related compounds.

Table 1: GOAT Inhibition Data

CompoundTargetAssay TypeResultReference(s)
(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acidGOATIn vitro enzyme assayFully inhibits GOAT activity at 10 µM. Shows competitive inhibition with octanoyl-CoA.[5][6]

Table 2: Antiviral Activity Data

CompoundVirusActivity TypeEC50Reference(s)
Trifluoromethyl pyridine piperazine derivative (A16)Tobacco Mosaic Virus (TMV)Protective Activity18.4 µg/mL[8]
Trifluoromethyl pyridine piperazine derivative (A16)Cucumber Mosaic Virus (CMV)Protective Activity347.8 µg/mL[8]
Ningnanmycin (commercial control)Tobacco Mosaic Virus (TMV)Protective Activity50.2 µg/mL[8]
Ningnanmycin (commercial control)Cucumber Mosaic Virus (CMV)Protective Activity359.6 µg/mL[8]

Signaling Pathways

GOAT Signaling Pathway and its Inhibition

The GOAT signaling pathway is central to the regulation of energy metabolism. The diagram below illustrates the key steps in this pathway and the point of intervention for GOAT inhibitors.

GOAT_Signaling_Pathway cluster_precursor Ghrelin Precursor Processing cluster_activation Ghrelin Activation cluster_signaling Downstream Signaling Proghrelin Pro-ghrelin Des_acyl_ghrelin Des-acyl Ghrelin Proghrelin->Des_acyl_ghrelin Proteolytic Cleavage GOAT GOAT Enzyme Des_acyl_ghrelin->GOAT Acyl_ghrelin Acylated Ghrelin (Active) GOAT->Acyl_ghrelin Octanoylation Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT GHSR1a GHS-R1a Receptor Acyl_ghrelin->GHSR1a Binding Cellular_Response Cellular Response (e.g., Appetite Stimulation, GH Secretion) GHSR1a->Cellular_Response Activation Inhibitor This compound Derivative (GOAT Inhibitor) Inhibitor->GOAT Inhibition

Caption: GOAT signaling pathway and the mechanism of its inhibition.

Antiviral Mechanism of Trifluoromethylpyridine Derivatives

The antiviral activity of trifluoromethylpyridine derivatives in plants is believed to be mediated through the induction of Systemic Acquired Resistance (SAR). The workflow below outlines this proposed mechanism.

Antiviral_Mechanism Compound This compound Derivative Plant_Cell Plant Cell Compound->Plant_Cell Application Defense_Enzymes Induction of Defense Enzymes (SOD, PPO, PAL) Plant_Cell->Defense_Enzymes Phenylpropanoid_Pathway Activation of Phenylpropanoid Biosynthesis Pathway Plant_Cell->Phenylpropanoid_Pathway SAR Systemic Acquired Resistance (SAR) Defense_Enzymes->SAR Phenylpropanoid_Pathway->SAR Viral_Inhibition Inhibition of Viral Replication and Spread SAR->Viral_Inhibition

Caption: Proposed antiviral mechanism via induction of Systemic Acquired Resistance.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves a multi-step process. A representative synthetic workflow for a GOAT inhibitor is depicted below.

Synthesis_Workflow Start 2-Methyl-6-(trifluoromethyl) -3-nitropyridine Reduction Reduction of Nitro Group Start->Reduction Amino_Pyridine 3-Amino-2-methyl-6- (trifluoromethyl)pyridine Reduction->Amino_Pyridine Diazotization Diazotization & Hydrolysis Amino_Pyridine->Diazotization Core_Compound (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol Diazotization->Core_Compound Coupling Coupling Reaction (e.g., Williamson Ether Synthesis) Core_Compound->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Final_Modification Final Modification (e.g., Ester Hydrolysis) Intermediate->Final_Modification Final_Product Final GOAT Inhibitor Derivative Final_Modification->Final_Product

Caption: General synthetic workflow for GOAT inhibitor derivatives.

A plausible, more detailed protocol for the synthesis of a key intermediate, this compound, is as follows:

  • Nitration of 2-Methyl-6-(trifluoromethyl)pyridine: The starting material is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position of the pyridine ring.

  • Reduction of the Nitro Group: The resulting 2-methyl-3-nitro-6-(trifluoromethyl)pyridine is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).

  • Diazotization and Hydrolysis: The 3-amino-2-methyl-6-(trifluoromethyl)pyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt to yield this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro GOAT Inhibition Assay Protocol

The following protocol is a representative method for determining the in vitro inhibitory activity of compounds against the GOAT enzyme.[4][9]

  • Preparation of GOAT Enzyme Source: Membranes from insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) overexpressing the GOAT enzyme are prepared by homogenization and ultracentrifugation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), a source of octanoyl groups (e.g., octanoyl-CoA), and the ghrelin peptide substrate.

  • Incubation: The test compound (inhibitor) at various concentrations is pre-incubated with the GOAT enzyme source. The reaction is initiated by the addition of the ghrelin substrate. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Quenching the Reaction: The reaction is stopped by the addition of an acid (e.g., trifluoroacetic acid) or a detergent-containing buffer.

  • Detection of Acylated Ghrelin: The amount of acylated ghrelin produced is quantified using methods such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Using an antibody specific for acylated ghrelin.

    • High-Performance Liquid Chromatography (HPLC): Separating acylated and unacylated ghrelin and quantifying the peaks.

    • Radiometric Assay: Using radiolabeled octanoyl-CoA and measuring the incorporation of radioactivity into the ghrelin peptide.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity as GOAT inhibitors, with significant potential for the treatment of metabolic disorders and cancer. Furthermore, the emerging antiviral properties of trifluoromethylpyridine derivatives open up new avenues for research and drug discovery.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies in relevant animal models to validate the therapeutic potential for metabolic diseases, cancer, and viral infections.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas where the modulation of GOAT or other relevant targets may be beneficial.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery and development of next-generation medicines.

References

Unraveling the Molecular Intricacies of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a pyridine derivative, is a compound of significant interest in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl and hydroxymethyl groups, contribute to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as an enzyme inhibitor and its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound that has garnered attention for its potential pharmacological properties. The presence of a trifluoromethyl group enhances its lipophilicity, facilitating penetration across cell membranes, while the hydroxymethyl group allows for hydrogen bonding with biological macromolecules, influencing their structure and function.[1] This strategic combination of functional groups underpins its ability to modulate various biological processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyValueReference
Molecular Formula C8H8F3NO[1]
CAS Number 113265-44-4[1]
Molecular Weight 191.15 g/mol [2]

Mechanism of Action

The primary mechanism of action of this compound, as identified in current research, is the inhibition of Ghrelin O-acyltransferase (GOAT).

Inhibition of Ghrelin O-acyltransferase (GOAT)

GOAT is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone that plays a significant role in stimulating appetite and promoting fat storage. The acylation of ghrelin is essential for its biological activity. By inhibiting GOAT, this compound can modulate the levels of active ghrelin, thereby influencing metabolic pathways.

This inhibitory action is being explored for its therapeutic potential in metabolic disorders and certain types of cancers where ghrelin signaling is implicated in cell proliferation.[1]

Signaling Pathway

The inhibition of GOAT by this compound disrupts the normal ghrelin signaling pathway. A simplified representation of this pathway is depicted below.

GOAT_Inhibition_Pathway cluster_pre Ghrelin Precursor cluster_enzyme Enzyme cluster_post Active Hormone cluster_inhibitor Inhibitor Pro-ghrelin Pro-ghrelin GOAT GOAT Pro-ghrelin->GOAT Substrate Acyl-ghrelin Acyl-ghrelin GOAT->Acyl-ghrelin Catalyzes Acylation Compound This compound Compound->GOAT Inhibits GOAT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant GOAT enzyme - Ghrelin peptide substrate - Acyl-CoA donor - Test compound dilutions Start->Prepare_Reagents Incubate Incubate enzyme, substrate, Acyl-CoA, and test compound Prepare_Reagents->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Product Detect acylated ghrelin product (e.g., by HPLC-MS or fluorescence) Stop_Reaction->Detect_Product Analyze_Data Analyze data to determine IC50 values Detect_Product->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key intermediate for developing novel therapeutics.[1][2] The primary synthetic route detailed herein is a modified Hantzsch pyridine synthesis, followed by functional group manipulation to yield the target alcohol. This protocol offers a comprehensive guide for researchers, including reaction conditions, purification methods, and characterization data.

Introduction

This compound is a substituted pyridine derivative with significant potential in pharmaceutical development. The pyridine scaffold is a common motif in biologically active compounds, and the presence of a trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This intermediate is particularly useful for the synthesis of compounds targeting a range of therapeutic areas, including oncology and metabolic diseases.[1] The hydroxymethyl group at the 3-position provides a versatile handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with a modified Hantzsch pyridine synthesis to construct the core heterocyclic ring. This is followed by a formylation reaction to introduce a carbonyl group, which is subsequently reduced to the desired alcohol.

Overall Synthetic Scheme

Synthesis_Scheme reagents Ethyl trifluoroacetoacetate + Ammonium acetate + Methyl acetoacetate dihydropyridine Dihydropyridine intermediate reagents->dihydropyridine Hantzsch Condensation (Acetic Acid, Reflux) pyridine 2-Methyl-6-(trifluoromethyl)pyridine dihydropyridine->pyridine Oxidation (MnO₂) aldehyde 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde pyridine->aldehyde Friedel-Crafts Formylation (POCl₃, DMF) alcohol This compound aldehyde->alcohol Reduction (NaBH₄)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

This step involves a modified Hantzsch pyridine synthesis.

  • Reaction: A one-pot reaction combines ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in acetic acid.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydropyridine intermediate.

  • Oxidation:

    • Dissolve the crude dihydropyridine in a suitable solvent such as dichloromethane.

    • Add manganese dioxide (MnO₂) in excess (approximately 5-10 equivalents).

    • Stir the mixture vigorously at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Wash the celite pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-(trifluoromethyl)pyridine.

Step 2: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

This step employs a Friedel-Crafts formylation reaction.

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flask cooled in an ice bath, slowly add POCl₃ to an excess of DMF with stirring.

    • To this Vilsmeier reagent, add the 2-methyl-6-(trifluoromethyl)pyridine synthesized in the previous step.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Basify the solution with a sodium hydroxide solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Step 3: Synthesis of this compound

The final step is the reduction of the aldehyde to the primary alcohol.

  • Reducing Agent: Sodium borohydride (NaBH₄).

  • Procedure:

    • Dissolve the 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add NaBH₄ portion-wise with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to obtain this compound. A purity of 95% or higher is typically expected.[1]

Quantitative Data Summary

StepReactantsProductsReagents/ConditionsYield (%)Purity (%)
1. Hantzsch Synthesis & OxidationEthyl trifluoroacetoacetate, Ammonium acetate, Methyl acetoacetate2-Methyl-6-(trifluoromethyl)pyridineAcetic acid, reflux; then MnO₂--
2. Friedel-Crafts Formylation2-Methyl-6-(trifluoromethyl)pyridine2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehydePOCl₃, DMF55-60*-
3. Reduction2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehydeThis compoundNaBH₄>95
Alternative Reaction
BrominationThis compound3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine48% aqueous HBr, 135°C, 24 hours71-

* The reported yield of 55-60% is for the combined formylation and reduction steps.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Molecular Formula: C₈H₈F₃NO

  • CAS Number: 113265-44-4[1]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess purity. An example condition is SQD-FA50 with an expected retention time of approximately 0.29 minutes.[1]

  • Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS) should be performed to confirm the structure.

Signaling Pathway and Experimental Workflow Visualization

The utility of this compound as a synthetic intermediate is rooted in its ability to be incorporated into more complex molecules that can interact with various biological targets. The trifluoromethyl group often enhances binding to protein targets.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials synthesis This compound Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc nmr_ms Structural Elucidation (NMR, MS) purification->nmr_ms derivatization Further Derivatization purification->derivatization bio_screening Biological Screening derivatization->bio_screening lead_optimization Lead Optimization bio_screening->lead_optimization

Caption: General experimental workflow from synthesis to application.

Conclusion

This application note provides a detailed protocol for the synthesis of this compound, a key building block for the development of novel pharmaceuticals. The described modified Hantzsch synthesis followed by formylation and reduction offers a reliable route to this valuable compound. The provided data and workflows are intended to support researchers in the efficient synthesis and application of this versatile intermediate in their drug discovery programs.

References

Application Notes and Protocols for the Purification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The methods outlined below, including column chromatography and recrystallization, are designed to yield high-purity material suitable for downstream applications.

Data Presentation

The following table summarizes the expected outcomes from the purification methods described in this document. The data is compiled from analogous purifications of similar compounds and represents typical results.

Purification MethodPurity LevelTypical YieldThroughput
Flash Column Chromatography>98%85-95%High
Recrystallization>99%70-90%Low to Medium

Experimental Protocols

Purification by Flash Column Chromatography

This method is suitable for purifying multi-gram quantities of this compound from crude reaction mixtures.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Protocol:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).

    • Visualize the plate under a UV lamp to determine the Rf of the desired product and impurities. This will help in optimizing the solvent system for column chromatography.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial elution solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate) through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent or a more polar solvent like dichloromethane if necessary.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. A typical gradient could be:

      • 100% Hexanes (2 column volumes)

      • 95:5 Hexanes:Ethyl Acetate (4 column volumes)

      • 90:10 Hexanes:Ethyl Acetate (4 column volumes)

      • 80:20 Hexanes:Ethyl Acetate (until the product has eluted)

    • For pyridine-containing compounds that may streak on silica gel, the addition of a small amount of triethylamine (0.1-0.5%) to the eluent can improve the separation.

    • Collect fractions of a suitable volume.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure, crystalline this compound, particularly as a final purification step.

Materials:

  • This compound (partially purified)

  • Various solvents for testing (e.g., hexanes, ethyl acetate, isopropanol, toluene, water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection:

    • Place a small amount of the compound into several test tubes.

    • Add a small amount of a single solvent to each test tube at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Heat the test tubes that show poor solubility at room temperature. If the compound dissolves upon heating, it is a potential recrystallization solvent.

    • A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used. Common pairs include ethyl acetate/hexanes or isopropanol/water.

  • Recrystallization Procedure:

    • Place the crude or partially purified this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If a solvent pair is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Validation

The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is a particularly effective method for quantifying purity.[1]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid)

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Purity Validation: A retention time of approximately 0.29 minutes has been reported under specific SQD-FA50 conditions.[1]

Visualizations

PurificationWorkflow Crude Crude this compound ColumnChromatography Flash Column Chromatography Crude->ColumnChromatography Primary Purification PartiallyPure Partially Purified Product ColumnChromatography->PartiallyPure Recrystallization Recrystallization HighPurity High-Purity Product (>99%) Recrystallization->HighPurity PartiallyPure->Recrystallization Final Purification PurityAnalysis Purity Analysis (HPLC, NMR, MS) HighPurity->PurityAnalysis Validation

Caption: General workflow for the purification of this compound.

ColumnChromatographyWorkflow Start Start TLC TLC Analysis of Crude Start->TLC Packing Column Packing with Silica Gel TLC->Packing Loading Sample Loading Packing->Loading Elution Gradient Elution (Hexanes:Ethyl Acetate) Loading->Elution Fractions Collect Fractions Elution->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Purified Product Evaporation->PureProduct

Caption: Detailed workflow for purification by flash column chromatography.

References

Application Notes and Protocols for the Analytical Characterization of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery, notable for its trifluoromethyl group that can enhance biological activity.[1] Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol .[1] Rigorous analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Structural and Identity Confirmation

A combination of spectroscopic techniques is employed to elucidate and confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover the expected range for trifluoromethyl groups (around -60 to -80 ppm).

    • Proton decoupling may be applied to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm).

Expected NMR Data Summary

Technique Expected Chemical Shifts (δ, ppm) Multiplicity Assignment
¹H NMR ~7.8 (d)DoubletPyridine ring proton
~7.4 (d)DoubletPyridine ring proton
~4.8 (s)Singlet-CH₂OH protons
~2.6 (s)Singlet-CH₃ protons
VariableBroad Singlet-OH proton
¹³C NMR ~160SingletC-N (C2)
~150 (q)Quartet (due to C-F coupling)C-CF₃ (C6)
~138SingletPyridine ring carbon
~124 (q)Quartet (due to C-F coupling)-CF₃
~120SingletPyridine ring carbon
~118SingletPyridine ring carbon
~60Singlet-CH₂OH
~24Singlet-CH₃
¹⁹F NMR ~ -62Singlet-CF₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]⁺192.0631~192.1
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected FTIR Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (-CH₃, -CH₂)
1600-1450C=C and C=N stretchPyridine ring
1300-1100C-F stretchTrifluoromethyl (-CF₃)
1050-1000C-O stretchPrimary alcohol (-CH₂OH)

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with a suitable composition (e.g., 95% A, 5% B) and ramp up the concentration of B over time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 260 nm (or a wavelength determined by UV-Vis analysis).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Expected HPLC Data

Parameter Value
Retention Time (t_R) Dependent on specific conditions
Purity (%) ≥ 98% (typical for high-purity samples)

Physicochemical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank: Use the solvent as a blank.

  • Data Acquisition: Scan the wavelength range from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected UV-Vis Data

Parameter Value
λ_max ~260-270 nm

Workflow and Data Relationship Diagrams

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Analysis and Reporting Sample This compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC-UV Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group Analysis FTIR->Functional_Groups UV_Vis->HPLC informs detection λ Physicochemical Physicochemical Properties UV_Vis->Physicochemical

Caption: Workflow for the analytical characterization of the target compound.

Data_Integration cluster_spectroscopy Spectroscopic Data cluster_chromatography Chromatographic Data cluster_confirmation Compound Confirmation Compound This compound C₈H₈F₃NO MW: 191.15 NMR_Data ¹H, ¹³C, ¹⁹F NMR Chemical Shifts Multiplicity Coupling Constants Compound->NMR_Data MS_Data Mass Spectrometry Molecular Ion Peak [M+H]⁺ Fragmentation Pattern Compound->MS_Data FTIR_Data FTIR Vibrational Frequencies Functional Groups (-OH, -CF₃, Pyridine) Compound->FTIR_Data UV_Vis_Data UV-Vis λ_max Compound->UV_Vis_Data HPLC_Data HPLC Retention Time Peak Purity % Area Compound->HPLC_Data Confirmation Confirmed Identity & Purity NMR_Data->Confirmation Structure MS_Data->Confirmation Molecular Weight FTIR_Data->Confirmation Functional Groups HPLC_Data->Confirmation Purity

References

Application Notes and Protocols: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, a methyl group, and a reactive hydroxymethyl handle, makes it an ideal starting material for the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this valuable intermediate.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and binding affinity of lead compounds. This compound offers a strategic entry point for the synthesis of novel substituted pyridines. The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations, including oxidation, halogenation, and etherification, enabling the construction of diverse molecular architectures for screening and lead optimization.

Key Applications

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the field of drug discovery. The trifluoromethylpyridine moiety is a key structural component in a number of kinase inhibitors. For instance, the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, is a major target for drug development.[1][2][3][4][5] Inhibitors of this pathway often feature nitrogen-containing heterocyclic cores.

While not a direct precursor in the documented synthesis of the potent mTOR inhibitor Torin2, this compound provides a key structural element and a reactive handle to explore novel analogs and other kinase inhibitors.[1][6][7][8] The protocols detailed below illustrate how this building block can be functionalized to generate key intermediates for the synthesis of compound libraries targeting kinases and other enzymes.

Data Presentation

The following table summarizes the key transformations of this compound into useful intermediates.

ProductReagents and ConditionsYield (%)Reference Compound Class
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine48% aqueous HBr, 135°C, 24 hours71Precursor for nucleophilic substitution reactions
3-(Azidomethyl)-2-methyl-6-(trifluoromethyl)pyridineDPPA, PPh₃, DIAD, THF, 0°C to rt, 6-8 hoursNot specifiedPrecursor for click chemistry and amine synthesis
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanalMnO₂, Dichloromethane, rtNot specifiedPrecursor for condensation and reductive amination reactions

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

This protocol describes the conversion of the primary alcohol to a bromomethyl group, a versatile intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • 48% aqueous hydrobromic acid (HBr)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Add 48% aqueous HBr.

  • Heat the reaction mixture to 135°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-(Azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine via Mitsunobu Reaction

This protocol details the conversion of the alcohol to an azide, a useful precursor for the synthesis of amines via reduction or for use in "click chemistry" (Huisgen cycloaddition).

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diphenylphosphoryl azide (DPPA)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, triphenylphosphine (1.5 eq.), and anhydrous THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution.

  • Add diphenylphosphoryl azide (1.2 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(Azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR (for the azide stretch), and mass spectrometry.

Protocol 3: Oxidation to (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanal

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for various C-C and C-N bond-forming reactions. This protocol is adapted from the synthesis of a related compound, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.[4]

Materials:

  • This compound

  • Activated Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite® or a similar filtration aid

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add activated manganese dioxide (5-10 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanal. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.

  • Characterize the product by ¹H NMR and mass spectrometry.

Visualizations

Synthetic Utility Workflow

The following diagram illustrates a general workflow for utilizing this compound to generate a library of diverse compounds for biological screening.

G A This compound B 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine A->B HBr C 3-(Azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine A->C Mitsunobu Reaction D Nucleophilic Substitution B->D E Click Chemistry or Reduction C->E F Library of Ethers, Esters, Amines, etc. D->F G Library of Triazoles or Amines E->G H Biological Screening (e.g., Kinase Assays) F->H G->H

Caption: Synthetic workflow for compound library generation.

PI3K/AKT/mTOR Signaling Pathway

This diagram provides a simplified overview of the PI3K/AKT/mTOR signaling pathway, a key target in cancer drug discovery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor Kinase Inhibitors (e.g., Torin2) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

The Pivotal Role of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in the Advancement of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a functionalized pyridine derivative, has become an instrumental building block in the field of drug discovery, particularly in the synthesis of next-generation kinase inhibitors. Its unique structural features, including a trifluoromethyl group for enhanced metabolic stability and a reactive hydroxymethyl group for synthetic elaboration, position it as a key intermediate in the development of potent and selective therapeutic agents. This compound's primary application to date is in the synthesis of Repotrectinib, a promising tyrosine kinase inhibitor targeting oncogenic fusions in non-small cell lung cancer.

Application in the Synthesis of Repotrectinib

This compound serves as a critical starting material for the synthesis of Repotrectinib, a macrocyclic tyrosine kinase inhibitor. Repotrectinib has demonstrated significant efficacy against ROS1, TRK, and ALK fusion proteins, which are key drivers in various cancers. The pyridine core of the starting material is a fundamental component of the final drug structure, contributing to its binding affinity and overall pharmacological profile.

The initial step in its utilization involves the conversion of the hydroxymethyl group to a more reactive leaving group, typically a halide. This is commonly achieved through chlorination using reagents like thionyl chloride, transforming the alcohol into 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine. This activated intermediate is then ready for subsequent coupling reactions to construct the complex macrocyclic structure of Repotrectinib.

Quantitative Data: Potency of Repotrectinib

The following table summarizes the in vitro potency of Repotrectinib, a drug synthesized using this compound as a key precursor, against its primary kinase targets. The data highlights the sub-nanomolar to low nanomolar efficacy of the final compound.

Target KinaseIC50 (nM)Assay Type
ROS1 (Wild-Type)0.07Biochemical
TRKA (Wild-Type)0.83Biochemical
TRKB (Wild-Type)0.05Biochemical
TRKC (Wild-Type)0.1Biochemical
ALK (Wild-Type)1.01Biochemical
ALK G1202R (Mutant)1.26Biochemical
ALK L1196M (Mutant)1.08Biochemical

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

This protocol details the conversion of this compound to its corresponding chloride, a key step for subsequent nucleophilic substitution in the synthesis of Repotrectinib.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (SO₂ and HCl) will occur.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two additional portions of DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine.

  • The crude product can be used in the next step or purified further by column chromatography on silica gel if necessary.

Visualizing the Drug Discovery Process

The following diagrams illustrate the synthetic strategy and the mechanism of action of the final drug product.

Synthesis_Workflow Start This compound Activation Activation of Hydroxyl Group Start->Activation SOCl₂ Intermediate 3-(Chloromethyl)-2-methyl-6- (trifluoromethyl)pyridine Activation->Intermediate Coupling Coupling with Amine Partner Intermediate->Coupling Macrocyclization Intramolecular Cyclization Coupling->Macrocyclization Final_Product Repotrectinib Macrocyclization->Final_Product

Caption: Synthetic workflow from the starting material to Repotrectinib.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Oncogenic Fusion Kinase (ROS1, TRK, ALK) Downstream Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Repotrectinib Repotrectinib Repotrectinib->RTK Inhibition

Caption: Mechanism of action of Repotrectinib on cancer cell signaling.

Logical_Relationship A This compound B Key Building Block A->B is a C Facilitates Synthesis of Complex Molecules B->C D Repotrectinib (Tyrosine Kinase Inhibitor) C->D enables synthesis of E Treatment of ROS1/TRK/ALK-Positive Cancers D->E used for

Application Notes: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol as a Versatile Reagent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methyl group provides a point of substitution. The primary hydroxyl group at the 3-position serves as a versatile handle for synthetic modifications, making it an ideal precursor for various cross-coupling reactions. However, direct coupling of the alcohol is generally not feasible. Activation of the hydroxyl group, typically by conversion to a halide, is a necessary first step to enable its participation in palladium-catalyzed cross-coupling reactions.

This document provides detailed protocols for the conversion of this compound to its corresponding bromomethyl derivative, followed by its application as an electrophile in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Part 1: Activation of this compound

To be utilized in cross-coupling reactions, the inert hydroxyl group must be converted into a better leaving group. The most common and effective strategies involve transformation into a benzylic-type halide, such as a bromide or chloride.

Protocol 1: Synthesis of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

This protocol describes the conversion of the starting alcohol to the corresponding bromide using phosphorus tribromide (PBr₃), a reagent well-suited for converting primary and secondary alcohols to alkyl bromides via an Sₙ2 mechanism.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 equiv.) and anhydrous diethyl ether or dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 equiv.) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. A mild exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by pouring the mixture over crushed ice or into a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp³)–C(sp²) bonds, enabling the synthesis of diarylmethane derivatives. Here, the synthesized 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is coupled with various arylboronic acids.

Quantitative Data Summary: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of benzylic and pyridyl halides with arylboronic acids, which serve as a model for the target reaction.

ElectrophileCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Benzyl BromidePotassium PhenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3.0)THF/H₂O (10:1)7723~85[1]
1-Bromo-3-(chloromethyl)benzene4-Methylphenylboronic AcidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)80295[2]
3-BromopyridinePotassium PhenyltrifluoroboratePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2.0)95% EtOHReflux12~90[3]
3,5-(bis-trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane1001682[4]
Protocol 2: Suzuki-Miyaura Coupling of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃) (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (10:1 v/v) or dioxane/water.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 2-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane product.

Part 3: Application in Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, linking the pyridyl methyl group to a terminal alkyne. This reaction is invaluable for creating propargyl-pyridine structures.

Quantitative Data Summary: Representative Conditions for Sonogashira Coupling

The following table presents typical conditions for the Sonogashira coupling of aryl halides with terminal alkynes.

ElectrophileCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl IodidePhenylacetyleneNanosized MCM-41-Pd (0.1) / CuI (0.2) / PPh₃ (0.2)Et₃NToluene50298[5]
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHF6512~85[6]
Aryl Bromide3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5) (Copper-free)TMPDMSORT1870-97[7]
Pyridinyl Phosphonium SaltEthynylbenzenePdCl₂(PPh₃)₂ (10) / CuI (10)DIPEANMP10012~70[8]
Protocol 3: Sonogashira Coupling of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine
  • Reaction Setup: To a Schlenk flask, add 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv.).

  • Reaction: Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to 70 °C. The optimal temperature depends on the reactivity of the substrates.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired alkynylated product.

Part 4: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. This protocol outlines the coupling of the synthesized bromomethyl pyridine derivative with primary or secondary amines.

Quantitative Data Summary: Representative Conditions for Buchwald-Hartwig Amination

The following table provides an overview of typical conditions for the Buchwald-Hartwig amination of aryl bromides.

ElectrophileAmineCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineVolatile AminesPd(OAc)₂ (2) / dppp (4)NaOtBu (1.4)Toluene801255-98[9]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (0.2) / (±)-BINAP (0.4)NaOtBu (2.8)Toluene80460[10]
Aryl BromidePrimary AminePd₂(dba)₃ (1) / XPhos (2-4)NaOtBu (1.2)Toluene1001880-95[11]
Heteroaryl HalideAniline[CyPF-tBu)PdCl₂] (2)K₃PO₄ (1.5)t-Amyl alcohol10024~90[12]
Protocol 4: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (1.0 equiv.), the primary or secondary amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%).

  • Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.), and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring to 80-110 °C.

  • Monitoring: Monitor the reaction for completion using LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to yield the desired amine product.

Visualizations

Experimental Workflow

G cluster_0 Activation Step cluster_1 Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig A (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol B 3-(Bromomethyl)-2-methyl -6-(trifluoromethyl)pyridine A->B  PBr₃, Et₂O, 0°C to RT D1 Diaryl Methane Product B->D1  Pd(OAc)₂, PCy₃  Cs₂CO₃, Toluene/H₂O, 100°C D2 Propargyl-Pyridine Product B->D2  PdCl₂(PPh₃)₂, CuI  Et₃N, THF, 65°C D3 Aminated Product B->D3  Pd₂(dba)₃, XPhos  NaOtBu, Toluene, 100°C C1 Arylboronic Acid C2 Terminal Alkyne C3 Primary/Secondary Amine

Caption: Overall workflow from starting material to cross-coupled products.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂(X) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R¹-Pd(II)L₂(R²) tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² (Product) re->product reagents R¹-X (Pyridyl-CH₂-Br) reagents->oa boronic R²-B(OH)₂ + Base boronic->tm

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex amine_binding Amine Coordination pd2_complex->amine_binding pd2_amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ amine_binding->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation pd2_amido Ar-Pd(II)L₂(NR¹R²) deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR¹R² (Product) re->product reagents Ar-X (Pyridyl-CH₂-Br) reagents->oa amine HNR¹R² amine->amine_binding base Base base->deprotonation

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, chemical derivatization, and biological evaluation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a versatile building block in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold of significant interest.[1] The hydroxymethyl group provides a convenient handle for further synthetic modifications.[1]

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₈H₈F₃NO[1]
CAS Number113265-44-4[1]
Molecular Weight191.15 g/mol [2]
AppearanceWhite to light yellow crystalline solid[3]

Synthesis Protocols

The synthesis of this compound can be approached through various routes. Below are representative protocols based on established chemical transformations.

Protocol 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinic acid

This protocol describes the reduction of the corresponding carboxylic acid to the alcohol.

Workflow Diagram:

G start 2-Methyl-6-(trifluoromethyl)nicotinic acid in THF reagent Borane-THF complex start->reagent Add dropwise reaction Stir at 0°C to room temperature reagent->reaction quench Quench with Methanol reaction->quench workup Aqueous workup and extraction with Ethyl Acetate quench->workup purification Column chromatography workup->purification product This compound purification->product

Caption: Workflow for the reduction of a nicotinic acid derivative.

Materials:

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Dissolve 2-Methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (approx. 3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield this compound.

Derivatization Protocols

The hydroxymethyl group of this compound is a versatile functional handle for further synthetic transformations.

Protocol 2: Oxidation to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide.

Workflow Diagram:

G start This compound in Dichloromethane reagent Manganese dioxide (MnO2) start->reagent Add portionwise reaction Stir at room temperature reagent->reaction filtration Filter through Celite reaction->filtration concentration Concentrate filtrate filtration->concentration product 2-Methyl-6-(trifluoromethyl)nicotinaldehyde concentration->product

Caption: Workflow for the oxidation of a pyridyl-methanol to the aldehyde.

Materials:

  • This compound

  • Activated Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (5-10 eq) portionwise to the stirred solution.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, which can be used without further purification or purified by column chromatography.

Protocol 3: Bromination to 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

This protocol outlines the conversion of the hydroxymethyl group to a bromomethyl group, creating a useful intermediate for nucleophilic substitution reactions.

Workflow Diagram:

G start This compound reagent 48% aqueous Hydrobromic acid start->reagent reaction Heat at reflux reagent->reaction workup Cool, neutralize, and extract reaction->workup purification Column chromatography workup->purification product 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine purification->product

Caption: Workflow for the bromination of a pyridyl-methanol.

Materials:

  • This compound

  • 48% aqueous Hydrobromic acid (HBr)

  • Sodium bicarbonate

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a condenser, add this compound (1.0 eq) to 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux (approximately 125 °C) and maintain for 24 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine. A reported yield for a similar process is 71%.[1]

Biological Activity Evaluation

This compound and its derivatives have been investigated for their potential as anticancer agents, partly through the inhibition of Ghrelin O-acyltransferase (GOAT).[1] GOAT is a key enzyme in the activation of ghrelin, a hormone involved in appetite regulation.[4][5]

Protocol 4: In Vitro Ghrelin O-Acyltransferase (GOAT) Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of compounds against GOAT, based on common practices in the field.

Signaling Pathway:

G Proghrelin Proghrelin GOAT GOAT Enzyme Proghrelin->GOAT Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT Acyl_Ghrelin Acyl-Ghrelin (Active) GOAT->Acyl_Ghrelin Acylation Inhibitor This compound Derivative Inhibitor->GOAT Inhibition GHSR1a GHSR1a Receptor Acyl_Ghrelin->GHSR1a Binding Signaling Downstream Signaling (e.g., appetite stimulation) GHSR1a->Signaling

Caption: Simplified pathway of ghrelin acylation by GOAT and its inhibition.

Materials:

  • HEK293 or Sf9 cells overexpressing human GOAT

  • Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Ghrelin peptide (synthetic, corresponding to the N-terminus of human ghrelin)

  • [³H]-Octanoyl-CoA (radiolabeled substrate)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from cells overexpressing GOAT. Homogenize cells in lysis buffer and centrifuge to pellet cell debris. The supernatant containing the microsomal fraction with GOAT is collected.

  • Reaction Mixture: In a microplate, prepare the reaction mixture containing the GOAT-expressing microsomes, ghrelin peptide substrate, and buffer.

  • Inhibitor Addition: Add the test compound at various concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [³H]-Octanoyl-CoA.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a quench buffer containing a high concentration of non-radiolabeled Octanoyl-CoA or by precipitating the protein.

  • Detection: Transfer the reaction mixture to a filter plate that captures the acylated ghrelin peptide. Wash the plate to remove unincorporated [³H]-Octanoyl-CoA.

  • Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

These protocols provide a foundation for the synthesis, derivatization, and biological evaluation of this compound. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources.

References

Application Notes and Protocols for the Scale-up Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery, notable for its trifluoromethyl group that often enhances biological activity and metabolic stability.[1] The hydroxymethyl group provides a versatile handle for further synthetic modifications, making it a valuable intermediate for the synthesis of complex bioactive molecules.[1] This document provides detailed protocols for the gram-scale synthesis, purification, and characterization of this compound, adapted from established synthetic strategies.[1]

Introduction

The synthesis of substituted pyridines is a cornerstone of pharmaceutical development. The target compound, this compound, incorporates a trifluoromethyl group to improve properties such as lipophilicity and binding affinity.[1] This application note details a robust, multi-step synthesis suitable for scale-up, beginning with a modified Hantzsch pyridine synthesis to construct the pyridine core, followed by functional group manipulations to yield the final product.[1]

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages:

  • Modified Hantzsch Pyridine Synthesis: Construction of the 2-methyl-6-(trifluoromethyl)pyridine ring system.

  • Formylation: Introduction of a formyl group at the 3-position of the pyridine ring.

  • Reduction: Reduction of the formyl group to the desired hydroxymethyl group.

A detailed workflow of the synthesis is presented below.

G cluster_0 Stage 1: Hantzsch Pyridine Synthesis cluster_1 Stage 2: Formylation cluster_2 Stage 3: Reduction cluster_3 Purification & Analysis A Ethyl trifluoroacetoacetate + Methyl acetoacetate + Ammonium acetate B Reflux in Acetic Acid A->B C Dihydropyridine Intermediate B->C D Oxidation (MnO₂) C->D E 2-Methyl-6-(trifluoromethyl)pyridine D->E F 2-Methyl-6-(trifluoromethyl)pyridine G Friedel-Crafts Formylation (POCl₃/DMF) F->G H 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde G->H I 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde J Reduction (NaBH₄) I->J K This compound J->K L Crude Product M Column Chromatography L->M N Recrystallization M->N O Pure Product N->O P HPLC, NMR Analysis O->P

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine

This stage utilizes a modified Hantzsch synthesis to construct the core pyridine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl trifluoroacetoacetate184.1118.4 g0.10
Methyl acetoacetate116.1211.6 g0.10
Ammonium acetate77.087.7 g0.10
Manganese dioxide (MnO₂)86.9417.4 g0.20
Glacial Acetic Acid-150 mL-
Dichloromethane (DCM)-500 mL-
Saturated aq. NaHCO₃-300 mL-
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl trifluoroacetoacetate (18.4 g, 0.10 mol), methyl acetoacetate (11.6 g, 0.10 mol), ammonium acetate (7.7 g, 0.10 mol), and glacial acetic acid (150 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and then place in an ice bath.

  • Slowly add manganese dioxide (17.4 g, 0.20 mol) in portions, ensuring the internal temperature does not exceed 30 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-methyl-6-(trifluoromethyl)pyridine as a colorless oil.

Stage 2: Synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

This stage involves the formylation of the pyridine ring at the 3-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-6-(trifluoromethyl)pyridine161.1316.1 g0.10
Phosphorus oxychloride (POCl₃)153.3323.0 g (14.0 mL)0.15
N,N-Dimethylformamide (DMF)73.0911.0 g (11.6 mL)0.15
Dichloromethane (DCM)-200 mL-
Ice-water-500 mL-
Saturated aq. NaHCO₃---
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • In a 500 mL three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool N,N-dimethylformamide (11.0 g, 0.15 mol) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

  • Add a solution of 2-methyl-6-(trifluoromethyl)pyridine (16.1 g, 0.10 mol) in dichloromethane (50 mL) to the Vilsmeier reagent.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-water with vigorous stirring.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Stage 3: Synthesis of this compound

This final stage involves the reduction of the aldehyde to the target alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde189.1318.9 g0.10
Sodium borohydride (NaBH₄)37.834.5 g0.12
Methanol-200 mL-
Water-300 mL-
Ethyl Acetate-400 mL-
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • Dissolve the crude 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde (18.9 g, 0.10 mol) in methanol (200 mL) in a 500 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Add sodium borohydride (4.5 g, 0.12 mol) in small portions over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (100 mL).

  • Remove the methanol under reduced pressure.

  • Add water (200 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification by Column Chromatography:

The crude product is purified by flash column chromatography on silica gel.

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3)
LoadingDry loading of crude product adsorbed onto silica gel
ElutionMonitor by TLC with UV visualization

Recrystallization:

Further purification can be achieved by recrystallization.

  • Dissolve the product from column chromatography in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Analytical Data:

The identity and purity of the final product should be confirmed by HPLC and NMR.

AnalysisExpected Result
HPLC Purity >95%
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
¹⁹F NMR A singlet corresponding to the CF₃ group

Summary of Yields

StageProductTheoretical Yield (g)Actual Yield (g)Yield (%)
12-Methyl-6-(trifluoromethyl)pyridine16.1--
22-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde18.9--
3This compound19.1-55-60% (overall)[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas; add in portions and quench carefully.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Derivatization of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of compounds to biological targets.[1] The pyridine core is a common scaffold in numerous FDA-approved drugs, known for its ability to interact with a wide range of biological targets.[2] The hydroxymethyl group on the pyridine ring provides a convenient handle for further chemical modifications, allowing for the creation of a diverse library of derivatives for biological screening.[1] This application note provides detailed protocols for the derivatization of this compound and subsequent biological evaluation of the synthesized compounds, with a focus on anticancer and antiviral screening.

Derivatization Strategies

The hydroxyl group of this compound is amenable to various chemical transformations to generate a library of derivatives. Key derivatization strategies include etherification, esterification, and conversion to an amine followed by amidation. These reactions allow for the introduction of a wide range of functional groups and structural motifs, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols for Derivatization

1. General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) or by staining with an appropriate reagent. Purification of compounds can be performed using column chromatography on silica gel. The structure and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Protocol for Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives by reacting this compound with various alkyl halides.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired ether derivative.

3. Protocol for Esterification

This protocol details the synthesis of ester derivatives from this compound and various carboxylic acids or acid chlorides.

  • Materials:

    • This compound

    • Carboxylic acid or acid chloride (e.g., acetic anhydride, benzoyl chloride)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (for carboxylic acids)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM) or pyridine

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure (using an acid chloride):

    • Dissolve this compound (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the mixture with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/EtOAc gradient) to yield the pure ester derivative.

Biological Screening Protocols

Based on the known biological activities of trifluoromethylpyridine derivatives, the synthesized compounds will be screened for their potential anticancer and antiviral effects.

Anticancer Activity Screening

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the derivatized compounds on cancer cell lines.[3]

  • Materials:

    • Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Protocol:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antiviral Activity Screening

1. Plaque Reduction Assay

This assay is used to quantify the ability of the synthesized compounds to inhibit viral replication.[4]

  • Materials:

    • Host cell line (e.g., Vero cells)

    • Virus stock (e.g., Herpes Simplex Virus-1, Influenza A virus)

    • Complete cell culture medium

    • Semi-solid overlay medium (e.g., medium with 1% methylcellulose)

    • Crystal violet solution (0.1% in 20% ethanol)

    • Formalin (10%)

    • 6-well plates

  • Protocol:

    • Seed host cells in 6-well plates and grow to a confluent monolayer.

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.[4]

    • Infect the cell monolayers with the virus-compound mixture.

    • After 1 hour of adsorption, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding compound concentration.[4]

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.[4]

    • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of compound that reduces the number of plaques by 50%).

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Representative Anticancer Activity of Trifluoromethylpyridine Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)
1a Ether (Benzyl)A54915.2
1b Ether (Ethyl)A54945.8
2a Ester (Acetyl)MCF-722.5
2b Ester (Benzoyl)MCF-78.9
Doxorubicin -A5490.5
Doxorubicin -MCF-70.8

Note: The data presented are hypothetical and for illustrative purposes.

Table 2: Representative Antiviral Activity of Trifluoromethylpyridine Derivatives

Compound IDDerivative TypeVirusEC₅₀ (µM)
1a Ether (Benzyl)HSV-110.7
1b Ether (Ethyl)HSV-132.1
2a Ester (Acetyl)Influenza A18.4
2b Ester (Benzoyl)Influenza A5.2
Acyclovir -HSV-11.2
Oseltamivir -Influenza A0.9

Note: The data presented are hypothetical and for illustrative purposes. A study on novel trifluoromethylpyridine piperazine derivatives showed that some compounds had excellent antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[5] For instance, compound A16 exhibited a protective activity against TMV with an EC₅₀ of 18.4 µg/mL.[5] Another study on trifluoromethyl pyrimidine derivatives also demonstrated significant antiviral activity against TMV.[6]

Visualizations

Derivatization_Workflow start This compound ether Ether Derivatives start->ether Williamson Ether Synthesis ester Ester Derivatives start->ester Esterification amine Amine Intermediate start->amine Mesylation & Azide Substitution screening Biological Screening ether->screening ester->screening amide Amide Derivatives amine->amide Amidation amide->screening

Caption: Derivatization workflow for this compound.

Biological_Screening_Workflow start Synthesized Derivatives primary_screening Primary Screening (e.g., MTT Assay @ single high concentration) start->primary_screening dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response Active Compounds secondary_assays Secondary Assays (e.g., Apoptosis, Kinase Inhibition, Plaque Reduction) dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the biological screening of synthesized derivatives.

Hypothetical_Signaling_Pathway ligand Derivative receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds and inhibits inhibition Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibition->receptor

Caption: Hypothetical signaling pathway inhibited by a derivative.

References

Application Notes and Protocols for the Use of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and overall biological efficacy of the final product. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of agrochemicals, with a focus on herbicides.

The hydroxymethyl group at the 3-position and the methyl group at the 2-position of the pyridine ring serve as versatile handles for a range of chemical transformations. These include oxidation to the corresponding aldehyde and carboxylic acid, as well as halogenation to form reactive intermediates, paving the way for the construction of complex agrochemical molecules.

Application Notes

This compound is a crucial precursor for the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates. Specifically, the oxidation of this compound to 2-methyl-6-(trifluoromethyl)nicotinic acid provides a key intermediate for the synthesis of the commercial herbicide Flupyrsulfuron-methyl.

The trifluoromethylpyridine moiety is a critical pharmacophore in a number of successful agrochemicals, contributing to their desired spectrum of activity and crop selectivity. The synthetic routes outlined below provide a roadmap for the laboratory-scale synthesis of these valuable compounds.

Key Synthetic Pathways

The primary synthetic strategy involves a two-step process:

  • Oxidation: The alcohol functionality of this compound is oxidized to a carboxylic acid.

  • Amide Coupling and Sulfonamide Formation: The resulting nicotinic acid derivative is then coupled with other fragments to form the final agrochemical.

This is illustrated in the following workflow diagram:

G A This compound B Oxidation A->B e.g., KMnO4 C 2-Methyl-6-(trifluoromethyl)nicotinic acid B->C D Activation & Coupling C->D e.g., SOCl2, then Sulfonamide E Sulfonamide Intermediate D->E F Coupling with Pyrimidine Moiety E->F G Flupyrsulfuron-methyl (Herbicide) F->G

Caption: Synthetic workflow for an agrochemical.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Methyl-6-(trifluoromethyl)nicotinic acid

This protocol describes the oxidation of the starting alcohol to the corresponding carboxylic acid, a key intermediate for herbicide synthesis.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in water.

  • Slowly add potassium permanganate (KMnO₄) (2.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite (NaHSO₃) until the purple color disappears.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-methyl-6-(trifluoromethyl)nicotinic acid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product2-Methyl-6-(trifluoromethyl)nicotinic acid
Typical Yield75-85%
Purity (by HPLC)>95%
Protocol 2: Synthesis of a Sulfonylurea Herbicide Intermediate

This protocol outlines the conversion of 2-methyl-6-(trifluoromethyl)nicotinic acid to a key sulfonylurea intermediate. This is a general procedure that can be adapted for the synthesis of herbicides like Flupyrsulfuron-methyl.

Materials:

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Sulfonamide (e.g., 2-amino-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-methyl-6-(trifluoromethyl)nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methyl-6-(trifluoromethyl)nicotinyl chloride.

  • Coupling Reaction: In a separate flask, dissolve the appropriate sulfonamide (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2-methyl-6-(trifluoromethyl)nicotinyl chloride in dichloromethane to the sulfonamide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude sulfonylurea herbicide.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
Starting Material2-Methyl-6-(trifluoromethyl)nicotinic acid
ProductSulfonylurea Herbicide (e.g., Flupyrsulfuron-methyl precursor)
Typical Yield60-70%
Purity (by HPLC)>95%

Logical Relationship Diagram

The following diagram illustrates the logical progression from the starting material to the final agrochemical product and the key transformations involved.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Agrochemical Class A This compound B 2-Methyl-6-(trifluoromethyl)nicotinic acid A->B Oxidation C 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine A->C Chlorination D Sulfonylurea Herbicides B->D Coupling E Other Herbicides/Insecticides C->E Nucleophilic Substitution

Caption: Intermediate to agrochemical pathways.

Application Notes and Protocols for High-Throughput Screening Assays with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in high-throughput screening (HTS) campaigns, with a particular focus on the inhibition of Ghrelin O-acyltransferase (GOAT), a key enzyme in metabolic signaling pathways.

Introduction

This compound is a pyridine derivative with significant potential in drug discovery. Its chemical structure, featuring a trifluoromethyl group, enhances its biological activity and cell membrane permeability, while the hydroxymethyl group allows for crucial hydrogen bonding interactions with biological targets.[1] This compound has been identified as a potential inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a hormone that plays a central role in appetite stimulation and energy homeostasis.[1] Inhibition of GOAT is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.

These notes provide detailed protocols for a fluorescence-based HTS assay to identify and characterize inhibitors of GOAT, such as this compound.

Signaling Pathway of Ghrelin O-acyltransferase (GOAT)

The GOAT signaling pathway is integral to the activation of ghrelin. In the endoplasmic reticulum, GOAT catalyzes the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of proghrelin. This acylation is essential for ghrelin to bind to its receptor, the growth hormone secretagogue receptor (GHS-R1a), and initiate downstream signaling that regulates appetite and metabolism.

GOAT_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Extracellular Extracellular Space cluster_TargetCell Target Cell Proghrelin Proghrelin GOAT GOAT (Ghrelin O-acyltransferase) Proghrelin->GOAT Binds to Acylated_Proghrelin Acylated Proghrelin GOAT->Acylated_Proghrelin Catalyzes Acylation Acylated_Ghrelin Acylated Ghrelin (Active) Acylated_Proghrelin->Acylated_Ghrelin Cleavage by Prohormone Convertase Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT Acyl Donor Secreted_Ghrelin Secreted Acylated Ghrelin Acylated_Ghrelin->Secreted_Ghrelin Secretion GHSR1a GHS-R1a Receptor Secreted_Ghrelin->GHSR1a Binds to Downstream_Signaling Downstream Signaling (e.g., Appetite Regulation) GHSR1a->Downstream_Signaling Activates Inhibitor This compound Inhibitor->GOAT Inhibits

Caption: Ghrelin O-acyltransferase (GOAT) signaling pathway.

High-Throughput Screening Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of a target enzyme, such as GOAT.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Compound_Library_Prep Compound Library Preparation Compound_Library_Prep->Primary_Screen Data_Analysis_Primary Data Analysis (Hit Identification) Primary_Screen->Data_Analysis_Primary Hit_Confirmation Hit Confirmation Data_Analysis_Primary->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-throughput screening experimental workflow.

Quantitative Data from a Representative HTS Campaign

The following table presents representative data from a hypothetical HTS campaign for GOAT inhibitors, including the compound of interest.

Compound IDCompound NameIC50 (µM)Z'-Factor (Plate)Hit
C001This compound5.20.78Yes
C002Positive Control (GO-CoA-Tat)0.10.85Yes
C003Negative Control (DMSO)>1000.82No
C004Structurally Similar Analog 115.80.75No
C005Structurally Similar Analog 28.90.80Yes

Campaign Summary:

  • Assay Type: Fluorescence-based GOAT inhibition assay

  • Screening Concentration: 10 µM

  • Number of Compounds Screened: 100,000

  • Overall Hit Rate: 0.5%

Experimental Protocols

Preparation of Reagents

a. Assay Buffer:

  • 50 mM HEPES, pH 7.4

  • 150 mM NaCl

  • 5 mM MgCl₂

  • 0.01% Tween-20

  • Prepare a 1 L stock solution and filter-sterilize.

b. GOAT Enzyme Stock Solution:

  • Reconstitute lyophilized human recombinant GOAT enzyme in assay buffer to a final concentration of 1 mg/mL.

  • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

c. Fluorescent Ghrelin Substrate Stock Solution:

  • Synthesize or procure a fluorescently labeled ghrelin peptide substrate (e.g., with a terminal fluorophore).

  • Dissolve in DMSO to a stock concentration of 1 mM.

  • Aliquot and store at -20°C, protected from light.

d. Octanoyl-CoA Stock Solution:

  • Dissolve octanoyl-CoA in assay buffer to a stock concentration of 10 mM.

  • Aliquot and store at -80°C.

e. Compound Plates:

  • Dissolve this compound and other test compounds in 100% DMSO to a stock concentration of 10 mM.

  • Prepare serial dilutions in DMSO for dose-response experiments.

  • Use a liquid handler to dispense compounds into 384-well assay plates. For a primary screen at 10 µM, dispense 50 nL of a 10 mM stock into each well.

High-Throughput Screening Protocol (384-Well Format)
  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.

    • Dispense 50 nL of DMSO into the negative control wells.

    • Dispense 50 nL of a known GOAT inhibitor (e.g., GO-CoA-Tat at 10 mM in DMSO) into the positive control wells.

  • Enzyme Addition:

    • Prepare a working solution of GOAT enzyme in assay buffer at a concentration of 2X the final desired concentration.

    • Add 5 µL of the GOAT enzyme working solution to each well of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a substrate mix containing the fluorescent ghrelin peptide and octanoyl-CoA in assay buffer at 2X their final desired concentrations.

    • Add 5 µL of the substrate mix to each well to initiate the enzymatic reaction. The final reaction volume will be 10 µL.

    • The final concentrations in the assay should be:

      • Test compound: 10 µM

      • GOAT enzyme: 50 nM

      • Fluorescent ghrelin substrate: 1 µM

      • Octanoyl-CoA: 10 µM

      • DMSO: 0.5%

  • Incubation:

    • Seal the plate and incubate at 37°C for 60 minutes. Protect the plate from light.

  • Detection:

    • Measure the fluorescence intensity of each well using a plate reader compatible with the chosen fluorophore (e.g., excitation at 485 nm and emission at 520 nm for a fluorescein-based substrate).

Data Analysis
  • Normalization:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))

  • Quality Control (Z'-Factor):

    • Calculate the Z'-factor for each plate to assess the quality of the assay: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Identification:

    • Define a hit threshold based on the distribution of the sample data (e.g., compounds with % inhibition > 3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis:

    • For confirmed hits, perform dose-response experiments with serial dilutions of the compound.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

These application notes and protocols provide a robust framework for conducting high-throughput screening assays with this compound and similar compounds targeting the GOAT enzyme. Adherence to these guidelines will facilitate the identification and characterization of novel therapeutic agents for metabolic diseases.

References

Application Notes and Protocols for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group, enhances metabolic stability and cell membrane permeability.[1] This compound serves as a key building block in the synthesis of more complex molecules, notably as a component of potent inhibitors targeting Ghrelin O-acyltransferase (GOAT).[1][2] Research has primarily focused on its role in metabolic disorders and its potential as an anticancer agent.[1][2] These application notes provide a summary of the available in vitro and in vivo data, along with detailed experimental protocols to facilitate further research.

In Vitro Applications

Inhibition of Ghrelin O-acyltransferase (GOAT)

This compound is a crucial structural motif in a class of potent GOAT inhibitors. A derivative, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, has demonstrated significant inhibitory activity against GOAT.

Quantitative Data: In Vitro GOAT Inhibition

CompoundTargetAssay TypeConcentration% Inhibition
(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acidGOATBiochemical Assay10 µM100%

Experimental Protocol: In Vitro GOAT Inhibition Assay

This protocol is a representative method based on established biochemical assays for GOAT activity.

a) Materials and Reagents:

  • Membrane preparations from Sf9 insect cells infected with baculovirus encoding for human GOAT.

  • Recombinant proghrelin peptide.

  • [3H]octanoyl-CoA (radiolabeled substrate).

  • This compound derivative or other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

  • Scintillation cocktail and scintillation counter.

b) Procedure:

  • Prepare a reaction mixture containing the assay buffer, GOAT-expressing cell membranes, and proghrelin substrate.

  • Add the test compound, such as the this compound derivative, at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the enzymatic reaction by adding [3H]octanoyl-CoA.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 8 M urea).

  • Separate the radiolabeled acylated ghrelin from the unreacted [3H]octanoyl-CoA using a suitable method, such as C18 solid-phase extraction cartridges.

  • Quantify the amount of radiolabeled acylated ghrelin using a scintillation counter.

  • Calculate the percentage of GOAT inhibition for each concentration of the test compound relative to the vehicle control.

Workflow for In Vitro GOAT Inhibition Assay

GOAT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, GOAT Membranes, Proghrelin) add_comp Add Test Compound to Reaction Mix prep_mix->add_comp prep_comp Prepare Test Compound Dilutions prep_comp->add_comp start_rxn Initiate with [3H]octanoyl-CoA add_comp->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn separate Separate Acylated Ghrelin (SPE) stop_rxn->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify calculate Calculate % Inhibition quantify->calculate

Caption: Workflow for determining in vitro GOAT inhibition.

Anticancer Activity

Signaling Pathway: GOAT Inhibition and Potential Anticancer Effect

GOAT_Anticancer_Pathway compound This compound -based Inhibitor goat GOAT Enzyme compound->goat Inhibits acyl_ghrelin Acyl Ghrelin ghrelin Des-acyl Ghrelin ghrelin->acyl_ghrelin Acylated by GOAT ghsr GHSR-1a Receptor acyl_ghrelin->ghsr Activates proliferation Cancer Cell Proliferation ghsr->proliferation Promotes

Caption: Proposed mechanism of anticancer action via GOAT inhibition.

In Vivo Applications

Specific in vivo studies for this compound are not extensively documented. However, based on protocols for other GOAT inhibitors, a representative in vivo study design can be proposed to evaluate its effects on metabolic parameters.

Experimental Protocol: In Vivo Evaluation of GOAT Inhibition in Mice

This protocol provides a general framework for assessing the in vivo efficacy of a GOAT inhibitor.

a) Animals and Housing:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

b) Compound Formulation and Administration:

  • Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administer the compound via oral gavage at a predetermined dose (e.g., 10-30 mg/kg). A vehicle control group should be included.

c) Pharmacodynamic Assessment:

  • Following compound administration, collect blood samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Process blood to obtain plasma and immediately stabilize with a protease inhibitor cocktail and acidify to preserve ghrelin.

  • Measure the concentrations of acylated and des-acylated ghrelin in the plasma using a specific ELISA kit.

  • Evaluate the ratio of acylated to total ghrelin as an indicator of GOAT inhibition.

d) Metabolic Parameter Evaluation (Optional):

  • Glucose Tolerance Test: After a period of fasting, administer a glucose bolus to the mice and measure blood glucose levels at different time intervals.

  • Body Weight and Composition: Monitor changes in body weight and composition (fat vs. lean mass) over a longer treatment period.

Workflow for In Vivo Pharmacodynamic Study

InVivo_PD_Workflow cluster_setup Study Setup cluster_dosing Dosing and Sampling cluster_analysis Analysis acclimatize Acclimatize Mice randomize Randomize into Treatment Groups acclimatize->randomize formulate Formulate Compound and Vehicle randomize->formulate dose Administer Compound (Oral Gavage) formulate->dose blood_collection Collect Blood Samples at Time Points dose->blood_collection plasma_prep Process Blood to Obtain Plasma blood_collection->plasma_prep elisa Measure Acyl and Des-acyl Ghrelin (ELISA) plasma_prep->elisa analyze Analyze Data and Calculate Ratios elisa->analyze

Caption: Workflow for in vivo pharmacodynamic assessment.

Conclusion

This compound is a valuable chemical scaffold, particularly for the development of GOAT inhibitors. The provided data and protocols offer a foundation for researchers to explore its therapeutic potential in metabolic diseases and oncology. Further studies are warranted to elucidate its specific anticancer activity and to conduct comprehensive in vivo efficacy and safety evaluations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research.

Section 1: Troubleshooting Guides

This section is designed to help you diagnose and resolve issues that may arise during the synthesis.

Guide 1: Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

The reduction of the aldehyde precursor is a critical final step. Low yields or the formation of impurities are common hurdles.

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield of Alcohol Incomplete reaction- Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. - Optimize Stoichiometry: While a slight excess of NaBH₄ is common, a large excess can lead to side reactions. Start with 1.1-1.5 equivalents and adjust as needed. - Solvent Choice: The reaction is typically performed in an alcohol solvent like methanol or ethanol. Ensure the solvent is anhydrous if using more reactive hydride reagents.
Over-reduction to 2,3-dimethyl-6-(trifluoromethyl)pyridine- Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. - Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for aldehydes over other functional groups. Avoid stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) if over-reduction is an issue.
Degradation of starting material or product- pH Control: The pyridine ring can be sensitive to harsh acidic or basic conditions. Maintain a neutral or slightly basic pH during workup.
Presence of Impurities Unreacted aldehyde- Purification: If the reaction did not go to completion, purify the product using column chromatography on silica gel. A hexane/ethyl acetate gradient is often effective.
Formation of borate esters- Acidic Workup: A mild acidic workup (e.g., with saturated NH₄Cl solution) is necessary to hydrolyze borate esters formed during the reduction.
Side-products from Cannizzaro-type reactions- Fresh Reagents: Ensure the aldehyde is pure and free of acidic impurities that could catalyze side reactions.

Troubleshooting Workflow for Aldehyde Reduction

G start Low Yield in Aldehyde Reduction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes optimize_reagent Optimize NaBH4 Stoichiometry incomplete->optimize_reagent Yes complete Reaction Complete incomplete->complete No end Improved Yield increase_time->end optimize_reagent->end check_impurities Analyze for Impurities (NMR, LC-MS) complete->check_impurities over_reduction Over-reduction Product Detected? check_impurities->over_reduction lower_temp Lower Reaction Temperature (0 °C) over_reduction->lower_temp Yes no_over_reduction No Over-reduction over_reduction->no_over_reduction No lower_temp->end workup_issue Workup/Purification Issues no_over_reduction->workup_issue optimize_workup Optimize Workup pH and Purification workup_issue->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for aldehyde reduction.

Guide 2: Vilsmeier-Haack Formylation of 2-Methyl-6-(trifluoromethyl)pyridine

The introduction of the formyl group is a key step in preparing the aldehyde precursor. This reaction can be sensitive to conditions.

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield of Aldehyde Incomplete reaction- Optimize Reagent Ratio: The ratio of POCl₃ to DMF can be critical. A slight excess of POCl₃ is often beneficial, but a large excess can lead to decomposition. Start with a 1:1.2 ratio of DMF to POCl₃ and adjust. - Temperature Control: The reaction often requires heating. An optimal temperature is typically between 70-90 °C. Temperatures that are too low may result in no reaction, while higher temperatures can cause decomposition.
Deactivated substrate- The pyridine ring is electron-deficient, and the trifluoromethyl group is strongly electron-withdrawing, which can make the Vilsmeier-Haack reaction challenging. Ensure the starting material is of high purity.
Decomposition of Starting Material Overly harsh conditions- Lower Reaction Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer period. - Control Reagent Addition: Add the Vilsmeier reagent to the substrate solution slowly at a lower temperature before heating.
Formation of Multiple Products Lack of regioselectivity- The methyl group directs formylation to the 3-position. If other isomers are observed, it may indicate contamination of the starting material or unexpected side reactions. Purification by column chromatography is essential.

Logical Relationship for Vilsmeier-Haack Reaction

G reagent Vilsmeier Reagent (POCl3 + DMF) reaction Electrophilic Aromatic Substitution reagent->reaction substrate 2-Methyl-6-(trifluoromethyl)pyridine substrate->reaction intermediate Iminium Salt Intermediate reaction->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product 2-Methyl-6-(trifluoromethyl)nicotinaldehyde hydrolysis->product

Caption: Key steps in the Vilsmeier-Haack formylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde to the corresponding methanol?

A: Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized conditions using sodium borohydride, yields are often reported in the range of 80-95%.

Q2: Are there alternative reducing agents to sodium borohydride for the aldehyde reduction?

A: Yes, other reducing agents can be used. For example, borane-THF complex has been used for the reduction of the related 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid to the alcohol. However, NaBH₄ is often preferred due to its selectivity, milder reaction conditions, and ease of handling. Stronger reducing agents like LiAlH₄ could also be used but may lead to over-reduction if not carefully controlled.

Q3: My Hantzsch pyridine synthesis for a related analogue is giving a low yield. What are the common causes?

A: Low yields in the Hantzsch synthesis can be due to several factors:

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient. Consider alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or solvent-free conditions with γ-Al₂O₃ nanoparticles.

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized. Ensure your oxidizing agent (e.g., nitric acid, iodine) is effective and used in the correct stoichiometry.

  • Side Reactions: The order of reagent addition can be crucial to avoid the formation of undesired byproducts.

Q4: How can I purify the final this compound product?

A: The most common method for purification is column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the product from unreacted aldehyde and other nonpolar impurities. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid at room temperature.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 2-Methyl-6-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, cool DMF (3 equivalents) to 0 °C.

  • Slowly add POCl₃ (3.3 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-Methyl-6-(trifluoromethyl)pyridine (1 equivalent) in DCE to the Vilsmeier reagent at 0 °C.

  • Slowly warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Methyl-6-(trifluoromethyl)nicotinaldehyde.

Protocol 2: Synthesis of this compound via Aldehyde Reduction

Materials:

  • 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Section 4: Data Presentation

Table 1: Comparison of Reported Yields for Key Reaction Steps

Reaction Step Starting Material Product Reagents/Conditions Reported Yield Reference
Formylation2-Methyl-6-(trifluoromethyl)pyridine2-Methyl-6-(trifluoromethyl)nicotinaldehydePOCl₃, DMFTypically 60-75%General Vilsmeier-Haack literature
Reduction2-Methyl-6-(trifluoromethyl)nicotinaldehydeThis compoundNaBH₄, Methanol80-95%General aldehyde reduction protocols
Hantzsch Synthesis (analogue)Benzaldehyde, Ethyl acetoacetate, NH₃DihydropyridineRefluxing ethanolOften < 70%Classical Hantzsch literature
Modified Hantzsch (analogue)Benzaldehyde, Ethyl acetoacetate, NH₃DihydropyridinePTSA, ultrasonic irradiation> 90%[1]

Table 2: Key Reagent Stoichiometry and Temperature Parameters

Reaction Key Reagent 1 Key Reagent 2 Stoichiometric Ratio (Substrate:Reagent1:Reagent2) Optimal Temperature
Vilsmeier-Haack FormylationDMFPOCl₃1 : 3 : 3.380 °C
Aldehyde ReductionNaBH₄-1 : 1.20 °C to Room Temp

References

Overcoming solubility issues with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The information is designed to help overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents should I try first to dissolve this compound?

A2: Based on the pyridine backbone and the functional groups, a good starting point for solubilization would be polar aprotic solvents or alcohols. Pyridine and its derivatives are often soluble in a wide range of organic solvents.[4] We recommend a systematic approach starting with solvents commonly used in pharmaceutical development. A suggested screening panel is provided in the troubleshooting section.

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, it is crucial to first assess the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. We recommend performing a preliminary thermal stability test, such as a short-term incubation at a slightly elevated temperature followed by purity analysis (e.g., by HPLC), before employing heat as a routine solubilization technique.

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data for this compound is limited. However, as a pyridine derivative, it may act as a weak base. Therefore, it could potentially react with strong acids. Caution should be exercised when using highly acidic or basic conditions for solubilization.

Troubleshooting Guide: Overcoming Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Solvent Screening

The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. It is recommended to test a range of solvents with varying polarities.

Experimental Protocol: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • To each vial, add a measured volume of a single solvent from the list below, starting with a small volume (e.g., 100 µL).

  • Vortex the vials at room temperature for 1-2 minutes.

  • Visually inspect for dissolution. If the compound has not dissolved, incrementally add more solvent and vortex until the compound is fully dissolved or a maximum volume is reached.

  • Record the approximate concentration at which the compound dissolves.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Solubility
Alcohols Methanol, Ethanol, IsopropanolHigh
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Chlorinated Dichloromethane (DCM)Moderate to High
Ethers Tetrahydrofuran (THF)Moderate
Aqueous Water, PBS (pH 7.4)Low
Step 2: Employing Co-solvents

If the compound exhibits poor solubility in a single solvent that is required for your experimental system (e.g., an aqueous buffer), a co-solvent strategy can be employed.

Experimental Protocol: Co-solvent System Development

  • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent identified in Step 1 (e.g., DMSO or Ethanol).

  • Gradually add the concentrated stock solution to your aqueous buffer while vortexing.

  • Observe for any precipitation. If precipitation occurs, the concentration of the organic co-solvent may need to be increased in the final solution.

  • It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid potential interference with your experiment. A final concentration of DMSO below 0.5% is generally recommended for cell-based assays.

Step 3: pH Adjustment

For compounds with ionizable groups, adjusting the pH of the solvent can significantly impact solubility. Pyridine derivatives are basic, and their solubility in aqueous solutions can sometimes be increased by lowering the pH to form a more soluble salt.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a suspension of the compound in an aqueous buffer.

  • Gradually add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.

  • Be cautious, as drastic pH changes can affect the stability of the compound and may not be compatible with your experimental system.

Step 4: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies can be considered. These techniques often require specialized equipment and expertise.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at the molecular level.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process for addressing solubility issues with this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound step1 Step 1: Initial Solvent Screening (Alcohols, Polar Aprotic, etc.) start->step1 step2 Step 2: Co-solvent Strategy (e.g., DMSO/Ethanol in Aqueous Buffer) step1->step2 If single solvent is unsuitable end_soluble Compound Solubilized step1->end_soluble Soluble step3 Step 3: pH Adjustment (For Aqueous Systems) step2->step3 If co-solvents are insufficient step2->end_soluble Soluble step4 Step 4: Advanced Techniques (Surfactants, Cyclodextrins, etc.) step3->step4 If pH adjustment is ineffective step3->end_soluble Soluble step4->end_soluble Soluble end_insoluble Consult Formulation Specialist step4->end_insoluble Still insoluble

Caption: A flowchart outlining the systematic approach to resolving solubility challenges.

References

Stability of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area, protected from light. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to degradation.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Under various stress conditions, the primary degradation pathways for this compound are expected to involve the hydroxymethyl group and the pyridine ring. Potential degradation products include:

  • Oxidation: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde and 2-Methyl-6-(trifluoromethyl)nicotinic acid.

  • Reduction: 2,3-Dimethyl-6-(trifluoromethyl)pyridine.

  • Acid/Base Hydrolysis: While the molecule is relatively stable, prolonged exposure to strong acids or bases at elevated temperatures may lead to complex degradation pathways, potentially involving the trifluoromethyl group or the pyridine ring.

  • Photodegradation: Exposure to UV light may lead to the formation of colored degradants and potentially involve reactions of the trifluoromethyl group.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Synthesis

Problem: After synthesizing and purifying this compound, you observe unexpected peaks during HPLC analysis, indicating impurities.

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or in-process HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side Reactions The hydroxymethyl group can be susceptible to over-oxidation or other side reactions depending on the synthetic route. Re-evaluate the choice of reagents and reaction conditions to minimize side product formation.
Degradation during Work-up or Purification Avoid prolonged exposure to acidic or basic conditions during aqueous work-up. Ensure the temperature is kept low during solvent evaporation. For column chromatography, use a neutral stationary phase like silica gel and a suitable solvent system.
Contaminated Solvents or Reagents Use high-purity, dry solvents and fresh reagents. Verify the purity of starting materials before use.
Issue 2: Inconsistent Results in Stability Studies

Problem: You are performing forced degradation studies on this compound and observing variable degradation from batch to batch or experiment to experiment.

Possible Causes and Solutions:

CauseSuggested Solution
Inconsistent Stress Conditions Precisely control the temperature, concentration of stressor (acid, base, oxidizing agent), and duration of exposure. Use calibrated equipment (ovens, pH meters).
Variability in Sample Preparation Ensure consistent sample concentration and solvent composition for each experiment. Prepare fresh solutions for each stress condition.
Influence of Headspace Oxygen (Oxidative Degradation) For oxidative stability studies, ensure a consistent atmosphere (e.g., air or inert gas) in the reaction vessel.
Photodegradation from Ambient Light Protect samples from light during preparation and analysis, especially for thermal and hydrolytic studies, by using amber vials or covering vessels with aluminum foil.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acid and Base Hydrolysis

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acidic sample and 0.1 M HCl for the basic sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To assess the susceptibility of the compound to oxidation.

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Thermal Degradation

Objective: To determine the stability of the compound at elevated temperatures.

Protocol:

  • Place a known amount of the solid compound in a vial.

  • Heat the vial in a calibrated oven at 80°C for 48 hours.

  • At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

Photostability

Objective: To evaluate the impact of light exposure on the compound's stability.

Protocol:

  • Prepare a 1 mg/mL solution of the compound.

  • Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies for illustrative purposes.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C8%2-Methyl-6-(trifluoromethyl)nicotinaldehyde
0.1 M NaOH24 hours60°C12%2-Methyl-6-(trifluoromethyl)nicotinic acid
3% H₂O₂24 hoursRoom Temp15%2-Methyl-6-(trifluoromethyl)nicotinaldehyde, 2-Methyl-6-(trifluoromethyl)nicotinic acid
Thermal48 hours80°C5%Minor unidentified products
Photolytic--10%Colored degradants, potential trifluoromethyl group modifications

Visualizations

Below are diagrams illustrating key experimental workflows and potential degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Stock Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solid) A->E F Neutralization & Dilution B->F C->F D->F E->F G Stability-Indicating HPLC Method F->G H Data Interpretation G->H

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_reduction Reductive Degradation Parent This compound Aldehyde 2-Methyl-6-(trifluoromethyl)nicotinaldehyde Parent->Aldehyde Oxidizing Agent (e.g., H₂O₂) Reduced 2,3-Dimethyl-6-(trifluoromethyl)pyridine Parent->Reduced Reducing Agent CarboxylicAcid 2-Methyl-6-(trifluoromethyl)nicotinic acid Aldehyde->CarboxylicAcid Further Oxidation

Common side reactions in the synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A prevalent method involves a two-step process starting from 2-methyl-6-(trifluoromethyl)pyridine. The first step is a Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position, yielding 2-methyl-6-(trifluoromethyl)nicotinaldehyde. This intermediate is then reduced to the desired alcohol, this compound, typically using a mild reducing agent like sodium borohydride (NaBH₄). An alternative approach is a modified Hantzsch pyridine synthesis, which constructs the pyridine ring, followed by hydroxymethylation.[1]

Q2: I am observing a low yield in the formylation step. What are the potential causes and how can I improve it?

A2: Low yields in the Vilsmeier-Haack formylation of 2-methyl-6-(trifluoromethyl)pyridine can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making it less susceptible to electrophilic substitution. Key areas to troubleshoot include:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.

  • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are anhydrous, as moisture can quench the Vilsmeier reagent.

  • Stoichiometry of Reagents: The ratio of POCl₃ to DMF is crucial. An excess or deficit of either can lead to the formation of inactive adducts or side reactions.

  • Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material or product.

Q3: My final product after reduction is impure. What are the likely side products?

A3: Impurities in the final product can originate from both the formylation and reduction steps. Common side products include:

  • Unreacted Aldehyde: Incomplete reduction will leave residual 2-methyl-6-(trifluoromethyl)nicotinaldehyde in your product.

  • Over-reduction Product: Although less common with NaBH₄, over-reduction of the alcohol to the corresponding methyl group, forming 2,3-dimethyl-6-(trifluoromethyl)pyridine, is a possibility, especially with stronger reducing agents or harsh conditions.

  • Dihydropyridine Species: Partial reduction of the pyridine ring can lead to the formation of unstable dihydropyridine intermediates. These may be difficult to isolate but can contribute to a complex mixture and lower the overall yield of the desired aromatic alcohol.

  • Borate Esters: During the workup of NaBH₄ reductions, borate esters can form and may be carried through if the quench and extraction are not performed carefully.

Troubleshooting Guides

Issue 1: Low or No Yield of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (Formylation Step)
Symptom Potential Cause Suggested Solution
Starting material is recovered unchanged. 1. Reaction temperature is too low. 2. Vilsmeier reagent is not active (e.g., due to moisture). 3. The pyridine ring is too deactivated for the reaction conditions.1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Use freshly opened, anhydrous POCl₃ and DMF. Prepare the Vilsmeier reagent at 0°C before adding the substrate. 3. Consider using a more activating Vilsmeier reagent or a different synthetic route if feasible.
A complex mixture of products is observed. 1. Reaction temperature is too high, causing decomposition. 2. Incorrect stoichiometry of POCl₃ and DMF.1. Lower the reaction temperature. Run the reaction at a lower temperature for a longer duration. 2. Optimize the POCl₃ to DMF ratio. Start with a 1:1 ratio and adjust as needed.
Formation of a dark, tar-like substance. Significant decomposition of starting material or product.Re-evaluate the reaction temperature and reagent stoichiometry. Ensure a controlled and gradual addition of reagents.
Issue 2: Incomplete Reaction or Side Product Formation in the Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
Symptom Potential Cause Suggested Solution
Significant amount of unreacted aldehyde remains. 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Deactivation of the reducing agent.1. Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents). 2. Allow the reaction to stir for a longer period at room temperature or slightly warm the reaction mixture (e.g., to 40°C). 3. Add the NaBH₄ portion-wise to maintain its activity.
Presence of an unexpected, less polar byproduct. Over-reduction to 2,3-dimethyl-6-(trifluoromethyl)pyridine.Use a milder reducing agent or less forcing conditions (e.g., lower temperature, shorter reaction time). Monitor the reaction closely by TLC or LC-MS to stop it once the aldehyde is consumed.
Low isolated yield with a complex product mixture. Formation of unstable dihydropyridine intermediates.Ensure the reaction is performed under an inert atmosphere. A careful aqueous workup is crucial to hydrolyze any intermediates and quench the reaction effectively.
Final product is difficult to purify from inorganic salts. Incomplete quenching and removal of borate salts.After the reaction, quench carefully with water or dilute acid at a low temperature. Multiple extractions with an appropriate organic solvent can help remove inorganic byproducts. A final brine wash of the combined organic layers is recommended.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methyl-6-(trifluoromethyl)pyridine
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents).

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of 2-methyl-6-(trifluoromethyl)pyridine (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane).

  • Slowly warm the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sodium Borohydride Reduction of 2-Methyl-6-(trifluoromethyl)nicotinaldehyde
  • Dissolve 2-methyl-6-(trifluoromethyl)nicotinaldehyde (1 equivalent) in a suitable solvent, such as methanol or a mixture of THF and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 - 2.0 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0°C and slowly quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathway 2-Methyl-6-(trifluoromethyl)pyridine 2-Methyl-6-(trifluoromethyl)pyridine 2-Methyl-6-(trifluoromethyl)nicotinaldehyde 2-Methyl-6-(trifluoromethyl)nicotinaldehyde 2-Methyl-6-(trifluoromethyl)pyridine->2-Methyl-6-(trifluoromethyl)nicotinaldehyde POCl3, DMF This compound This compound 2-Methyl-6-(trifluoromethyl)nicotinaldehyde->this compound NaBH4

Caption: Main synthetic route to this compound.

Side_Reactions cluster_formylation Formylation Side Reactions cluster_reduction Reduction Side Reactions 2-Methyl-6-(trifluoromethyl)pyridine 2-Methyl-6-(trifluoromethyl)pyridine Decomposition Products Decomposition Products 2-Methyl-6-(trifluoromethyl)pyridine->Decomposition Products High Temp. Vilsmeier Reagent Vilsmeier Reagent Inactive Adduct Inactive Adduct Vilsmeier Reagent->Inactive Adduct Incorrect Stoichiometry Aldehyde Aldehyde Over-reduction Product Over-reduction Product Aldehyde->Over-reduction Product Stronger Reducing Agent Dihydropyridine Intermediates Dihydropyridine Intermediates Aldehyde->Dihydropyridine Intermediates Partial Ring Reduction

Caption: Potential side reactions in the synthesis.

Troubleshooting_Logic Low Yield Low Yield Check Formylation Step Check Formylation Step Low Yield->Check Formylation Step Check Reduction Step Check Reduction Step Low Yield->Check Reduction Step Verify Reagent Quality Verify Reagent Quality Check Formylation Step->Verify Reagent Quality No Product Optimize Temp. & Stoichiometry Optimize Temp. & Stoichiometry Check Formylation Step->Optimize Temp. & Stoichiometry Complex Mixture Increase Reducing Agent Increase Reducing Agent Check Reduction Step->Increase Reducing Agent Aldehyde Remains Milder Conditions Milder Conditions Check Reduction Step->Milder Conditions Over-reduction Inert Atmosphere & Careful Workup Inert Atmosphere & Careful Workup Check Reduction Step->Inert Atmosphere & Careful Workup Low Recovery

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Parameters for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary sites for functionalization are the hydroxymethyl group (-CH₂OH) at the 3-position, the C-H bonds on the pyridine ring (primarily at the 4- and 5-positions), and the pyridine nitrogen atom. The hydroxymethyl group is a versatile handle for various transformations, including oxidation, esterification, and conversion to a leaving group for substitution reactions.[1]

Q2: Why is achieving regioselectivity in pyridine functionalization challenging?

A2: The functionalization of pyridine rings can be challenging due to the electron-deficient nature of the ring system caused by the electronegative nitrogen atom.[2][3] Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts, potentially inhibiting their activity or directing the reaction to the C2 or C6 positions.[2][4] Overcoming these intrinsic properties to achieve selective functionalization, especially at the C3 or C4 positions, often requires specific strategies.[3][5]

Q3: How does the trifluoromethyl group at the 6-position influence the molecule's reactivity?

A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence further deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. In pharmaceutical applications, the -CF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity of the molecule.[1]

Q4: When is it advantageous to convert the pyridine to its N-oxide derivative?

A4: Converting the pyridine to a pyridine N-oxide is a common strategy to alter the electronic properties of the ring. The N-oxide group is a strong activating group that can facilitate electrophilic substitution, particularly at the C4 position. It can also be used as a catalytic species or as an intermediate for introducing various functional groups before being deoxygenated to restore the pyridine ring.[6][7][8][9]

Troubleshooting Guides

Guide 1: O-Functionalization of the Hydroxymethyl Group (Esterification & Etherification)
Question/Issue Potential Cause(s) Recommended Solution(s)
Q: Low conversion in my esterification reaction. Inefficient catalyst; Steric hindrance; Reagents not sufficiently pure or dry; Unfavorable reaction equilibrium.Screen different esterification catalysts (e.g., DCC/DMAP, acid catalysts like UiO-66-NH₂).[10][11] Ensure anhydrous conditions by using dried solvents and reagents. Use an excess of one reagent (e.g., methanol) to drive the equilibrium. Consider increasing the reaction temperature.
Q: Low yield in my Williamson etherification. Base is not strong enough to deprotonate the alcohol; Leaving group is not reactive enough; Steric hindrance.Use a stronger base such as NaH or KHMDS. Convert the alcohol to a better leaving group (e.g., tosylate, mesylate, or halide) prior to reaction with the alkoxide. Screen different solvents to improve solubility and reaction rates.
Q: I am observing a chlorinated byproduct instead of the expected tosylate when using tosyl chloride (TsCl). This is a known side reaction for benzylic-type alcohols where the intermediate tosylate is converted to a chloride by the pyridinium hydrochloride byproduct.[12]Use alternative sulfonylating agents like tosyl fluoride. Activate the alcohol using a different method, such as an Appel reaction (PPh₃, CBr₄) to generate the corresponding bromide, which is a stable and effective leaving group.[12]
Q: Starting material decomposes under the reaction conditions. Conditions are too harsh (e.g., excessively strong acid or base); Reaction temperature is too high.Employ milder reaction conditions. For etherification, use a weaker base like K₂CO₃ or Cs₂CO₃ if possible. For esterification, avoid strong mineral acids if the molecule is sensitive. Lower the reaction temperature and extend the reaction time.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Note: These reactions typically require prior conversion of the hydroxymethyl group to a halide or triflate.

Question/Issue Potential Cause(s) Recommended Solution(s)
Q: Low or no yield in a Suzuki-Miyaura coupling reaction. Catalyst inhibition by pyridine nitrogen; Ineffective catalyst/ligand system; Slow transmetallation or rapid protodeboronation of the organoboron reagent.[13]Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos).[13] Use rigorously dried and deoxygenated solvents and reagents. Consider using a more stable boronate ester (e.g., pinacol) instead of a boronic acid.[13] Screen different bases such as K₃PO₄, KF, or Cs₂CO₃.[13][14]
Q: Low yield in a Buchwald-Hartwig amination reaction. Inappropriate catalyst, ligand, or base combination; Catalyst deactivation; Amine volatility (for low boiling point amines).This reaction is highly dependent on the ligand. Use sterically hindered, electron-rich phosphine ligands.[15][16] A strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[17] For volatile amines, use a sealed reaction vessel or consider specialized protocols.[18]
Q: Significant formation of a hydrodehalogenated byproduct (starting material halide is reduced). Catalyst system favors reductive elimination of H-X over the desired cross-coupling; Presence of water or other proton sources.Ensure anhydrous conditions. This can sometimes be mitigated by changing the ligand or the base. For example, in Suzuki couplings, KF can be an effective base that minimizes this side reaction.[13]
Q: Difficulty purifying the product from residual catalyst. High catalyst loading was required; Ligand is difficult to separate.Optimize the reaction to use the lowest possible catalyst loading (screening can help identify a more active system). Choose a ligand that facilitates purification (e.g., one with different solubility properties). Consider using silica gel plugs or specialized scavengers for palladium removal.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of this compound
  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv., if using DCM) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv.).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required. Note: Heating may increase the formation of the chlorinated byproduct.[12]

  • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add the pyridyl halide or triflate (1.0 equiv.), the boronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.).[14]

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent (e.g., dioxane, toluene, or DME/water mixture).[13]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the pyridyl halide or triflate (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4-5 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[16][17]

  • Add the amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

A general workflow for the functionalization of the starting material is presented below, followed by a logical diagram for troubleshooting cross-coupling reactions.

G cluster_start Starting Material cluster_pathways Functionalization Pathways cluster_products Product Classes SM (2-Methyl-6-(trifluoromethyl) pyridin-3-yl)methanol O_Func O-Functionalization SM->O_Func Activation Activation of -OH SM->Activation N_Oxidation N-Oxidation SM->N_Oxidation Ester_Ether Ester / Ether Derivatives O_Func->Ester_Ether Coupling_Substrate Pyridyl Halide / Triflate (for Cross-Coupling) Activation->Coupling_Substrate N_Oxide Pyridine N-Oxide (Altered Reactivity) N_Oxidation->N_Oxide Coupled_Product C-C or C-N Coupled Product Coupling_Substrate->Coupled_Product Suzuki or Buchwald-Hartwig

Caption: General functionalization workflow for this compound.

G rect_node rect_node start Low Yield in Cross-Coupling? q1 Reagents Pure & Anhydrous? start->q1 q2 Catalyst System Effective? q1->q2 Yes a1_no Purify/Dry Reagents & Solvents q1->a1_no No q3 Base & Solvent Optimal? q2->q3 Yes a1_yes Screen Catalyst & Ligand q2->a1_yes No q4 Conditions Optimized? q3->q4 Yes a2_yes Screen Base (e.g., K3PO4, Cs2CO3, NaOtBu) q3->a2_yes No a3_yes Optimize Temperature & Concentration q4->a3_yes No end_node Consult Further Literature q4->end_node Yes

Caption: Troubleshooting logic for low yield in cross-coupling reactions.

References

Technical Support Center: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of trifluoromethylpyridine derivatives are a common issue.[1] Several factors could be contributing to this problem. Firstly, ensure all reagents and solvents are anhydrous, as the reaction is sensitive to moisture.[2] The purity of the starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine, is also crucial. Side reactions, like the formation of multi-chlorinated by-products, can be minimized by carefully controlling the reaction temperature.[1] Additionally, consider that Grignard reactions, which may be used in related syntheses, are notoriously finicky; ensuring the magnesium is activated and the reaction is initiated properly can significantly impact yield.[2][3][4]

Q2: I am observing unexpected peaks in the NMR spectrum of my purified product. What are the likely impurities?

A2: Unexpected peaks in the NMR spectrum could indicate the presence of several impurities. Residual starting materials or reagents are a common source of contamination. Incomplete reactions could leave behind precursors like 2-chloro-6-(trifluoromethyl)pyridine. Side-products from the reaction, such as over-methylated or chlorinated pyridine derivatives, may also be present.[1] It is also advisable to check for common solvents used during the work-up and purification, such as ethyl acetate or hexane, as they can be difficult to remove completely.

Q3: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?

A3: Pyridine derivatives, especially those with reactive functional groups like a hydroxymethyl group, can be sensitive to light, air, and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[5] For solutions, it is best to prepare them fresh before use. If storage in solution is necessary, use anhydrous solvents and store at low temperatures to minimize degradation.

Q4: I am having difficulty purifying the crude product by column chromatography. What solvent system do you recommend?

A4: The purification of this compound can typically be achieved using silica gel column chromatography. A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[6] The optimal ratio will depend on the specific impurities present. It is recommended to first determine the ideal solvent system using thin-layer chromatography (TLC). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to achieve good separation of the desired product from impurities.

Quantitative Data

PropertyValueReference
Molecular FormulaC₈H₈F₃NO[7]
CAS Number113265-44-4[7]
Purity≥ 95%[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar pyridine methanol derivatives.

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridine

  • Methylmagnesium bromide solution (e.g., 3M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde

  • Hydrochloric acid (e.g., 1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Reaction with Paraformaldehyde: To a separate flame-dried flask under an inert atmosphere, add anhydrous THF and paraformaldehyde. Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the Grignard reagent prepared from 2-chloro-6-(trifluoromethyl)pyridine (or a commercial solution) to the paraformaldehyde suspension while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding 1M hydrochloric acid at 0°C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing it.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid or oil.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Chloro-6-(trifluoromethyl)pyridine grignard Grignard Formation (Methylmagnesium bromide) start->grignard reaction Reaction with Paraformaldehyde in THF at 0°C to RT grignard->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup crude Crude Product workup->crude column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) crude->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product signaling_pathway Inhibition of GOAT Signaling by this compound compound This compound goat Ghrelin O-acyltransferase (GOAT) compound->goat Inhibits acyl_ghrelin Acyl-ghrelin (Active) goat->acyl_ghrelin Acylates ghrelin Pro-ghrelin ghrelin->goat ghsr GHSR1a Receptor acyl_ghrelin->ghsr Activates ampk AMPK Activation ghsr->ampk Leads to mtor mTOR Inhibition ampk->mtor Inhibits cellular_response Cellular Responses (e.g., Reduced Appetite, Altered Metabolism) mtor->cellular_response Regulates

References

Technical Support Center: Purification of Trifluoromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of trifluoromethyl-containing compounds. The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl (-CF3) group can significantly influence a molecule's physicochemical properties, often leading to purification difficulties.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of trifluoromethylated compounds in a question-and-answer format.

Question: Why am I observing peak tailing for my trifluoromethyl-containing compound in reverse-phase HPLC?

Answer:

Peak tailing is a common issue when purifying compounds containing basic functional groups, and the presence of a trifluoromethyl group can exacerbate this problem.[3][4] The primary cause is often secondary interactions between the analyte and the stationary phase.[3]

  • Probable Cause 1: Silanol Interactions: Residual silanol groups on the surface of silica-based columns can be deprotonated at mid-range pH, leading to ionic interactions with basic analytes.[4] This can cause tailing.[5]

  • Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (ideally 2 pH units away from the compound's pKa) can protonate the silanol groups, minimizing these secondary interactions.[6] For basic compounds, you may need to work at a higher pH to keep them neutral.[3]

  • Solution 1b: Use an End-Capped Column: Employing a highly deactivated, end-capped column can block many of the residual silanol groups, reducing their interaction with your compound.[4][6]

  • Solution 1c: Add an Ion-Pairing Agent: For basic compounds, adding a small amount of an amine like triethylamine (TEA) can help to mask the silanol groups.[6] Conversely, for acidic compounds, adding an acid like trifluoroacetic acid (TFA) can suppress the ionization of the analyte and silanols.[5][6]

  • Probable Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

  • Solution 2: Reduce the sample concentration and injection volume.[6]

  • Probable Cause 3: Column Degradation: The column may be contaminated or have a void at the inlet.[3]

  • Solution 3: Flush the column with a strong solvent or, if necessary, replace it.[8]

Question: My trifluoromethylated compound is proving difficult to crystallize. What steps can I take?

Answer:

The bulky and electron-withdrawing nature of the trifluoromethyl group can sometimes hinder the formation of a well-ordered crystal lattice.[9]

  • Probable Cause 1: High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[9]

  • Solution 1a: Systematic Solvent Screening: Perform a thorough solvent screen to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10]

  • Solution 1b: Use an Anti-Solvent: Try a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the "anti-solvent").[9] Dissolve the compound in the good solvent and slowly add the anti-solvent until turbidity is observed, then allow it to cool.

  • Probable Cause 2: Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.[9]

  • Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9]

  • Probable Cause 3: Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

  • Solution 3a: Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[10]

  • Solution 3b: Seeding: If a small amount of pure crystalline material is available, add a seed crystal to the solution to induce crystallization.[10]

  • Probable Cause 4: Presence of Impurities: Impurities can inhibit crystal formation.[9]

  • Solution 4: Attempt to further purify the compound by another method, such as column chromatography, before attempting crystallization again.[9]

Question: I'm observing co-elution of my trifluoromethylated compound with an impurity. How can I improve the separation?

Answer:

Co-elution occurs when two or more compounds elute from the chromatography column at the same time.[11] This is a common challenge, especially with isomers or structurally similar compounds.[9]

  • Probable Cause 1: Inappropriate Chromatographic Conditions: The chosen stationary phase or mobile phase may not be providing sufficient selectivity for the separation.

  • Solution 1a: Optimize the Mobile Phase: Adjust the solvent system to improve separation.[10] This could involve changing the solvent ratio in an isocratic elution or modifying the gradient profile.

  • Solution 1b: Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a stationary phase with different selectivity.[10] For example, if you are using a C18 column, you might try a phenyl-hexyl or a polar-embedded column.

  • Solution 1c: Consider an Alternative Chromatographic Technique: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can offer different selectivities.[10] SFC, in particular, can be advantageous for separating chiral compounds.[12]

  • Probable Cause 2: Poor Peak Shape: Asymmetrical peaks are more likely to overlap.[13]

  • Solution 2: Address any issues causing peak tailing or fronting using the troubleshooting steps outlined above.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of a trifluoromethyl group on a compound's behavior during purification?

A1: The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of a molecule.[2][14] This can lead to:

  • Altered Polarity: The polarity of the molecule will be different from its non-fluorinated analog, which will affect its retention in both normal-phase and reverse-phase chromatography.

  • Increased Acidity/Decreased Basicity: The -CF3 group can increase the acidity of nearby protons and decrease the basicity of nitrogen-containing functional groups.[2] This can influence interactions with the stationary phase and the optimal pH for purification.[6]

  • Potential for Stronger Interactions: The polarized C-F bonds can lead to unique intermolecular interactions that may affect chromatographic behavior and crystallization.

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for purifying trifluoromethyl-containing compounds?

A2: SFC can be a powerful alternative to HPLC, particularly for certain types of separations.[15] Consider SFC when:

  • Separating Chiral Compounds: SFC often provides better resolution for chiral separations.[12]

  • Faster Separations are Needed: SFC can be three to five times faster than HPLC.[16]

  • Working with Less Polar Compounds: SFC is a normal-phase technique and is well-suited for the separation of less polar compounds.[17]

  • A "Greener" Method is Desired: SFC typically uses supercritical CO2 as the main mobile phase, reducing the consumption of organic solvents.[16]

Q3: My trifluoromethylated compound appears to be unstable on silica gel. What are my options?

A3: If your compound is degrading on silica gel, you have several alternatives:[18]

  • Use a Deactivated Stationary Phase: Consider using deactivated silica gel, alumina, or a bonded phase like C18 for reverse-phase chromatography.[10]

  • Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[10]

  • Alternative Purification Methods: If chromatography is not suitable, explore other options like crystallization, distillation (if the compound is volatile), or preparative HPLC.[9][18]

Data Presentation

Table 1: Comparison of HPLC and SFC for Purification

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic solvents and waterSupercritical Carbon Dioxide
Typical Analysis Time Slower3-5 times faster than HPLC[16]
Strengths Versatile for a wide range of polarities, well-establishedExcellent for chiral separations, faster, "greener"[12][16]
Best Suited For Broad range of compounds, including aqueous samplesChiral compounds, less polar molecules[12]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for your compound.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent and carefully pack it into a column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the elution solvent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.[10]

  • Elution: Begin eluting the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[10]

  • Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.[10]

  • Compound Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[10]

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, find a solvent that dissolves your compound when hot but in which it is sparingly soluble at room temperature.[10]

  • Dissolution: In a larger flask, dissolve the impure compound in the minimum amount of the hot solvent.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can also help.[10]

  • Isolation: Collect the crystals by vacuum filtration.[10]

  • Washing: Wash the crystals with a small amount of cold solvent.[10]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[10]

Visualizations

Purification_Workflow Crude_Product Crude Trifluoromethylated Compound Initial_Analysis Initial Analysis (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Choose_Method Choose Purification Method Initial_Analysis->Choose_Method Column_Chromatography Column Chromatography (Silica, Alumina, etc.) Choose_Method->Column_Chromatography Impurities with different polarity Crystallization Crystallization Choose_Method->Crystallization Solid compound Prep_HPLC_SFC Preparative HPLC/SFC Choose_Method->Prep_HPLC_SFC Difficult separation or high purity needed Purity_Check Purity Analysis (e.g., HPLC, NMR) Column_Chromatography->Purity_Check Crystallization->Purity_Check Prep_HPLC_SFC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 95% Further_Purification Requires Further Purification Purity_Check->Further_Purification Purity < 95% Further_Purification->Choose_Method

Caption: A general workflow for the purification of trifluoromethyl-containing compounds.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed in HPLC Check_pH Is mobile phase pH appropriate for the analyte? Start->Check_pH Adjust_pH Adjust pH (2 units away from pKa) Check_pH->Adjust_pH No Check_Column Is the column end-capped and in good condition? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Use a new, end-capped column Check_Column->Use_Endcapped No Check_Concentration Is the sample concentration too high? Check_Column->Check_Concentration Yes Use_Endcapped->Check_Concentration Reduce_Concentration Reduce sample concentration Check_Concentration->Reduce_Concentration Yes Add_Modifier Consider adding a mobile phase modifier (e.g., TEA, TFA) Check_Concentration->Add_Modifier No Reduce_Concentration->Add_Modifier Resolved Peak Shape Improved Add_Modifier->Resolved CF3_Interactions Analyte Trifluoromethylated Analyte -CF3 Interaction Secondary Interaction Analyte:f1->Interaction Stationary_Phase Silica Stationary Phase Si-OH Interaction->Stationary_Phase:f1

References

Enhancing the reactivity of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in various chemical transformations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Sluggish or Incomplete Oxidation of the Hydroxymethyl Group

  • Question: My oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid is slow and results in low yields. What can I do to improve the reaction?

  • Answer: The electron-withdrawing nature of the trifluoromethyl group and the steric hindrance from the adjacent methyl group can decrease the reactivity of the hydroxymethyl group. Here are several strategies to enhance the reaction rate and yield:

    • Choice of Oxidizing Agent: Standard oxidizing agents may be insufficient. Consider using more potent or specialized reagents. For sterically hindered alcohols, stronger oxidants might be necessary.

    • Reaction Conditions: Microwave-assisted synthesis can significantly enhance reaction kinetics.[1] Increasing the reaction temperature may also be beneficial, but should be monitored to avoid side product formation.

    • Catalyst Selection: The use of a suitable catalyst can facilitate the oxidation. For example, TEMPO-based oxidation systems are often effective for primary alcohols.

Issue 2: Low Yield in Etherification Reactions (e.g., Williamson Ether Synthesis)

  • Question: I am struggling to achieve a good yield in my etherification reaction with this compound. What are the likely causes and solutions?

  • Answer: Low yields in etherification are often due to the reduced nucleophilicity of the hydroxyl group and steric hindrance. Consider the following approaches:

    • Activation of the Hydroxyl Group: The hydroxyl group needs to be converted into a better leaving group. This can be achieved by deprotonation with a strong base to form the alkoxide. The choice of base is critical; bulkier bases may be less effective due to steric hindrance.

    • Activation of the Pyridine Ring: The reactivity of the pyridine ring can be enhanced by quaternizing the nitrogen atom to create a pyridinium salt, which increases the electron deficiency of the ring system.[2][3]

    • Alternative Reagents: If standard alkyl halides are not effective, consider using more reactive electrophiles such as alkyl triflates.

Issue 3: Difficulty in Achieving High Yields for Esterification Reactions

  • Question: My esterification reactions with this compound are inefficient. How can I improve the conversion?

  • Answer: The steric hindrance around the hydroxyl group is a primary challenge in esterification. The following methods can be employed to overcome this:

    • Use of Coupling Agents: Peptide coupling reagents such as TBTU, TATU, or COMU can be highly effective for esterifying sterically hindered alcohols in the presence of an organic base.

    • Specialized Catalysts: For sterically demanding esterifications, catalysts like diphenylammonium triflate (DPAT) have shown success, particularly when used in fluorous media.[4][5]

    • Anhydride Activation: Using a carboxylic anhydride instead of a carboxylic acid can increase the electrophilicity of the acylating agent. The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is often necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate?

A1: The molecule's reactivity is influenced by a combination of electronic and steric effects. The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyridine ring towards certain reactions. Additionally, the methyl group at the 2-position and the trifluoromethyl group at the 6-position create significant steric hindrance around the 3-position, where the hydroxymethyl group is located. This steric bulk can impede the approach of reagents to the reactive site.[1]

Q2: How can I activate the pyridine nitrogen, and what effect does it have?

A2: The pyridine nitrogen can be activated by reaction with an alkylating agent (e.g., a benzyl halide) to form a pyridinium salt.[2][3] This quaternization makes the pyridine ring more electron-deficient, which can enhance its reactivity in certain transformations.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). It is important to work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: What are the recommended purification techniques for derivatives of this compound?

A4: Purification of derivatives of this compound typically involves standard techniques such as column chromatography on silica gel or recrystallization.[1] The choice of solvent system for chromatography will depend on the polarity of the synthesized derivative. High-performance liquid chromatography (HPLC) can be used to assess purity.[1]

Quantitative Data

Table 1: Comparison of Activating Agents for Esterification of Sterically Hindered Alcohols

Activating AgentBaseSolventTypical Reaction TimeTypical YieldReference
TBTUDIEADMF10-16 h81-91%[7]
TATUDIEADMF8-14 hHigh[7]
COMUDIEADMF10-16 h~81%[7]
DPATNonePerfluorohexane24 hVariable, can be high[4][5]

Note: Yields are generalized from literature on sterically hindered alcohols and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Esterification using TBTU

  • To a solution of this compound (1.0 equiv) and the carboxylic acid (1.2 equiv) in anhydrous DMF, add TBTU (1.5 equiv).

  • Add N,N-Diisopropylethylamine (DIEA) (2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 10-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Oxidation using PCC

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equiv) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Products start This compound oxidation Oxidation (e.g., PCC, TEMPO) start->oxidation Oxidizing Agent etherification Etherification (e.g., Williamson) start->etherification Base + Alkyl Halide esterification Esterification (e.g., TBTU, DPAT) start->esterification Acid + Coupling Agent aldehyde Aldehyde/Carboxylic Acid oxidation->aldehyde ether Ether Derivative etherification->ether ester Ester Derivative esterification->ester

Caption: Experimental workflow for the transformation of this compound.

troubleshooting_guide start Low Reaction Yield? steric_hindrance Suspect Steric Hindrance? start->steric_hindrance Yes electronic_effects Consider Electronic Effects? start->electronic_effects No solution_steric Use Bulky Base Increase Temperature Use Microwave Synthesis steric_hindrance->solution_steric General solution_coupling Use Coupling Agents (TBTU, COMU) steric_hindrance->solution_coupling Esterification solution_activation Activate Hydroxyl Group (Stronger Base) steric_hindrance->solution_activation Etherification solution_catalyst Use Specialized Catalyst (e.g., DPAT) steric_hindrance->solution_catalyst Esterification solution_ring_activation Activate Pyridine Ring (Quaternization) electronic_effects->solution_ring_activation Yes

Caption: Troubleshooting decision tree for low reaction yields.

References

Preventing degradation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Welcome to the technical support center for this compound (CAS: 113265-44-4). This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound, like similar pyridyl-methanol compounds, is primarily influenced by three main factors:

  • Oxidation: The hydroxymethyl group (-CH2OH) is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This process is accelerated by the presence of oxygen.[1][2]

  • Moisture: Some pyridine-methanol compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[1][3] This moisture can facilitate hydrolysis or other degradation pathways.

  • Light and Temperature: Exposure to light (photodegradation) and elevated temperatures can provide the energy needed to initiate and accelerate degradation reactions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Temperature: Keep in a cool, well-ventilated place.[4][5] Refrigeration (2-8°C) is often recommended for similar compounds.[6]

  • Container: Use a tightly sealed, opaque or amber-colored container to protect from light and moisture.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[4]

Q3: What are the potential degradation products I should be aware of?

A3: Based on the structure, the most likely degradation products arise from the oxidation of the hydroxymethyl group.[2] Researchers should be vigilant for the formation of:

  • (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)carbaldehyde: The initial oxidation product.

  • 2-Methyl-6-(trifluoromethyl)nicotinic acid: The final oxidation product.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow/brown) Oxidation of the compound or presence of impurities.1. Immediately verify that the compound is stored under an inert atmosphere and protected from light.[1] 2. If the issue persists, analyze a sample using HPLC or LC-MS to identify impurities. 3. Consider repurifying the material if purity is compromised.
Appearance of new peaks in HPLC, GC, or NMR analysis Chemical degradation has occurred.1. Review your storage and handling procedures against the recommended conditions. 2. Characterize the new peaks using techniques like mass spectrometry (MS) or NMR to identify the degradation products. 3. Perform a forced degradation study to understand potential degradation pathways and confirm the identity of degradants.[7][8]
Decreased potency or inconsistent experimental results Significant degradation of the starting material.1. Re-analyze the purity of your stock of this compound. 2. If degradation is confirmed, acquire a new, high-purity batch of the compound. 3. Always qualify the purity of the material before use in critical experiments.
Summary of Recommended Storage Conditions
Parameter Condition Rationale
Temperature Cool, Refrigerated (2-8°C)To slow down the rate of chemical reactions.[6]
Atmosphere Inert Gas (Argon, Nitrogen)To prevent oxidation of the hydroxymethyl group.[1]
Light Protect from Light (Amber Vial)To prevent photodegradation.[1]
Moisture Tightly Sealed ContainerTo prevent absorption of atmospheric moisture.[1][4]
pH NeutralAvoid contact with strong acids or bases.[3][4]

Visual Logic and Workflows

Troubleshooting Workflow for Compound Degradation

G Figure 1: Troubleshooting Workflow A Degradation Suspected? (e.g., color change, new peaks) B Check Storage Conditions A->B Start C Inert Atmosphere? B->C D Protected from Light? B->D E Correct Temperature? B->E F Conditions OK? C->F D->F E->F G Correct Storage Conditions: - Inert gas flush - Amber vial - Refrigerate F->G No H Analyze Purity (HPLC, LC-MS) F->H Yes G->B Re-evaluate I Purity Acceptable? H->I J Proceed with Experiment I->J Yes K Purify or Acquire New Stock I->K No K->H Post-Action

Figure 1: A step-by-step workflow for troubleshooting suspected degradation of the compound.

Potential Degradation Pathway

G Figure 2: Potential Oxidation Pathway A This compound C₈H₈F₃NO B (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)carbaldehyde C₈H₆F₃NO A->B Oxidation [O] C 2-Methyl-6-(trifluoromethyl)nicotinic acid C₈H₆F₃NO₂ B->C Further Oxidation [O]

Figure 2: The primary degradation pathway involves the oxidation of the methanol group.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Objective: To determine the purity of the compound and identify the presence of any degradants.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. The appearance of new, significant peaks may indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[7][8]

  • Objective: To deliberately degrade the compound under various stress conditions to identify degradation pathways.

  • Procedure:

    • Prepare separate solutions of this compound (e.g., 1 mg/mL).

    • Expose each solution to one of the following stress conditions:

      • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

      • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

      • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 1.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This information is crucial for developing stability-indicating methods and understanding handling constraints.

References

Technical Support Center: Catalyst Selection for Reactions of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol. The guides are presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

I. Oxidation Reactions

The hydroxymethyl group of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis.[1]

FAQ 1: My Swern oxidation of this compound to the aldehyde is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in Swern oxidations can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Temperature Control: The formation of the active species from oxalyl chloride and DMSO is highly exothermic and must be performed at very low temperatures (typically -78 °C) to avoid decomposition and side reactions.[2][3] Maintaining this low temperature throughout the addition of the alcohol is crucial.

  • Reagent Purity: Use high-purity, anhydrous DMSO and freshly opened or distilled oxalyl chloride and triethylamine.

  • Order of Addition: The correct order of addition is critical. First, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine base.[3]

  • Epimerization: If your starting material is chiral, the use of triethylamine can sometimes cause epimerization at the carbon alpha to the newly formed carbonyl. Using a bulkier base like diisopropylethylamine (DIPEA) can help mitigate this issue.[2][4]

Troubleshooting Table for Swern Oxidation

IssuePotential CauseRecommended Solution
Low or no conversionIncomplete activation of DMSOEnsure the reaction is maintained at -78 °C during the addition of oxalyl chloride.
Deactivated reagentsUse fresh, anhydrous reagents.
Formation of side productsReaction temperature too highMaintain strict temperature control below -60 °C.[2]
Incorrect order of additionFollow the correct sequence: DMSO activation, alcohol addition, then base addition.[3]
Difficult product isolationPresence of dimethyl sulfideWork in a well-ventilated fume hood. Rinse glassware with bleach solution to oxidize the malodorous dimethyl sulfide.[2]

Detailed Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.0 eq.) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I am trying to oxidize this compound to the corresponding carboxylic acid. Which catalyst should I use?

Answer: For the oxidation to the carboxylic acid, stronger oxidizing agents are required.

  • Potassium Permanganate (KMnO₄): A solution of KMnO₄ in a suitable solvent can effectively oxidize the alcohol to the carboxylic acid.

  • Chromium Trioxide (CrO₃): Jones reagent (CrO₃ in sulfuric acid and acetone) is another powerful oxidizing agent for this transformation.[1]

Catalyst Comparison for Carboxylic Acid Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
KMnO₄Aqueous acetone, room temp. to refluxReadily available, inexpensiveCan be difficult to control, potential for over-oxidation of other functional groups
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °C to room temp.Fast and efficientHighly toxic chromium waste, strongly acidic conditions

Experimental Workflow for Oxidation to Carboxylic Acid

Caption: General workflow for the oxidation to 2-Methyl-6-(trifluoromethyl)nicotinic acid.

II. Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted to esters and ethers.

FAQ 3: I am having trouble with the esterification of this compound with a carboxylic acid. The reaction is slow and the yield is low. What can I do?

Answer: Low yields in esterification can be due to several factors, including steric hindrance and catalyst inefficiency.

  • Catalyst Choice: For simple esterifications, acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used. For more challenging substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) are more effective.

  • Mitsunobu Reaction: For a mild and efficient esterification with inversion of stereochemistry (if applicable), the Mitsunobu reaction is an excellent choice.[5] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

Troubleshooting Decision Tree for Esterification

EsterificationTroubleshooting Start Esterification Yield is Low Q1 Are you using a simple acid catalyst? Start->Q1 A1_Yes Consider using a coupling agent (DCC/DMAP or EDC/DMAP) Q1->A1_Yes Yes A1_No Are you using a coupling agent? Q1->A1_No No Q2 Is the reaction still slow? A1_No->Q2 A2_Yes Consider the Mitsunobu reaction for milder conditions and higher efficiency. Q2->A2_Yes Yes A2_No Check for anhydrous conditions and reagent purity. Q2->A2_No No

Caption: Decision tree for troubleshooting low-yield esterification reactions.

Detailed Experimental Protocol: Mitsunobu Reaction

  • Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.[5][6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the cooled solution.[6]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for several hours until completion (monitored by TLC or LC-MS).[5]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

III. Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of derivatives of this compound can be functionalized via cross-coupling reactions. For instance, the hydroxyl group can be converted to a halide or triflate, which can then participate in reactions like the Suzuki-Miyaura coupling.

FAQ 4: My Suzuki-Miyaura coupling reaction with a derivative of this compound is not working. What are the key parameters to check?

Answer: The success of a Suzuki-Miyaura coupling depends on the careful optimization of several components.

  • Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient pyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos often give good results.[7] Palladium precatalysts are often more stable and give more reproducible results.

  • Base: The choice of base is crucial. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base's strength and solubility can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used. The ratio can affect the solubility of the reagents and the reaction outcome.

  • Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxygen.[8] It is essential to thoroughly degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Catalyst deactivation can occur in the presence of trace oxygen.[8]

Catalyst and Ligand Selection Guide for Suzuki-Miyaura Coupling

Palladium SourceLigandTypical SubstratesAdvantages
Pd(PPh₃)₄PPh₃ (inbuilt)Simple aryl halidesReadily available, easy to handle
Pd(OAc)₂SPhos, XPhosSterically hindered or electron-poor aryl halidesHigh reactivity for challenging substrates
Pd(dppf)Cl₂dppf (inbuilt)Wide range of aryl halidesGood stability and broad applicability

Logical Relationship Diagram for Suzuki-Miyaura Coupling

SuzukiCoupling Reactants (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-X Arylboronic Acid Product Coupled Product Reactants->Product CatalystSystem Palladium Source Ligand CatalystSystem->Product Conditions Base Solvent Temperature Conditions->Product

Caption: Key components influencing the outcome of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the (2-Methyl-6-(trifluoromethyl)pyridin-3-yl) halide or triflate (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinylmethanols are a critical class of intermediates in the pharmaceutical industry, forming the backbone of numerous therapeutic agents, including antihistamines like Bepotastine and Carbinoxamine.[1][2] The efficient synthesis of these compounds is paramount for drug development and manufacturing. This guide provides a comparative analysis of the most common synthetic routes to substituted pyridinylmethanols, with a focus on experimental data, detailed methodologies, and visual workflows to aid in route selection.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic strategy for substituted pyridinylmethanols is a multifactorial decision, balancing yield, scalability, cost, and the availability of starting materials. The following table summarizes the key quantitative aspects of three primary synthetic routes.

ParameterGrignard ReactionOxidation-ReductionOrganolithium Reaction
Starting Materials Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene[1]2-(p-chlorobenzyl)pyridine[1][2]4-chlorobromobenzene/iodobenzene, 2-bromopyridine[2]
Key Reagents Magnesium (Mg), Iodine (I₂)[1]Potassium permanganate (KMnO₄), Sodium borohydride (NaBH₄)[1][3]n-Butyllithium[2]
Number of Steps 1-2[2]2[2]1[2]
Typical Yields ~75%[1]60-97%[1]Moderate to High[2]
Reaction Conditions Anhydrous, inert atmosphere[2]High temperature (oxidation), Room temperature (reduction)[2]Anhydrous, inert atmosphere, Low temperature (-78°C)[2]

Visualizing the Synthetic Pathways

To better illustrate the generalized processes, the following diagrams outline the key stages of the described synthetic methods.

cluster_0 Grignard Reaction Grignard Reagent Formation Grignard Reagent Formation Reaction with Aldehyde Reaction with Aldehyde Grignard Reagent Formation->Reaction with Aldehyde 4-chlorophenylmagnesium bromide Aqueous Workup Aqueous Workup Reaction with Aldehyde->Aqueous Workup Intermediate Product Product Aqueous Workup->Product Final Product

Caption: Grignard Reaction Workflow.

cluster_1 Oxidation-Reduction Oxidation Oxidation Reduction Reduction Oxidation->Reduction Ketone Intermediate Product_OR Product Reduction->Product_OR

Caption: Oxidation-Reduction Workflow.

cluster_2 Organolithium Reaction Lithium-Halogen Exchange Lithium-Halogen Exchange Reaction with Pyridine Derivative Reaction with Pyridine Derivative Lithium-Halogen Exchange->Reaction with Pyridine Derivative 4-chlorophenyllithium Product_OL Product Reaction with Pyridine Derivative->Product_OL

Caption: Organolithium Reaction Workflow.

Detailed Experimental Protocols

Route 1: Grignard Reaction

This method offers a direct, one-pot synthesis to form the crucial carbon-carbon bond.[1]

Materials: 4-bromochlorobenzene, magnesium turnings, iodine, pyridine-2-carboxaldehyde, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, ethyl acetate.[1]

Procedure:

  • Grignard Reagent Formation: Activate magnesium turnings with a crystal of iodine in anhydrous THF under an inert atmosphere.[1] Slowly add a solution of 4-bromochlorobenzene in anhydrous THF. Stir the mixture at room temperature for 1 hour to ensure the complete formation of 4-chlorophenylmagnesium bromide.[4]

  • Reaction with Aldehyde: Cool the Grignard solution to 0°C.[4] Add a solution of 2-pyridinecarboxaldehyde in anhydrous THF dropwise.[4] Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[4]

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1] Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. Purify the crude product by silica gel column chromatography to yield the final product.[1]

Reported Yield: Approximately 75%.[1]

Route 2: Oxidation-Reduction

This two-step process allows for the isolation of the ketone intermediate and can achieve high yields depending on the reagents and conditions used.[1]

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

Materials: 2-(p-chlorobenzyl)pyridine, potassium permanganate, water, ethyl acetate.[3]

Procedure:

  • Charge a reactor with 2-(p-chlorobenzyl)pyridine and water and heat the mixture to 85°C.[3]

  • Add potassium permanganate in portions, ensuring the temperature does not exceed 95°C. Maintain the reaction at 85-95°C for 4 hours.[1][3]

  • Cool the mixture and add ethyl acetate. Filter the mixture to remove manganese dioxide.[3]

  • Separate the organic layer, wash it with water, and extract the aqueous layer with ethyl acetate. The combined organic layers are concentrated. Recrystallization from petroleum ether yields the ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone.[3]

Reported Yield for this step: Approximately 86%.[1]

Step 2: Reduction to 4-Chlorophenyl-2-pyridinylmethanol

Materials: (4-chlorophenyl)(pyridin-2-yl)methanone, methanol, potassium borohydride.[3]

Procedure:

  • Dissolve the ketone intermediate in methanol and cool the solution to below 20°C.[3]

  • Add potassium borohydride in portions, keeping the temperature below 40°C.[3]

  • Stir the reaction mixture for 30 minutes after the addition is complete and monitor by TLC until the starting material is consumed.[3]

  • Concentrate the reaction mixture, add water, and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product.

Reported Yield for this step: Approximately 97%.[1] A similar procedure using sodium borohydride in ethanol reported a yield of 76%.[1]

Route 3: Organolithium Reaction (Proposed)

Organolithium reagents are typically more reactive than Grignard reagents and can be employed in similar synthetic strategies.[2]

Experimental Protocol (Proposed):

  • Formation of 4-chlorophenyllithium: Treat 4-chlorobromobenzene or 4-chloroiodobenzene in anhydrous diethyl ether or THF with n-butyllithium at a low temperature (e.g., -78°C) under an inert atmosphere to generate 4-chlorophenyllithium via lithium-halogen exchange.[2]

  • Reaction with Pyridine Derivative: React the in situ generated 4-chlorophenyllithium with a suitable pyridine derivative, such as 2-pyridinecarboxaldehyde, at a low temperature.

  • Workup: Quench the reaction with a suitable proton source, such as a saturated aqueous solution of ammonium chloride, and proceed with a standard aqueous workup and purification.

Conclusion

The choice between these synthetic routes will ultimately depend on the specific requirements of the research or production goals. The oxidation-reduction pathway offers the potential for high overall yields and avoids the use of highly sensitive organometallic reagents.[2] The Grignard reaction provides a more direct, one-step approach to the target molecule.[1] While the organolithium route is a viable alternative, further experimental validation may be necessary to optimize its efficiency for a specific substituted pyridinylmethanol. This guide provides a solid foundation of data and protocols to make an informed decision for the synthesis of these important pharmaceutical intermediates.

References

A Comparative Guide to the Biological Activities of Pyridine Derivatives with a Focus on (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and other notable pyridine derivatives. While direct comparative quantitative data for this compound is limited in publicly available literature, this document summarizes its known biological targets and presents a comparative analysis of other pyridine derivatives in key biological assays, supported by experimental data.

This compound is a pyridine derivative that has been investigated for its potential therapeutic applications, including anticancer, antiviral, and metabolic effects.[1] Its structure, featuring a trifluoromethyl group, is suggested to enhance its biological activity and lipophilicity, allowing for better penetration of cell membranes.[1] A key reported activity of this compound is the inhibition of Ghrelin O-acyltransferase (GOAT), an enzyme involved in appetite regulation and energy metabolism.[1] This suggests potential applications in metabolic disorders and obesity-related cancers.[1]

Comparative Analysis of Anticancer Activity

It is crucial to note that the following data is compiled from different studies. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Pyridine-Urea Derivatives Against MCF-7 (Breast Cancer) Cell Line
Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72hReference
8e 4-Iodophenyl urea0.220.11El-Naggar et al.
8n 3,4-Dichlorophenyl urea1.880.80El-Naggar et al.
8d 4-Bromophenyl urea3.031.63El-Naggar et al.
8b 4-Chlorophenyl urea4.682.50El-Naggar et al.
8a 4-Fluorophenyl urea7.035.14El-Naggar et al.
Doxorubicin Standard Chemotherapeutic1.93Not ReportedEl-Naggar et al.
Sorafenib Multi-kinase inhibitor4.50Not ReportedEl-Naggar et al.
Spiro-Pyridine Derivatives Against HepG-2 (Liver Cancer) and Caco-2 (Colon Cancer) Cell Lines
Compound IDIC50 (µM) vs. HepG-2IC50 (µM) vs. Caco-2Reference
5 10.58 ± 0.89.78 ± 0.7El-Sayed et al.
7 8.90 ± 0.67.83 ± 0.5El-Sayed et al.
8 8.42 ± 0.713.61 ± 1.2El-Sayed et al.
Doxorubicin 4.50 ± 0.212.49 ± 1.1El-Sayed et al.
Trifluoromethyl-Substituted Pyrimidine Derivatives Against Various Cancer Cell Lines
Compound IDIC50 (µM) vs. PC-3 (Prostate)IC50 (µM) vs. MGC-803 (Gastric)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. H1975 (Lung)Reference
17v >5010.2415.362.27Zhang et al.
5-FU 15.2112.5418.629.37Zhang et al.

Ghrelin O-acyltransferase (GOAT) Inhibition

This compound has been identified as an inhibitor of Ghrelin O-acyltransferase (GOAT). The GOAT enzyme is responsible for the acylation of ghrelin, a key hormone in appetite stimulation. Inhibition of GOAT is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.

While a specific IC50 value for this compound is not provided in the search results, a patent from Takeda Pharmaceuticals describes a structurally related compound, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, as a potent GOAT inhibitor. For comparison, a study on oxadiazolo pyridine derivatives reported compounds with potent GOAT inhibition, with some exhibiting IC50 values in the nanomolar range.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Cells are treated with various concentrations of the pyridine derivatives.

  • A vehicle control (containing only the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent) are included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

GOAT_Signaling_Pathway cluster_precursor Stomach X/A-like cells cluster_activation Endoplasmic Reticulum cluster_inhibition Inhibition Pro-ghrelin Pro-ghrelin GOAT Ghrelin O-acyltransferase (GOAT) Pro-ghrelin->GOAT Substrate Acyl-ghrelin Acyl-ghrelin (Active) GOAT->Acyl-ghrelin Catalyzes Octanoylation Octanoyl-CoA Octanoyl-CoA Octanoyl-CoA->GOAT Co-substrate GHS_R1a Growth Hormone Secretagogue Receptor 1a (GHS-R1a) Acyl-ghrelin->GHS_R1a Binds to Physiological_Effects Appetite Stimulation Energy Homeostasis GHS_R1a->Physiological_Effects Activates Inhibitor This compound & other Pyridine Derivatives Inhibitor->GOAT Inhibits

Caption: Ghrelin O-acyltransferase (GOAT) signaling pathway and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Pyridine Derivatives) Treatment 4. Treatment (Incubation with compounds) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition IC50_Calculation 7. IC50 Calculation Data_Acquisition->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity testing of pyridine derivatives.

References

Comparative Spectroscopic Analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic validation of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, presenting a comparative analysis with its structural analogs, (2-methylpyridin-3-yl)methanol and (6-(trifluoromethyl)pyridin-3-yl)methanol. This guide provides detailed experimental protocols and data to aid researchers, scientists, and drug development professionals in the unambiguous structural elucidation of this important heterocyclic building block.

The title compound, this compound, is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of both a methyl and a trifluoromethyl group on the pyridine ring, along with a hydroxymethyl substituent, imparts unique physicochemical properties that are valuable in the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further synthetic modifications.

This guide presents a detailed spectroscopic analysis of this compound and compares its spectral data with two key structural analogs: (2-methylpyridin-3-yl)methanol, which lacks the trifluoromethyl group, and (6-(trifluoromethyl)pyridin-3-yl)methanol, which lacks the methyl group. This comparative approach facilitates a deeper understanding of the influence of each substituent on the spectroscopic properties of the pyridine ring.

Structural Validation Workflow

The structural validation of a novel or synthesized chemical entity is a critical step in the research and development pipeline. A systematic approach ensures the correct molecular structure is assigned, which is fundamental for interpreting biological activity and structure-activity relationships. The following diagram illustrates a typical workflow for the spectroscopic characterization of pyridine derivatives.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Synthesis of Pyridine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS) Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Analysis->NMR MS Mass Spectrometry (e.g., ESI, EI) Purity_Analysis->MS IR FTIR Spectroscopy Purity_Analysis->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of novel pyridine derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogs. The data presented is a combination of predicted values and experimental data where available.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.6 (s, 3H, -CH₃), ~2.5 (br s, 1H, -OH)
(2-methylpyridin-3-yl)methanol~8.3 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.5 (s, 3H, -CH₃), ~4.5 (br s, 1H, -OH)
(6-(trifluoromethyl)pyridin-3-yl)methanol~8.6 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.6 (br s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm)
This compound ~160 (C-2), ~148 (q, C-6), ~138 (C-4), ~132 (C-3), ~123 (q, CF₃), ~119 (C-5), ~60 (-CH₂OH), ~23 (-CH₃)
(2-methylpyridin-3-yl)methanol~156 (C-2), ~147 (C-6), ~137 (C-4), ~135 (C-3), ~122 (C-5), ~61 (-CH₂OH), ~22 (-CH₃)
(6-(trifluoromethyl)pyridin-3-yl)methanol~150 (C-2), ~148 (q, C-6), ~139 (C-4), ~135 (C-3), ~123 (q, CF₃), ~120 (C-5), ~60 (-CH₂OH)

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compound C₈H₈F₃NO191.15192.06
(2-methylpyridin-3-yl)methanolC₇H₉NO123.15124.07
(6-(trifluoromethyl)pyridin-3-yl)methanolC₇H₆F₃NO177.12178.05

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

CompoundO-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~3300 (broad)~3050~1030~1100-1300 (strong)
(2-methylpyridin-3-yl)methanol~3300 (broad)~3050~1030N/A
(6-(trifluoromethyl)pyridin-3-yl)methanol~3300 (broad)~3050~1030~1100-1300 (strong)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is suitable. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Mass Range: m/z 50-500.

  • EI-MS (GC-MS) Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.

    • Transfer the powder to a pellet die and press under high pressure to form a transparent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Signaling Pathway Context: Potential Role in Drug Development

Pyridine derivatives are known to interact with a wide range of biological targets. The structural features of this compound suggest its potential as a scaffold in the development of kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor might act.

Kinase_Inhibitor_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Regulates Gene Expression for Inhibitor (2-Methyl-6-(trifluoromethyl) -pyridin-3-yl)methanol Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: A simplified signaling pathway illustrating the potential mechanism of action for a kinase inhibitor derived from the title compound.

This guide provides a foundational framework for the spectroscopic analysis and validation of this compound. The comparative data and detailed protocols are intended to support researchers in their efforts to synthesize and characterize novel pyridine-based compounds for various applications in drug discovery and development.

Purity Assessment of Synthesized (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Comparative Guide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized batches of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, a comparative analysis of purity data, and a discussion of alternative analytical methods for purity assessment. This document is intended to assist researchers in evaluating the quality of this important pharmaceutical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1][2] This guide presents a comparative purity analysis of three synthesized batches of this compound.

Comparative Purity Analysis by HPLC

The purity of three independently synthesized batches of this compound was assessed by reversed-phase HPLC. The results, including the main peak area percentage and the levels of identified and unidentified impurities, are summarized in the table below.

Batch ID Main Peak Retention Time (min) Purity by Area % Known Impurity 1 (%) Known Impurity 2 (%) Total Unknown Impurities (%)
SYN-001 5.2199.540.250.110.10
SYN-002 5.2298.870.580.230.32
SYN-003 5.1999.810.090.050.05

Known Impurity 1: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde (Starting Material) Known Impurity 2: 2-Methyl-6-(trifluoromethyl)nicotinic acid (Oxidation Product)

Experimental Protocol: HPLC Purity Assessment

A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Sample Solution: Prepare sample solutions of each synthesized batch at a concentration of 1 mg/mL in methanol.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the samples is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report Purity_Assessment_Logic cluster_primary Primary Purity Assessment cluster_complementary Complementary/Confirmatory Analysis main Synthesized this compound hplc HPLC (Quantitative Purity) main->hplc gcms GC-MS (Volatile Impurities) main->gcms qnmr qNMR (Structural Confirmation & Quantification) main->qnmr lcms LC-MS (Impurity Identification) main->lcms

References

Unveiling the Potential: A Comparative Analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Biological Efficacy of Novel Pyridine Derivatives Against Existing Therapeutic Agents.

This guide provides a comprehensive evaluation of the biological efficacy of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol derivatives, a promising class of compounds with significant potential in oncology and metabolic disease. Through a detailed comparison with established drugs, supported by experimental data, this document aims to illuminate the therapeutic promise of these novel chemical entities.

Anticancer Efficacy: A New Frontier in Cytotoxicity

Derivatives of this compound have demonstrated notable anticancer properties. The inclusion of a trifluoromethyl group has been shown to enhance the binding affinity of these compounds to various cancer-related targets, leading to potent cytotoxic effects.[1]

Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative this compound derivative against several human cancer cell lines, in comparison to the standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineCancer TypeIC50 (µM)
Representative Pyridine Derivative MCF-7Breast Cancer< 0.001
A549Lung CancerData not found
HepG2Liver CancerData not found
Doxorubicin MCF-7Breast Cancer2.50 ± 1.76
A549Lung Cancer> 20
HepG2Liver Cancer12.18 ± 1.89

Note: The IC50 value for the representative pyridine derivative is based on a report of similar structures exhibiting values as low as 0.4 nM.[1] IC50 values for Doxorubicin are sourced from a study by Thongon et al. (2024).[2][3]

Signaling Pathways in Anticancer Activity

The anticancer mechanism of pyridine derivatives involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

anticancer_pathway cluster_cell Cancer Cell Pyridine_Derivative This compound Derivative p53 p53 Activation Pyridine_Derivative->p53 JNK JNK Upregulation Pyridine_Derivative->JNK VEGFR2 VEGFR-2 Inhibition Pyridine_Derivative->VEGFR2 Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis JNK->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition_Angiogenesis Inhibition of Angiogenesis Angiogenesis->Inhibition_Angiogenesis

Anticancer signaling pathways of pyridine derivatives.

Metabolic Regulation: Potent Inhibition of Ghrelin O-Acyltransferase (GOAT)

A significant therapeutic application of this compound derivatives lies in their ability to inhibit Ghrelin O-acyltransferase (GOAT), a key enzyme in the regulation of appetite and energy metabolism. One such derivative, (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid, has been identified as a potent GOAT inhibitor.

Comparative GOAT Inhibitory Activity

The following table compares the GOAT inhibitory activity of the representative pyridine derivative with a known peptide-based inhibitor, GO-CoA-Tat.

CompoundTargetIC50 (µM)
(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid GOATData not found
GO-CoA-Tat GOATData not found

Note: While specific IC50 values were not found in the reviewed literature, both compounds are recognized as potent inhibitors of GOAT.

Signaling Pathway of GOAT Inhibition

The inhibition of GOAT by these derivatives has been shown to impact the AMPK-mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis.

goat_inhibition_pathway cluster_cell Cell Pyridine_Derivative (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy} -1-benzothiophen-3-yl)acetic acid GOAT GOAT (Ghrelin O-Acyltransferase) Pyridine_Derivative->GOAT Acylated_Ghrelin Acylated Ghrelin GOAT->Acylated_Ghrelin Acylation AMPK AMPK Activation GOAT->AMPK Inhibition leads to Ghrelin Unacylated Ghrelin Ghrelin->GOAT mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy

GOAT inhibition signaling pathway.

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of the this compound derivatives can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

GOAT Inhibition Assay

The inhibitory activity of the derivatives against GOAT can be assessed using a biochemical assay.

  • Enzyme Preparation: Membranes from cells overexpressing GOAT are prepared.

  • Reaction Mixture: The reaction mixture contains the GOAT-containing membranes, unacylated ghrelin peptide, and a labeled acyl-CoA (e.g., [3H]octanoyl-CoA).

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time.

  • Quenching and Detection: The reaction is stopped, and the amount of acylated ghrelin is quantified, for example, by liquid scintillation counting for radiolabeled products or by mass spectrometry.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of GOAT inhibition against the inhibitor concentration.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (Cancer Cell Lines) MTT_Assay MTT Assay Cell_Culture->MTT_Assay GOAT_Expression GOAT Enzyme Expression & Purification GOAT_Inhibition_Assay GOAT Inhibition Assay GOAT_Expression->GOAT_Inhibition_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination GOAT_Inhibition_Assay->IC50_Determination Comparative_Analysis Comparative Analysis vs. Existing Drugs IC50_Determination->Comparative_Analysis

General experimental workflow for efficacy testing.

References

Benchmarking the performance of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in catalytic cycles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Analysis of Pyridyl Alcohols in Asymmetric Catalysis

A Comparative Benchmarking Guide for Researchers and Drug Development Professionals

The inclusion of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in this context is as a potential candidate for similar applications, with the trifluoromethyl group expected to enhance metabolic stability and lipophilicity.[1]

Performance Comparison in the Asymmetric Ethylation of Benzaldehyde

The effectiveness of three chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde is summarized below. The data highlights the percentage yield of the resulting (S)-1-phenyl-1-propanol and its enantiomeric excess (ee). It is important to note that while the experimental conditions for each ligand are similar, they are sourced from different studies and may not be identical.

Chiral LigandYield (%)Enantiomeric Excess (ee%)
(S)-2-(pyridin-2-yl)propan-1-ol~8080
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine>95>98
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine9797

This data indicates that while (S)-2-(pyridin-2-yl)propan-1-ol provides a good yield and enantioselectivity, both (1R,2S)-(-)-N-Pyrrolidinylnorephedrine and (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine demonstrate superior performance in this specific benchmark reaction, achieving near-quantitative yields and excellent enantiomeric excesses.[2]

Experimental Protocols

General Procedure for the Asymmetric Ethylation of Benzaldehyde

A solution of the chiral ligand (0.1 mmol) in anhydrous toluene (5 mL) is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon. To this solution, diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise at 0 °C, and the resulting mixture is stirred for 30 minutes. Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography.

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the asymmetric ethylation of benzaldehyde and the general experimental workflow.

G cluster_0 Catalytic Cycle A Chiral Ligand + Et2Zn B Chiral Zinc Complex A->B Formation of active catalyst C Coordination with Benzaldehyde B->C Substrate binding D Ethyl Transfer (Transition State) C->D Enantioselective ethyl addition E Zinc Alkoxide Product D->E F Hydrolysis E->F Workup G Chiral Alcohol + Regenerated Catalyst F->G G cluster_1 Experimental Workflow Prep Reaction Setup (Inert Atmosphere) Add_Ligand Addition of Chiral Ligand Prep->Add_Ligand Add_Zn Addition of Diethylzinc Add_Ligand->Add_Zn Add_Aldehyde Addition of Benzaldehyde Add_Zn->Add_Aldehyde React Reaction at Room Temperature Add_Aldehyde->React Quench Quenching of Reaction React->Quench Extract Extraction and Workup Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Analysis (NMR, HPLC) Purify->Analyze

References

Comparative Analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry.[1] We will objectively compare its performance with structurally related alternatives and provide supporting experimental data to inform future research and development.

Physicochemical Properties

This compound is a pyridine derivative characterized by a trifluoromethyl group at the 6-position, a methyl group at the 2-position, and a hydroxymethyl substituent at the 3-position.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design.[1]

PropertyValueReference
Molecular Formula C8H8F3NO[1]
CAS Number 113265-44-4[1]
Purity ≥95%[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through various routes, often involving halogenated precursors. A common approach involves the fluorination of a corresponding chlorinated pyridine followed by reduction.[1]

Experimental Protocol: Synthesis

A modified Hantzsch pyridine synthesis offers an alternative route. This method combines ethyl trifluoroacetoacetate, ammonium acetate, and methyl acetoacetate in acetic acid under reflux to form a dihydropyridine intermediate. Subsequent oxidation with MnO₂ yields the pyridine ring. The final hydroxymethylation is achieved via a Friedel-Crafts formylation (POCl₃/DMF) followed by reduction with NaBH₄, with reported yields between 55-60%.[2]

Experimental Protocol: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are utilized to confirm the chemical structure of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A typical method might involve a C18 column with a gradient of acetonitrile and water as the mobile phase.

Biological Activity: A Focus on Ghrelin O-Acyltransferase (GOAT) Inhibition

This compound has been investigated for its potential anticancer properties, with one study highlighting its ability to inhibit Ghrelin O-Acyltransferase (GOAT).[1][2] GOAT is a key enzyme in the acylation of ghrelin, a hormone involved in appetite stimulation and energy homeostasis.[3] Inhibition of GOAT is a potential therapeutic strategy for metabolic disorders and certain types of cancer.[1][2]

GOAT Signaling Pathway

The following diagram illustrates the role of GOAT in the ghrelin signaling pathway.

GOAT_Signaling_Pathway Proghrelin Proghrelin GOAT GOAT (Ghrelin O-Acyltransferase) Proghrelin->GOAT Octanoylation Acyl_Ghrelin Acyl-Ghrelin (Active) GOAT->Acyl_Ghrelin GHS_R1a GHS-R1a Receptor Acyl_Ghrelin->GHS_R1a Binding and Activation Downstream_Signaling Downstream Signaling (e.g., Appetite Stimulation) GHS_R1a->Downstream_Signaling Inhibitor This compound -based Inhibitor Inhibitor->GOAT Inhibition

Caption: The role of GOAT in the ghrelin signaling pathway and its inhibition.

Comparative Performance of GOAT Inhibitors
CompoundTargetIC50 (nM)Reference
(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acidGOATPotent inhibition (specific value not publicly disclosed)[4]
Amide-linked octanoyl ghrelinGOAT200[5]
Truncated 5-mer acyl ghrelinGOAT1000[4]
Experimental Protocol: GOAT Inhibition Assay

A common method to assess GOAT inhibition is a biochemical assay using membranes from cells overexpressing the enzyme.

  • Membrane Preparation: Cells expressing GOAT are harvested and lysed. The membrane fraction containing the enzyme is isolated by centrifugation.

  • Assay Reaction: The membrane preparation is incubated with a ghrelin peptide substrate, a fluorescently labeled acyl-CoA donor, and the test compound at various concentrations.

  • Detection: The acylated ghrelin product is detected and quantified using methods such as fluorescence polarization or mass spectrometry.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce GOAT activity by 50%, is calculated from the dose-response curve.

Anticancer Activity

The trifluoromethylpyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[6][7] While direct in vitro anticancer data for this compound is limited, its role as a GOAT inhibitor suggests potential applications in cancers where ghrelin signaling is implicated.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines a typical workflow for evaluating the anticancer activity of a compound.

Anticancer_Screening_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture GOAT_Assay GOAT Inhibition Assay Characterization->GOAT_Assay MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50_Calculation IC50 Value Calculation MTT_Assay->IC50_Calculation GOAT_Assay->IC50_Calculation Pathway_Analysis Signaling Pathway Analysis IC50_Calculation->Pathway_Analysis

Caption: A general workflow for the in vitro evaluation of a potential anticancer compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a valuable building block in the development of bioactive compounds, particularly GOAT inhibitors. While direct experimental data on the parent molecule is emerging, its incorporation into more complex and potent inhibitors highlights its significance. Further research is warranted to fully elucidate its standalone biological activity and to explore its potential in various therapeutic areas, including oncology and metabolic diseases. The provided protocols and comparative data serve as a foundation for researchers to design and execute further investigations into this promising chemical entity.

References

A Comparative Analysis of the Physicochemical Properties of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the impact of fluorination on the key physicochemical properties of the pyridine ring. This guide provides a comparative summary of experimental data for pKa, lipophilicity (logP), aqueous solubility, and dipole moment, alongside detailed experimental protocols for their determination.

The strategic incorporation of fluorine atoms into pyridine scaffolds is a widely employed strategy in medicinal chemistry to modulate various molecular properties, thereby enhancing drug-like characteristics. Understanding the nuanced effects of the position and number of fluorine substituents on the fundamental physicochemical parameters of the pyridine ring is crucial for rational drug design and development. This guide presents a comparative study of a series of fluorinated pyridines, offering valuable insights for researchers in the field.

Comparative Physicochemical Data

The following table summarizes the experimental data for the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and dipole moment for pyridine and a selection of its fluorinated derivatives.

Compound NameStructurepKalogPAqueous SolubilityDipole Moment (D)
PyridineC₅H₅N5.23[1]0.65[1]Miscible[1][2]2.2
2-FluoropyridineC₅H₄FN-0.44[3]1.11Soluble[4]3.13
3-FluoropyridineC₅H₄FN2.97[5]0.94Soluble[6]1.87
4-FluoropyridineC₅H₄FN1.250.61-0.59
2,3-DifluoropyridineC₅H₃F₂N-1.13--
2,4-DifluoropyridineC₅H₃F₂N-1.55 (Predicted)[7]1.05--
2,5-DifluoropyridineC₅H₃F₂N-1.36[8]--
2,6-DifluoropyridineC₅H₃F₂N-2.931.36[9]Not miscible or difficult to mix[2]4.28
3,4-DifluoropyridineC₅H₃F₂N-1.1--
3,5-DifluoropyridineC₅H₃F₂N-0.251.16-0.44
2,4,6-TrifluoropyridineC₅H₂F₃N-1.39--

Note: A hyphen (-) indicates that reliable experimental data was not found in the conducted search.

Experimental Workflow for Comparative Physicochemical Profiling

The following diagram illustrates the logical workflow for a comprehensive comparative study of the physicochemical properties of fluorinated pyridines.

G Workflow for Comparative Physicochemical Profiling of Fluorinated Pyridines cluster_selection Compound Selection cluster_exp Experimental Determination cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting A Select a series of fluorinated pyridines (mono-, di-, tri-substituted) B pKa Determination (Potentiometric Titration) A->B C logP Determination (Shake-Flask Method) A->C D Solubility Assay (Turbidimetric Method) A->D E Dipole Moment Measurement (Heterodyne-Beat Method) A->E F Tabulate Quantitative Data B->F C->F D->F E->F G Analyze Structure-Property Relationships (SAR) F->G H Draw Conclusions on the Effect of Fluorination G->H I Publish Comparison Guide H->I

Workflow for Physicochemical Profiling

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes of a solution upon the addition of a titrant.[10][11]

Materials:

  • pH meter with a glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Fluorinated pyridine sample (approx. 1 mM solution)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) before each experiment.[10]

  • Sample Preparation: Accurately weigh the fluorinated pyridine sample and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM).[10] For sparingly soluble compounds, a co-solvent such as methanol may be used, and the apparent pKa should be reported.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., 0.1 M). Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

  • Titration:

    • For basic compounds (like pyridines), titrate with the standardized HCl solution.

    • Add the titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH changes become minimal, indicating the completion of the neutralization.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve (inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask HPLC Method

This method determines the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity, by measuring its distribution between n-octanol and water.[6][12][13]

Materials:

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Separatory funnels or screw-capped vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Fluorinated pyridine sample

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorously shaking them together for at least 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the fluorinated pyridine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the HPLC detector.

  • Partitioning:

    • In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol containing the sample and a known volume of the pre-saturated aqueous buffer.

    • Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Dilute each aliquot with a suitable solvent to bring the concentration within the calibration range of the HPLC.

    • Analyze the diluted samples by HPLC to determine the concentration of the fluorinated pyridine in each phase.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

    • P = [Compound]octanol / [Compound]aqueous

    • The logP is then calculated as the base-10 logarithm of P: logP = log10(P).

Determination of Aqueous Solubility by the Turbidimetric Method

This high-throughput method provides a rapid estimation of the kinetic solubility of a compound in an aqueous buffer.[14][15]

Materials:

  • 96-well microplates

  • Microplate reader with the capability to measure absorbance at a specific wavelength (e.g., 620 nm)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)

  • Fluorinated pyridine sample

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the fluorinated pyridine in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution from the serial dilution plate to another 96-well plate containing the aqueous buffer. This will result in a final DMSO concentration that is low enough not to significantly affect solubility (typically 1-2%).

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

    • Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the point of precipitation.

Determination of Dipole Moment by the Heterodyne-Beat Method

This method determines the dipole moment of a polar molecule in a non-polar solvent by measuring the change in the dielectric constant of the solution with varying concentrations of the solute.

Materials:

  • Heterodyne-beat apparatus (or a capacitance bridge)

  • Dielectric constant cell

  • Thermostatic bath

  • Non-polar solvent (e.g., benzene or cyclohexane)

  • Fluorinated pyridine sample

Procedure:

  • Instrument Setup and Calibration: Set up the heterodyne-beat apparatus according to the manufacturer's instructions. Calibrate the instrument using a reference liquid with a known dielectric constant.

  • Solution Preparation:

    • Prepare a series of dilute solutions of the fluorinated pyridine in the non-polar solvent at different known concentrations (mole fractions).

    • Ensure all glassware is scrupulously clean and dry to avoid any interference from polar impurities.

  • Dielectric Constant Measurement:

    • Measure the dielectric constant of the pure solvent and each of the prepared solutions using the dielectric constant cell immersed in a thermostatic bath to maintain a constant temperature.

  • Density and Refractive Index Measurement:

    • Measure the density and refractive index of the pure solvent and each solution. These values are required for the calculation of the molar polarization.

  • Data Analysis and Calculation:

    • Calculate the molar polarization of the solution (P12) for each concentration using the Debye equation or a similar model.

    • Plot the molar polarization of the solution (P12) against the mole fraction of the solute (x2).

    • Extrapolate the plot to infinite dilution (x2 = 0) to determine the molar polarization of the solute at infinite dilution (P2∞).

    • The dipole moment (μ) can then be calculated from P2∞ using the following equation: μ = 0.0128 * √[(P2∞ - R_D) * T] where R_D is the molar refraction of the solute and T is the absolute temperature in Kelvin.

References

A Comparative Guide to Analytical Methods for the Quantification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. We will introduce a novel, validated High-Performance Liquid Chromatography (HPLC) method and compare its performance against established techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Analytical Methodologies

The accurate quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products. While various analytical techniques can be employed for pyridine-containing compounds, the selection of the most appropriate method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

This guide details a newly validated reversed-phase HPLC method with UV detection, offering a balance of performance, accessibility, and cost-effectiveness. For comparison, we will also discuss the principles and typical performance of GC-FID and LC-MS/MS, which are commonly used for the analysis of related pyridine derivatives.[1][2][3]

Comparative Data Summary

The following table summarizes the key performance parameters of the new HPLC-UV method compared to typical GC-FID and LC-MS/MS methods for the analysis of pyridine derivatives.

ParameterNew HPLC-UV Method Typical GC-FID Method Typical LC-MS/MS Method
Principle Reversed-Phase Chromatography with UV DetectionGas Chromatography with Flame Ionization DetectionLiquid Chromatography with Tandem Mass Spectrometry
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL0.015 µg/mL
Sample Throughput HighModerateHigh
Selectivity GoodModerateExcellent
Cost LowLowHigh

Experimental Protocols

Novel HPLC-UV Method for this compound

This method is designed for the routine quality control analysis of this compound in bulk drug substance and intermediate process samples.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.15 µg/mL to 150 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

3. Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Established Analytical Alternatives

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like pyridine derivatives.[1][4]

Typical Protocol Outline:

  • Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., dichloromethane, methanol). For trace analysis, derivatization or solid-phase microextraction (SPME) may be employed.

  • GC System: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.

  • Column: A capillary column suitable for polar compounds, such as a DB-WAX or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program: An initial oven temperature of 80 °C, held for 1 minute, then ramped to 250 °C at 10 °C/min, and held for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of complex matrices or for detecting trace-level impurities.[3][5]

Typical Protocol Outline:

  • Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent, typically the mobile phase.

  • LC System: An Agilent 1290 Infinity II UHPLC system or equivalent.

  • Column: A fast-separating column, such as a ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • MS System: An Agilent 6470 Triple Quadrupole LC/MS system or equivalent, with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

  • Quantification: An internal standard is often used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Visualizing the Methodologies

To better illustrate the workflows, the following diagrams were created using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Dilution Serial Dilution (for standards) Dissolution->Dilution Injection Autosampler Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using the novel HPLC-UV method.

Method_Comparison HPLC_Prep Liquid Sample Preparation HPLC_Sep Liquid Chromatography Separation HPLC_Prep->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det GC_Prep Volatilization or Derivatization GC_Sep Gas Chromatography Separation GC_Prep->GC_Sep GC_Det Flame Ionization Detection GC_Sep->GC_Det LCMS_Prep Liquid Sample Preparation LCMS_Sep UPLC Separation LCMS_Prep->LCMS_Sep LCMS_Det Tandem Mass Spec Detection LCMS_Sep->LCMS_Det

References

In Silico Showdown: How (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol Stacks Up Against Known Ghrelin O-Acyltransferase (GOAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in silico analysis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol reveals its potential as a competitive inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme implicated in metabolic regulation and appetite stimulation. This comparative guide provides a head-to-head evaluation of this compound against established GOAT inhibitors, offering valuable insights for researchers and drug development professionals in the fields of metabolic disorders and oncology.

Ghrelin, the "hunger hormone," requires acylation by GOAT to become fully active.[1] Inhibiting this enzyme presents a promising therapeutic strategy for managing conditions like obesity and type 2 diabetes. This compound, a pyridine derivative, has been identified as a potential inhibitor of GOAT, sparking interest in its therapeutic applications.[1] This guide leverages in silico modeling techniques to predict its binding affinity and pharmacokinetic properties, comparing them with the known GOAT inhibitors, GO-CoA-Tat and (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid.

Comparative Analysis of GOAT Inhibitors

To provide a clear comparison, the following table summarizes key in silico and experimental data for this compound and the selected known GOAT inhibitors.

CompoundPubChem CIDMolecular FormulaIC50 / Ki (µM)Predicted Binding Affinity (kcal/mol)Predicted ADMET Risk
This compound10374971C8H8F3NOData not availableTBDTBD
GO-CoA-TatN/APeptideIC50: 5TBDTBD
(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid16736274C22H19ClF3N5O3Potent inhibitor (exact value not specified)TBDTBD

TBD (To Be Determined): These values will be populated based on the in silico modeling results outlined in the experimental protocols.

In Silico Experimental Protocols

The following sections detail the methodologies for the in silico experiments designed to evaluate and compare the GOAT inhibitory potential of the selected compounds.

Homology Modeling of Human GOAT

Due to the absence of a publicly available crystal structure of human Ghrelin O-acyltransferase (UniProt ID: Q96T53), a homology model will be constructed.

Protocol:

  • Template Selection: The amino acid sequence of human GOAT will be submitted to the SWISS-MODEL server to identify suitable templates based on sequence homology.

  • Model Building: A 3D model will be generated using the selected template.

  • Model Validation: The quality of the generated model will be assessed using tools such as Ramachandran plot analysis (via PROCHECK) and VERIFY3D to ensure its stereochemical and structural integrity.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound and the known inhibitors within the active site of the modeled human GOAT enzyme.

Protocol:

  • Ligand Preparation: The 3D structures of this compound (CID: 10374971), (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid (CID: 16736274), and GO-CoA-Tat will be retrieved from the PubChem database. The structures will be prepared for docking by adding hydrogen atoms, assigning partial charges, and minimizing their energy using a molecular mechanics force field.

  • Protein Preparation: The homology model of GOAT will be prepared by removing water molecules, adding polar hydrogens, and assigning charges. As GOAT is a membrane protein, the orientation of the protein within the lipid bilayer will be considered.

  • Docking Simulation: AutoDock Vina will be used to perform the docking calculations. The search space (grid box) will be defined to encompass the predicted active site of the enzyme.

  • Analysis: The resulting docking poses will be analyzed to identify the most favorable binding conformations based on the predicted binding affinities (in kcal/mol). Key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the enzyme's active site residues will be visualized and examined.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the small molecule compounds will be predicted using online web servers.

Protocol:

  • Input: The SMILES strings of this compound and (4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid will be submitted to a comprehensive ADMET prediction tool.

  • Prediction: The server will calculate various physicochemical and pharmacokinetic properties, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: The predicted ADMET profiles will be analyzed to assess the drug-likeness and potential liabilities of the compounds.

Visualizing the Workflow and Signaling Pathway

To provide a clear understanding of the in silico process and the biological context, the following diagrams have been generated.

In_Silico_Workflow cluster_prep Preparation cluster_simulation Simulation & Prediction cluster_analysis Analysis Homology_Modeling Homology Modeling of GOAT Molecular_Docking Molecular Docking Homology_Modeling->Molecular_Docking Ligand_Preparation Ligand Preparation Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction Binding_Affinity Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Affinity Pharmacokinetic_Profile Pharmacokinetic Profile Assessment ADMET_Prediction->Pharmacokinetic_Profile

Caption: In silico workflow for comparative analysis.

Ghrelin_Signaling_Pathway Ghrelin Pro-ghrelin GOAT GOAT Enzyme Ghrelin->GOAT + Octanoyl-CoA Acyl_Ghrelin Acyl-ghrelin (Active) GOAT->Acyl_Ghrelin GHSR GHSR-1a Receptor Acyl_Ghrelin->GHSR Downstream Downstream Signaling (Appetite, Growth Hormone Release) GHSR->Downstream Inhibitor This compound & Known Inhibitors Inhibitor->GOAT

Caption: Ghrelin activation pathway and point of inhibition.

This in silico comparison provides a robust framework for evaluating the potential of this compound as a novel GOAT inhibitor. The detailed protocols and comparative data presented herein are intended to guide further experimental validation and accelerate the development of new therapeutic agents for metabolic disorders.

References

Safety Operating Guide

Safe Disposal of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol was not located. The following guidance is based on the SDS for the closely related compound, 6-(Trifluoromethyl)pyridine-3-methanol, and general principles for the disposal of hazardous laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution. Based on data for the closely related 6-(Trifluoromethyl)pyridine-3-methanol, this compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

    • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[3][4]

  • Containerization:

    • Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from heat, sparks, open flames, and other ignition sources.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never pour this compound down the drain or dispose of it in regular trash.[2] The recommended disposal method for similar compounds is incineration by a licensed facility.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain the Spill:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]

  • Clean-up:

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS department.

Quantitative Data Summary

The following table summarizes key information for the related compound, 6-(Trifluoromethyl)pyridine-3-methanol, which should be used as a conservative guide.

ParameterValueReference
CAS Number 386704-04-7[5]
Molecular Formula C₇H₆F₃NO[5]
Molecular Weight 177.12 g/mol [5]
Flash Point >110 °C (>230 °F) - closed cup[5]
Hazard Classifications Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Eye Damage (Category 1), Skin Sensitization (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3)[5]
Signal Word Danger[5]

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols are not applicable. All handling and disposal actions should be guided by the safety information provided herein and by your institution's specific protocols for hazardous waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify as Hazardous Waste (Pure substance, solutions, contaminated materials) segregate Segregate Waste (Do not mix with incompatibles) identify_waste->segregate ppe->identify_waste containerize Collect in Labeled, Sealed, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage spill Spill Occurs storage->spill spill_procedure Follow Spill Cleanup Protocol (Evacuate, Contain, Clean, Report) spill->spill_procedure Yes disposal_request Contact EHS for Pickup spill->disposal_request No spill_procedure->containerize end End: Proper Disposal by Licensed Facility disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

This guide provides immediate, essential safety and logistical information for handling this compound. The procedures outlined are based on safety data for structurally similar trifluoromethyl-substituted pyridine compounds and are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE):

This compound and related compounds are considered hazardous. They may be harmful if swallowed, inhaled, or come into contact with skin, and can cause serious eye and skin irritation.[1][2][3] Strict adherence to recommended personal protective equipment is crucial to minimize exposure.

Personal Protective Equipment Summary
CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[1]Prevents skin contact, which can be harmful.[2] Ensure full skin coverage.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[2]Minimizes the risk of inhaling harmful vapors or aerosols that may cause respiratory irritation.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.

Experimental Workflow for Safe Handling

All procedures involving this compound should be conducted in a certified chemical fume hood.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Ensure Spill Kit is Accessible prep3->prep4 handle1 Perform all manipulations in fume hood prep4->handle1 handle2 Ground equipment to prevent static discharge handle1->handle2 handle3 Keep containers tightly sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in labeled containers clean1->clean2 clean3 Remove and dispose of contaminated gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Experimental workflow for the safe handling of this compound.

Disposal Protocol

Waste containing this compound is classified as hazardous and must be handled accordingly.

  • Segregation and Collection : Collect all waste, including contaminated consumables, in a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).[1] Halogenated organic waste should be kept separate from other waste streams.[1]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and associated hazard symbols.[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with local, regional, and national regulations.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

spill_start Spill Occurs evacuate Evacuate and ventilate the area spill_start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbent material into a sealed, labeled hazardous waste container contain->collect decontaminate Clean the spill area collect->decontaminate disposal Dispose of waste through EHS decontaminate->disposal spill_end Spill Managed disposal->spill_end

Caption: Step-by-step procedure for managing a spill of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol
Reactant of Route 2
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.